molecular formula C18H17NO4 B613610 Fmoc-[D]Ala-OH

Fmoc-[D]Ala-OH

Cat. No.: B613610
M. Wt: 315.4 g/mol
InChI Key: QWXZOFZKSQXPDC-UAMNTACQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-[D]Ala-OH, also known as this compound, is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-UAMNTACQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-D-Ala-OH chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-D-Ala-OH: Chemical Properties, Structure, and Applications

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine, commonly abbreviated as Fmoc-D-Ala-OH, is a pivotal amino acid derivative employed extensively in the fields of chemical biology, drug discovery, and biotechnology.[1][2] As a protected form of D-alanine, it serves as a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides.[1] The Fmoc protecting group provides a stable amide linkage that is selectively cleavable under mild basic conditions, an orthogonal strategy to the acid-labile protecting groups like Boc, thus enabling the precise, stepwise assembly of complex peptide chains.[3] This guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to Fmoc-D-Ala-OH for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

Fmoc-D-Ala-OH consists of the amino acid D-alanine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This bulky, hydrophobic group prevents unwanted reactions at the N-terminus during peptide chain elongation.

Identifier Value
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[4]
Synonyms N-Fmoc-D-alanine, N-α-Fmoc-D-alanine[4][5]
CAS Number 79990-15-1[5][6]
Molecular Formula C18H17NO4[4][5][6]
Molecular Weight 311.33 g/mol [5][6]
SMILES C--INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[4]
InChI 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1[4]
InChIKey QWXZOFZKSQXPDC-LLVKDONJSA-N[2][4]

Physicochemical Properties

The physical and chemical properties of Fmoc-D-Ala-OH are critical for its storage, handling, and application in synthesis. It is typically supplied as a stable, white to off-white crystalline powder.[6][7]

Property Value
Appearance White to off-white solid powder[6][7]
Melting Point 113-123 °C, 151-155 °C[2]
Optical Activity [α]20/D +18.5±1°, c = 1 in DMF[2]
Solubility Soluble in DMSO (100 mg/mL), DMF, and slightly soluble in Methanol.[2][6] Insoluble in water.[2]
Storage Store at room temperature or 2-30°C.[2] For long-term storage, -20°C is recommended.[6]
Purity (Typical) ≥99.0% (HPLC)[8], ≥98% (TLC), ≥93.0% (acidimetric)

Experimental Protocols

Synthesis of Fmoc-D-Ala-OH

Fmoc-D-Ala-OH is typically synthesized by the reaction of D-alanine with an Fmoc-donating agent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[9]

Materials:

  • D-alanine

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3)[7][10]

  • Dioxane and Water (or Diethyl Ether and Water)[10][11]

  • Ethyl Acetate (B1210297)

  • Diethyl Ether

  • Hydrochloric Acid (HCl), concentrated or 10%[7][9]

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolution: Dissolve D-alanine and sodium bicarbonate (approx. 2.5-3 equivalents) in a 1:1 mixture of water and dioxane.[10]

  • Fmoc-OSu Addition: To the stirred solution, add Fmoc-OSu (approx. 1.5 equivalents) portion-wise.[9]

  • Reaction: Allow the mixture to stir at room temperature for 18-24 hours.[9][10] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[7]

    • Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.[7][9]

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 with hydrochloric acid.[7][9] The product, Fmoc-D-Ala-OH, will precipitate as a white solid.

  • Extraction: Extract the product into ethyl acetate (3x).[9]

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate.[9] Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a pure white solid.[9][11]

Synthesis_Workflow reactants D-Alanine + Fmoc-OSu + NaHCO3 in Water/Dioxane reaction Stir at RT (18-24h) reactants->reaction 1. Reaction workup1 Wash with Diethyl Ether reaction->workup1 2. Work-up acidify Acidify to pH 2 with HCl workup1->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry & Evaporate extract->dry purify Recrystallize dry->purify 3. Purification product Pure Fmoc-D-Ala-OH purify->product

Caption: General workflow for the synthesis of Fmoc-D-Ala-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Ala-OH is a standard building block for introducing D-alanine residues into a peptide sequence using Fmoc-SPPS.[8] The process involves a repeated cycle of deprotection, coupling, and washing steps.

Protocol for a Single Coupling Cycle:

  • Resin Preparation: Start with a solid support (resin) that has a suitable linker and a free amino group.

  • Fmoc Deprotection: Treat the N-terminally Fmoc-protected resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc group, liberating a free amine on the resin.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.

  • Activation and Coupling:

    • In a separate vessel, pre-activate Fmoc-D-Ala-OH (3-5 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.

    • Add the activated Fmoc-D-Ala-OH solution to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.

  • The cycle (steps 2-6) is repeated with the next desired Fmoc-amino acid until the full peptide sequence is assembled.

SPPS_Cycle start Resin-NH-Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 resin_nh2 Resin-NH2 wash1->resin_nh2 coupling 2. Coupling (Fmoc-D-Ala-OH, Activator, Base) resin_nh2->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Resin-Ala(D)-NH-Fmoc wash2->next_cycle repeat Repeat for Next Amino Acid next_cycle->repeat

Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Fmoc-D-Ala-OH is an indispensable reagent for modern peptide synthesis. Its well-defined chemical properties and the robustness of Fmoc chemistry allow for the reliable and efficient construction of peptides containing D-alanine.[1] The incorporation of D-amino acids is a key strategy in drug development to enhance peptide stability against enzymatic degradation and to modulate biological activity. A thorough understanding of the properties and experimental protocols associated with Fmoc-D-Ala-OH is therefore essential for professionals engaged in peptide research and pharmaceutical development.

References

A Technical Guide to Fmoc-D-Ala-OH (CAS: 79990-15-1) for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fmoc-D-Ala-OH, with the CAS number 79990-15-1, is a pivotal amino acid derivative used extensively in the fields of biochemistry and medicinal chemistry.[1] It is the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected form of D-alanine, a non-proteinogenic D-enantiomer of the natural amino acid L-alanine. The Fmoc protecting group is base-labile, allowing for its selective removal under mild conditions, which makes Fmoc-D-Ala-OH an essential building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The incorporation of D-alanine into peptide sequences is a key strategy in drug development to enhance peptide stability against enzymatic degradation, improve bioavailability, and modulate biological activity.[1][3] This guide provides an in-depth overview of its properties, applications, and experimental protocols for researchers, scientists, and professionals in drug development.

Physicochemical and Handling Properties

Fmoc-D-Ala-OH is typically supplied as a white to off-white crystalline powder.[1][2] Proper handling and storage are crucial for maintaining its integrity for successful peptide synthesis.

PropertyValueReferences
CAS Number 79990-15-1[1][2][4][5]
Molecular Formula C₁₈H₁₇NO₄[1][2][4][5]
Molecular Weight 311.33 g/mol [2][4][6]
Appearance White to off-white powder/solid[1][2][6]
Melting Point 113-157 °C[1][2][4][5]
Purity ≥98% (HPLC)[1][2]
Optical Rotation [α]²⁰/D = +18.5 ± 1.5° (c=1 in DMF)[1][5]
Solubility Soluble in DMF; slightly soluble in DMSO and Methanol; insoluble in water.[2][5][6]
Storage Conditions Store at 2-8°C or -20°C in a dry, dark place.[1][2][4][6]

Core Applications in Research and Drug Development

The primary application of Fmoc-D-Ala-OH is its use as a standard building block in Fmoc solid-phase peptide synthesis (SPPS).[2][7][8] Its utility stems from the strategic advantages conferred by the D-alanine residue in peptide-based therapeutics.

  • Enhanced Proteolytic Stability: Natural peptides composed of L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic potential.[3] The incorporation of D-alanine renders the adjacent peptide bond resistant to cleavage by most endogenous proteases, significantly increasing the peptide's half-life.[3]

  • Modulation of Biological Activity: The stereochemistry of amino acids is critical for the three-dimensional structure of a peptide, which governs its binding to biological targets like receptors and enzymes. Replacing an L-amino acid with D-alanine can alter the peptide's conformation, leading to changes in binding affinity and biological activity.

  • Antimicrobial Drug Development: D-alanine is an essential structural component of peptidoglycan in bacterial cell walls.[9][10] The terminal D-alanyl-D-alanine moiety is the target for glycopeptide antibiotics such as vancomycin (B549263) and is integral to the cross-linking reactions inhibited by β-lactam antibiotics.[10] Peptides containing D-alanine are therefore valuable tools for studying antibiotic mechanisms and developing new antimicrobial agents.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of Fmoc-D-Ala-OH into a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Resin Preparation
  • Resin Selection: Choose a suitable resin based on the desired C-terminus of the final peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[11]

  • Swelling: Place the resin in a reaction vessel and swell it in an appropriate solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for 30-60 minutes to ensure access to the reactive sites.[11][12]

Fmoc Deprotection
  • Drain the swelling solvent from the resin.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[11][12]

  • Agitate the mixture for 5-15 minutes at room temperature.[11]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove residual piperidine and byproducts.[12][13]

Coupling of Fmoc-D-Ala-OH
  • Activation: In a separate vial, dissolve Fmoc-D-Ala-OH (2-4 equivalents relative to resin loading) and a suitable activating agent (e.g., a 1:1 mixture of DIC/Oxyma Pure or HBTU/HATU with a base like DIPEA) in DMF.[12] Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated Fmoc-D-Ala-OH solution to the washed, deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.[11]

  • Monitoring (Optional): A small sample of the resin can be taken to perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines, confirming the completion of the coupling reaction.

  • Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

Synthesis Cycle Repetition
  • To elongate the peptide chain, repeat the steps of Fmoc Deprotection (Step 2) and Coupling (Step 3) for each subsequent amino acid in the desired sequence.[11][12]

Cleavage and Final Deprotection
  • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under a vacuum.[12]

  • Add a cleavage cocktail appropriate for the peptide sequence and resin type (e.g., a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O) to the resin.[12] This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

  • Agitate for 2-3 hours at room temperature.[12]

Peptide Precipitation and Purification
  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[12]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove scavengers.

  • Dry the peptide pellet under vacuum.

  • Dissolve the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Washing (DMF / DCM) deprotection->wash1 coupling Coupling (Fmoc-D-Ala-OH + Activator) wash1->coupling wash2 Washing (DMF / DCM) coupling->wash2 end_cycle Repeat for Next Amino Acid wash2->end_cycle start Start: Peptide-Resin start->deprotection end_cycle->deprotection Yes cleavage Final Cleavage & Deprotection (TFA) end_cycle->cleavage No (Final AA) purification Purification (RP-HPLC) cleavage->purification

Figure 1: Standard workflow for an Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Biological Significance of D-Alanine in Drug Development

The D-alanine metabolic pathway in bacteria is a well-established target for several classes of antibiotics. Understanding this pathway is crucial for developing novel antimicrobial agents. D-alanine is synthesized from L-alanine by the enzyme alanine (B10760859) racemase.[10][14] It is then used by D-alanine-D-alanine ligase to form the D-Ala-D-Ala dipeptide, which is subsequently incorporated into the peptidoglycan precursor, UDP-N-acetylmuramoyl pentapeptide.[10][15] This precursor is essential for building the bacterial cell wall.

D_Alanine_Pathway cluster_bacteria Bacterial Cell Wall Synthesis cluster_antibiotics Antibiotic Targets L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase PG_Precursor Peptidoglycan Precursor D_Ala_D_Ala->PG_Precursor Incorporation Cell_Wall Bacterial Cell Wall PG_Precursor->Cell_Wall Transpeptidation (Cross-linking) DCS D-Cycloserine DCS->L_Ala Inhibits Vancomycin Vancomycin Vancomycin->D_Ala_D_Ala Binds & Inhibits Incorporation BetaLactams β-Lactams (e.g., Penicillin) BetaLactams->Cell_Wall Inhibits Transpeptidation

Figure 2: Role of D-Alanine in bacterial cell wall synthesis and as an antibiotic target.

As illustrated, the antibiotic D-cycloserine acts as a competitive inhibitor of both alanine racemase and D-alanine-D-alanine ligase, disrupting the supply of essential precursors.[15] Glycopeptides like vancomycin bind directly to the D-Ala-D-Ala terminus of the peptidoglycan precursor, sterically hindering the transpeptidation and transglycosylation reactions necessary for cell wall cross-linking.[9] The transpeptidation step itself is the primary target of β-lactam antibiotics.[10] Therefore, synthesizing peptides and probes using Fmoc-D-Ala-OH is fundamental to research aimed at overcoming antibiotic resistance and discovering new drugs that target this vital bacterial pathway.

References

Fmoc-D-Ala-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-Ala-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its D-chiral configuration offers a strategic advantage in drug design and development by enhancing peptide stability against enzymatic degradation. This technical guide provides an in-depth overview of Fmoc-D-Ala-OH, including its chemical properties, detailed experimental protocols for its use in SPPS, and its applications in the pharmaceutical industry.

Core Molecular and Physicochemical Properties

Fmoc-D-Ala-OH is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing essential data for researchers in peptide chemistry.

PropertyValueCitations
Molecular Formula C₁₈H₁₇NO₄[1]
Molecular Weight 311.33 g/mol [1]
CAS Number 79990-15-1[1]
Appearance White to off-white powder[2]
Melting Point 147-153 °C[2]
Purity (HPLC) Typically ≥99%[3]

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Ala-OH

The use of Fmoc-D-Ala-OH in SPPS follows a well-established workflow involving iterative cycles of deprotection, coupling, and washing. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for its removal under mild conditions that preserve the integrity of the growing peptide chain.

Experimental Workflow for SPPS using Fmoc-D-Ala-OH

The following diagram illustrates the typical workflow for incorporating an Fmoc-D-Ala-OH residue into a peptide sequence during solid-phase peptide synthesis.

SPPS_Workflow cluster_activation Activation Step Resin Resin with N-terminal Fmoc deprotected peptide Coupling Coupling Reaction Resin->Coupling Fmoc_D_Ala_OH Fmoc-D-Ala-OH Activation Activation Fmoc_D_Ala_OH->Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activation Activation->Coupling Washing_After_Coupling Washing (DMF) Coupling->Washing_After_Coupling Removal of excess reagents Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Washing_After_Coupling->Fmoc_Deprotection Washing_After_Deprotection Washing (DMF) Fmoc_Deprotection->Washing_After_Deprotection Removal of piperidine and dibenzofulvene Next_Cycle Ready for next amino acid coupling Washing_After_Deprotection->Next_Cycle

SPPS workflow for Fmoc-D-Ala-OH incorporation.
Detailed Experimental Protocols

The removal of the Fmoc group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction.

  • Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in high-purity N,N-dimethylformamide (DMF).

  • Procedure :

    • Swell the peptide-resin in DMF for 15-30 minutes.

    • Drain the DMF and add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine/DMF for another 5-10 minutes to ensure complete deprotection.

    • Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

The coupling of Fmoc-D-Ala-OH to the deprotected N-terminus of the resin-bound peptide is mediated by a coupling agent. The choice of coupling reagent and reaction conditions can impact the efficiency and minimize racemization.

Coupling ReagentTypical ConcentrationActivation TimeCoupling TimeNotes
HATU/HBTU 3-5 equivalents1-5 minutes30-60 minutesHighly efficient and commonly used for standard couplings.[4]
DIC/HOBt 3-5 equivalents5-10 minutes60-120 minutesA cost-effective option, though generally slower than aminium/uronium salt-based reagents.[4]
PyBOP 3-5 equivalents2-5 minutes45-90 minutesAnother effective phosphonium (B103445) salt-based coupling reagent.[4]

General Coupling Protocol (using HATU):

  • Reagent Preparation : In a separate vessel, dissolve Fmoc-D-Ala-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

  • Activation : Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid/coupling reagent mixture and allow it to pre-activate for 1-5 minutes.

  • Coupling : Add the activated Fmoc-D-Ala-OH solution to the deprotected peptide-resin.

  • Reaction : Agitate the mixture at room temperature for 30-60 minutes. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing : After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.

  • Reagent Preparation : Prepare a cleavage cocktail appropriate for the resin and the protecting groups on other amino acids in the sequence. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Procedure :

    • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

Applications in Drug Development

The incorporation of D-amino acids, such as D-alanine from Fmoc-D-Ala-OH, is a widely employed strategy in medicinal chemistry to enhance the therapeutic properties of peptides.[3] Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short in-vivo half-life.[5] By introducing D-amino acids, the resulting peptides exhibit increased resistance to enzymatic cleavage, thereby improving their stability and bioavailability.[6][7] This modification can lead to drugs with longer duration of action and potentially reduced dosing frequency.[5]

Analytical Characterization

The purity and identity of Fmoc-D-Ala-OH and the final synthesized peptide must be rigorously assessed.

Purity Analysis of Fmoc-D-Ala-OH

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical and chiral purity of Fmoc-D-Ala-OH.

  • Method : Reversed-phase HPLC (RP-HPLC) using a C18 column.

  • Mobile Phase : A gradient of water and acetonitrile, both containing 0.1% TFA.

  • Detection : UV absorbance at 254 nm or 265 nm.

  • Purity Specification : Typically ≥99% for both chemical and enantiomeric purity.[3]

Characterization of the Final Peptide

A combination of analytical techniques is employed to confirm the successful synthesis of the desired peptide.

  • HPLC : To assess the purity of the crude and purified peptide.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized peptide.[8]

  • Amino Acid Analysis : To determine the amino acid composition of the peptide.

Signaling Pathways and Logical Relationships

The strategic use of Fmoc-D-Ala-OH in peptide drug design is based on a clear logical relationship aimed at improving pharmacokinetic properties.

Drug_Development_Logic Peptide_Drug Peptide-Based Drug Candidate (L-amino acids) Degradation Rapid Enzymatic Degradation Peptide_Drug->Degradation Fmoc_D_Ala Incorporate Fmoc-D-Ala-OH Peptide_Drug->Fmoc_D_Ala Proteases In-vivo Proteases Proteases->Degradation Reduced_Degradation Reduced Enzymatic Degradation Proteases->Reduced_Degradation Reduced susceptibility Short_Half_Life Short In-vivo Half-life Degradation->Short_Half_Life Modified_Peptide Modified Peptide (contains D-Alanine) Fmoc_D_Ala->Modified_Peptide Modified_Peptide->Reduced_Degradation Longer_Half_Life Longer In-vivo Half-life Reduced_Degradation->Longer_Half_Life Improved_Efficacy Improved Therapeutic Efficacy Longer_Half_Life->Improved_Efficacy

Logic of using D-amino acids in drug development.

References

Solubility of Fmoc-D-Ala-OH in DMF and NMP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine (Fmoc-D-Ala-OH) in two of the most prevalent solvents used in solid-phase peptide synthesis (SPPS): N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). An understanding of the solubility of this key building block is critical for the optimization of coupling reactions, ensuring high yields and purity of synthetic peptides.

Core Topic: Solubility Profile of Fmoc-D-Ala-OH

Fmoc-D-Ala-OH is a standard amino acid derivative used extensively in the synthesis of peptides. Its solubility in the reaction solvent is a fundamental parameter that directly impacts the efficiency of the coupling steps. Poor solubility can lead to incomplete reactions, the formation of deletion sequences, and challenges in purification. Both DMF and NMP are polar aprotic solvents favored in SPPS for their ability to effectively dissolve the reagents involved in peptide synthesis.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Fmoc-D-Ala-OH in DMF and NMP. It is important to note that solubility can be influenced by factors such as solvent purity, temperature, and the presence of other reagents.

SolventConcentrationObservationMolar Concentration (Approx.)Source Citation
N,N-Dimethylformamide (DMF) 1 mmole in 2 mlClearly soluble0.5 M
25 mmole in 50 mlClearly soluble0.5 M
N-Methyl-2-pyrrolidone (NMP) Not SpecifiedGenerally solubleNot Quantified[1][2]

Experimental Protocols

For applications requiring precise solubility data under specific laboratory conditions, direct experimental determination is recommended. The following protocol outlines a general method for determining the solubility of an Fmoc-amino acid in an organic solvent.

Objective: To determine the saturation solubility of Fmoc-D-Ala-OH in DMF or NMP at a specific temperature.

Materials:

  • Fmoc-D-Ala-OH

  • High-purity DMF or NMP

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature incubator/shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh an excess amount of Fmoc-D-Ala-OH into a vial. The amount should be more than what is expected to dissolve.

    • Add a precise volume of the chosen solvent (DMF or NMP) to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature incubator/shaker set to the desired experimental temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of Fmoc-D-Ala-OH in the same solvent with known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the filtered sample of the saturated solution into the HPLC.

    • Determine the concentration of the sample from the calibration curve.

  • Calculation of Solubility:

    • The concentration determined by HPLC represents the saturation solubility of Fmoc-D-Ala-OH in the solvent at the specified temperature.

    • Express the solubility in the desired units (e.g., mol/L or mg/mL).

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of Fmoc-D-Ala-OH solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep_solution Prepare Supersaturated Solution (Excess Fmoc-D-Ala-OH in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibrate Incubate sample Filter Supernatant (Remove undissolved solid) equilibrate->sample Collect Sample hplc HPLC Analysis sample->hplc Inject Sample calculate Calculate Solubility hplc->calculate Determine Concentration calibration Generate Calibration Curve (Known Standards) calibration->hplc

References

The Strategic Incorporation of Fmoc-D-Ala-OH in Peptide Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Stability Hurdle in Peptide Therapeutics

Peptide-based drugs offer high specificity and potency, making them attractive therapeutic agents. However, their clinical application is often hampered by a critical vulnerability: rapid degradation by proteases in the body.[1] Naturally occurring peptides are composed of L-amino acids, and proteases have evolved with active sites that are stereospecific for these L-residues.[1] This leads to a short in-vivo half-life, poor bioavailability, and the need for frequent administration, which can impact patient compliance.

A primary and highly effective strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their synthetic D-enantiomers.[1][2] The incorporation of a D-amino acid, such as D-Alanine, introduces a stereochemical mismatch that prevents the peptide from fitting correctly into the enzyme's active site.[1] This steric hindrance renders the adjacent peptide bonds resistant to cleavage, significantly enhancing the peptide's stability against enzymatic degradation.[1][2] This guide focuses on the application of N(α)-Fmoc-D-alanine (Fmoc-D-Ala-OH), a crucial building block in Solid-Phase Peptide Synthesis (SPPS), to develop more robust and effective peptide therapeutics.[3][4]

Fmoc-D-Ala-OH: The Cornerstone for D-Peptide Synthesis

Fmoc-D-Ala-OH is a derivative of the D-enantiomer of alanine, protected at the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.[4] This protecting group is stable under acidic conditions but readily removed by a mild base, such as piperidine (B6355638), making it ideal for the iterative process of SPPS.[3][5] Its high purity and specific chiral configuration are essential for the accurate and reproducible construction of complex peptide sequences.[3]

Table 1: Physicochemical Properties of Fmoc-D-Ala-OH

PropertyValue
CAS Number 79990-15-1[4][6][7]
Molecular Formula C₁₈H₁₇NO₄[4][6]
Molecular Weight 311.3 g/mol [4]
Appearance White to off-white solid/powder[4]
Purity ≥99.0% (HPLC)[3][4][7]
Storage Conditions 0-8 °C[4]

Core Application: Enhancing Proteolytic Stability

The primary rationale for incorporating D-Alanine into a peptide sequence is to increase its resistance to proteolysis.[8] By replacing an L-amino acid with D-Alanine, the peptide becomes a poor substrate for enzymes, which can significantly extend its in-vivo half-life and therapeutic window.[1][8] This enhanced stability is a cornerstone of modern peptide drug design.[1]

The principle of this enhanced stability lies in the stereospecificity of proteases. The altered spatial arrangement of the D-amino acid side chain prevents the peptide from binding effectively to the enzyme's active site, thus inhibiting cleavage.

G cluster_L L-Peptide Degradation cluster_D D-Peptide Resistance L_Peptide L-Peptide Chain Binding_L Stereospecific Binding (Correct Fit) L_Peptide->Binding_L Protease_L Protease (Enzyme) Protease_L->Binding_L Cleavage Peptide Bond Cleavage Binding_L->Cleavage Fragments Degraded Fragments Cleavage->Fragments D_Peptide Peptide with D-Alanine Binding_D Steric Hindrance (Incorrect Fit) D_Peptide->Binding_D Protease_D Protease (Enzyme) Protease_D->Binding_D No_Cleavage No Cleavage Binding_D->No_Cleavage Intact Peptide Remains Intact No_Cleavage->Intact

Diagram 1: Principle of enhanced proteolytic stability with D-Ala.

Table 2: Comparative Stability of L-Peptides vs. D-Amino Acid-Containing Peptides

PeptideModificationSystemHalf-life (t½) / % RemainingReference
(L)-GLP1NoneProteinase KTotal loss in <1 hour[9]
(D)-GLP1All L- to D-amino acidProteinase K~80% remaining after 6 hours[9]
MUC2 Peptide (all L)NoneHuman SerumSignificant degradation[10]
MUC2 Peptide (tpTPTGTQtpt)D-amino acids in flanksHuman SerumHigh resistance to degradation[10]
L-carnosineNoneRat Serum78 minutes[8]
D-carnosineL-Ala to D-AlaRat Serum75 minutes[8]
L-peptidesC-terminal modificationProteinase KTotal proteolysis in 4 hours[2]
D-peptidesC-terminal D-amino acidProteinase K15% remaining after 24 hours[2]

Note: The effect of D-amino acid substitution can vary. As seen with carnosine, other clearance mechanisms may be at play.[8]

Impact on Bioactivity and Conformation

While enhancing stability is crucial, it is equally important that the modified peptide retains its biological activity. The introduction of a D-amino acid can alter the peptide's three-dimensional structure, which may affect its binding to target receptors.[8][11] In some cases, these conformational changes can be beneficial, leading to increased receptor binding affinity and specificity.[11] However, it can also interfere with binding. Therefore, it is critical to perform in-vitro and in-vivo assays to compare the biological activity of the modified peptide to the parent L-version.[8]

For example, a study on MUC2 epitope peptides showed that substituting L-amino acids with D-amino acids at the C-terminus had little effect on antibody binding, but substitutions at the N-terminus significantly reduced binding.[10] This highlights the importance of the position of the D-amino acid substitution.

Table 3: Impact of D-Ala Substitution on Antibody Binding Affinity

Peptide SequenceModification(s)IC₅₀ (μmol/dm³)
TPTPTGTQTPTAll L-amino acids (Control)60
TPTPTGTQtptC-terminal D-amino acids61
tptPTGTQTPTN-terminal D-amino acids392
tptPTGTQtptN- & C-terminal D-amino acids792
(Data synthesized from a study on MUC2 peptides, where 't' and 'p' denote D-threonine and D-proline, respectively. Lower IC₅₀ indicates stronger binding.)[10]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Ala-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-Ala-OH using standard Fmoc/tBu chemistry.[5][11][12]

Materials:

  • Resin: Wang resin or Rink Amide resin, pre-loaded with the C-terminal amino acid.

  • Amino Acids: Fmoc-protected L-amino acids and Fmoc-D-Ala-OH.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane).

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

  • Washing Solvents: Methanol, Diethyl ether.

G start Start: Resin with Protected Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-D-Ala-OH, Coupling Reagents, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No (Final AA) cleavage 3. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage end End: Crude Peptide cleavage->end

Diagram 2: General workflow for Fmoc solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-D-Ala-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate at room temperature for 1-2 hours. Monitor the reaction using a colorimetric test (e.g., Kaiser test) to ensure completion.[8]

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the peptide pellet under vacuum.

In Vitro Enzymatic Stability Assay

This protocol provides a general method to compare the stability of a D-Ala-containing peptide with its all-L counterpart in a biological fluid like human serum.[1][10]

Materials:

  • Peptides: Lyophilized all-L peptide and D-Ala-modified peptide.

  • Human Serum (or other biological fluid/protease solution).

  • Incubator or water bath at 37°C.

  • Quenching Solution: Acetonitrile (ACN) with 0.1% TFA.

  • HPLC system for analysis.

Procedure:

  • Peptide Stock Solution: Prepare stock solutions of each peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Add a specific amount of the peptide stock solution to the serum to achieve the final desired concentration.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately mix the aliquot with an equal volume of cold quenching solution to precipitate serum proteins and stop enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto a reverse-phase HPLC (RP-HPLC) column.

    • Analyze the chromatogram to determine the peak area of the intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) by fitting the data to a first-order exponential decay model.[1]

G cluster_synthesis Peptide Preparation cluster_assay In Vitro Assessment cluster_analysis Data Analysis synthesis Peptide Synthesis (L- and D-Ala versions) purification Purification (RP-HPLC) & Characterization (MS) synthesis->purification stability Serum Stability Assay (Incubation at 37°C) purification->stability activity Biological Activity Assay (e.g., Receptor Binding) purification->activity hplc HPLC Analysis (Quantify Intact Peptide) stability->hplc data Calculate Half-Life (t½) & Binding Affinity (IC₅₀) activity->data hplc->data

References

The Unseen Pillar: A Technical Guide to the Natural Occurrence and Function of D-Alanine in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Alanine (B559566), a non-canonical D-amino acid, is an indispensable component of the bacterial world, playing a pivotal role in the structural integrity and survival of numerous bacterial species. While largely absent in eukaryotes, its prevalence in bacteria makes the metabolic pathways associated with its synthesis and incorporation compelling targets for novel antimicrobial drug development. This technical guide provides an in-depth exploration of the natural occurrence of D-alanine in bacteria, its biosynthesis, and its multifaceted functions, with a particular focus on its critical roles in peptidoglycan and teichoic acid synthesis. We present a comprehensive collection of quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the core metabolic and signaling pathways to serve as a vital resource for researchers in microbiology, biochemistry, and pharmaceutical sciences.

Natural Occurrence and Intracellular Concentrations of D-Alanine

D-Alanine is a ubiquitous feature of the bacterial cell wall, primarily found within the peptidoglycan layer. Its concentration within the bacterial cytoplasm is tightly regulated to ensure a sufficient supply for cell wall synthesis without reaching toxic levels. The intracellular concentration of D-alanine can vary between bacterial species and is influenced by environmental conditions and growth phase. While data is not available for all species, the following table summarizes known intracellular concentrations of total alanine (B10760859) (D- and L-isomers) in select bacteria, providing an estimate of the available pool for D-alanine synthesis.

Bacterial SpeciesGrowth ConditionsIntracellular Alanine Concentration (mM)Reference(s)
Escherichia coliExponential growth in glucose-fed medium~4 µM (combined D- and L-Ala)[1]
Pseudomonas aeruginosaNot specifiedEstimated to be in the low micromolar range[1]

Note: Direct quantification of the D-alanine pool is technically challenging and not widely reported. The provided values for total alanine serve as an approximation of the substrate pool for D-alanine synthesis.

Biosynthesis of D-Alanine: The Alanine Racemase Pathway

The primary route for D-alanine synthesis in bacteria is the racemization of L-alanine, a reaction catalyzed by the enzyme alanine racemase (Alr). This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the interconversion between the L- and D-enantiomers of alanine. Some bacteria possess a second enzyme, a D-amino acid transaminase, which can also contribute to D-alanine synthesis.

Key Enzymes in D-Alanine Metabolism

The metabolism of D-alanine is primarily governed by two key enzymes: Alanine Racemase and D-alanine-D-alanine ligase.

  • Alanine Racemase (Alr): This enzyme is central to providing the cell with a supply of D-alanine for cell wall biosynthesis.

  • D-alanine-D-alanine ligase (Ddl): This ATP-dependent enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide, a crucial precursor for the peptidoglycan pentapeptide.

The kinetic parameters of these enzymes have been characterized in several bacterial species and are critical for understanding their efficiency and for the design of specific inhibitors.

Table 1: Kinetic Parameters of Alanine Racemase (Alr) from Various Bacterial Species

Bacterial SpeciesKm (L-Ala) (mM)Vmax (L→D) (U/mg)kcat (L→D) (s-1)Km (D-Ala) (mM)Vmax (D→L) (U/mg)kcat (D→L) (s-1)Reference(s)
Staphylococcus aureus (Mu50)2.77250Not Reported0.8991Not Reported[2]
Streptococcus iniae33.112426Not Reported14.36963.6Not Reported[3]
Mycobacterium tuberculosis0.700 (at pH 9)Not Reported1.63 (at pH 10)Not ReportedNot ReportedNot Reported[4]
Clostridium difficile (strain 630)17.682.1Not Reported726.7Not Reported[5]
Lactobacillus sakei ZH-2Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[6]

Table 2: Kinetic Parameters of D-alanine-D-alanine Ligase (Ddl) from Various Bacterial Species

Bacterial SpeciesKm (D-Ala1) (mM)Km (D-Ala2) (mM)Km (ATP) (µM)kcat (s-1)Reference(s)
Mycobacterium tuberculosis0.0753.6Not ReportedNot Reported[7]
Thermus thermophilus HB81.254.0216.2Not Reported[8]
Enterococcus faecalisNot ReportedNot ReportedNot Reported~1.4-fold increase with 10 mM KCl[8]

Note: Enzyme kinetics are highly dependent on assay conditions (pH, temperature, cofactors). The values presented are for comparative purposes and the original references should be consulted for specific experimental details.

Core Functions of D-Alanine in Bacterial Physiology

D-alanine's primary and most well-understood function is its role as a fundamental building block of the bacterial cell wall.

Peptidoglycan Synthesis

D-alanine is essential for the formation of the pentapeptide side chains of peptidoglycan, the major structural component of the bacterial cell wall. The terminal D-alanyl-D-alanine dipeptide of the pentapeptide is crucial for the cross-linking reaction catalyzed by penicillin-binding proteins (PBPs), which imparts rigidity and strength to the cell wall.[9]

Teichoic Acid Modification

In many Gram-positive bacteria, D-alanine is esterified to teichoic acids, which are anionic polymers embedded in the cell wall. This D-alanylation neutralizes the negative charge of the phosphate (B84403) groups in the teichoic acid backbone. This modification is critical for several physiological processes, including:

  • Regulation of autolysins: D-alanylation can modulate the activity of autolytic enzymes that are involved in cell wall turnover and cell separation.

  • Cation binding: The charge modification affects the binding of divalent cations like Mg2+ and Ca2+ to the cell wall.

  • Resistance to cationic antimicrobial peptides (CAMPs): By reducing the net negative charge of the cell surface, D-alanylation confers resistance to positively charged antimicrobial peptides, which are a key component of the innate immune system of host organisms.[10]

Visualizing the Pathways: Metabolic and Signaling Diagrams

To provide a clear visual representation of the key processes involving D-alanine, the following diagrams have been generated using the DOT language.

D_Alanine_Metabolism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala->L_Ala Alr D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) + ATP DltC_S_D_Ala DltC-S-D-Ala D_Ala->DltC_S_D_Ala DltA + ATP Pyruvate Pyruvate Pyruvate->D_Ala D-Amino Acid Transaminase D_Glu D-Glutamate Pyruvate->D_Glu alpha_KG α-Ketoglutarate D_Glu->alpha_KG UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_pentapeptide UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF Peptidoglycan Peptidoglycan UDP_MurNAc_pentapeptide->Peptidoglycan Transglycosylases & Transpeptidases (PBPs) DltC_SH DltC-SH DltC_SH->DltC_S_D_Ala DltB DltB DltC_S_D_Ala->DltB Teichoic_Acid Teichoic Acid DltB->Teichoic_Acid DltD

Caption: Metabolic pathway of D-alanine biosynthesis and its incorporation into peptidoglycan and teichoic acids.

D_Alanine_Signaling cluster_bacillus Bacillus subtilis Spore Germination cluster_pseudomonas Pseudomonas aeruginosa Peptidoglycan Regulation High_Spore_Density High Spore Density Alanine_Racemase_Spore Alanine Racemase High_Spore_Density->Alanine_Racemase_Spore induces L_Alanine L-Alanine (Germinant) L_Alanine->Alanine_Racemase_Spore Ger_Receptor Ger Receptors L_Alanine->Ger_Receptor binds D_Alanine_Inhibitor D-Alanine (Inhibitor) D_Alanine_Inhibitor->Ger_Receptor inhibits binding Alanine_Racemase_Spore->D_Alanine_Inhibitor Germination_Initiation Germination Initiation Ger_Receptor->Germination_Initiation activates Increased_D_Ala Increased Intracellular D-Alanine ponA_dacC_genes ponA, dacC genes (Transpeptidases) Increased_D_Ala->ponA_dacC_genes downregulates expression PG_Crosslinking Peptidoglycan Cross-linking ponA_dacC_genes->PG_Crosslinking encodes enzymes for Cell_Stiffness Cell Stiffness PG_Crosslinking->Cell_Stiffness determines

Caption: Regulatory roles of D-alanine in bacterial spore germination and cell wall synthesis.

Experimental Protocols for Key Assays

Accurate quantification of D-alanine and the characterization of its related enzymes are crucial for research in this field. The following section provides detailed methodologies for key experiments.

Quantification of Intracellular D-Alanine by HPLC

This protocol outlines a method for the quantification of D-alanine in bacterial cell extracts using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

  • Bacterial cell culture

  • Ice-cold quenching solution (e.g., 60% methanol, -20°C)

  • Extraction buffer (e.g., acetonitrile (B52724)/methanol/water, 40:40:20)

  • Derivatizing agent (e.g., Marfey's reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • HPLC system with a C18 reverse-phase column and a UV detector

  • D-alanine and L-alanine standards

Procedure:

  • Cell Culture and Quenching: Grow bacterial cells to the desired optical density. Rapidly quench metabolism by adding ice-cold quenching solution to the culture.

  • Cell Harvesting and Extraction: Centrifuge the quenched culture at high speed (e.g., 10,000 x g for 10 min at 4°C). Discard the supernatant and resuspend the cell pellet in extraction buffer. Lyse the cells by sonication or bead beating on ice.

  • Protein Precipitation and Clarification: Centrifuge the cell lysate at high speed to pellet cell debris and precipitated proteins. Collect the supernatant containing the metabolites.

  • Derivatization: Adjust the pH of the supernatant to ~9.0 with a suitable buffer. Add the derivatizing agent and incubate at a specific temperature and time according to the reagent's protocol (e.g., 1 hour at 40°C for Marfey's reagent). The derivatization reaction is stopped by adding acid (e.g., 2 M HCl).[11]

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Separate the diastereomeric derivatives using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer).

    • Detect the derivatives at an appropriate wavelength (e.g., 340 nm for Marfey's reagent derivatives).

  • Quantification: Create a standard curve using known concentrations of derivatized D-alanine and L-alanine standards. Quantify the amount of D-alanine in the samples by comparing the peak areas to the standard curve.[11]

Alanine Racemase Activity Assay (Spectrophotometric)

This protocol describes a coupled enzyme assay to determine the activity of alanine racemase by measuring the production of D-alanine from L-alanine.

Materials:

  • Purified alanine racemase

  • L-alanine (substrate)

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • A chromogenic HRP substrate (e.g., Amplex Red or o-phenylenediamine)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, DAAO, HRP, and the chromogenic substrate.

  • Substrate Addition: Add varying concentrations of L-alanine to the wells. Include a control with no L-alanine.

  • Enzyme Addition and Incubation: Initiate the reaction by adding the purified alanine racemase to each well. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measurement: Monitor the increase in absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V0) from the linear portion of the absorbance/fluorescence versus time curve.

    • Subtract the rate of the no-L-alanine control from the rates of the other reactions.

    • Plot the initial rates against the L-alanine concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the alanine racemase.[2][4]

D-alanine-D-alanine Ligase Activity Assay (Coupled Enzyme Assay)

This protocol describes a coupled enzyme assay to determine the activity of D-Ala-D-Ala ligase by measuring the rate of ADP production.

Materials:

  • Purified D-Ala-D-Ala ligase

  • D-alanine (substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, 50 mM KCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, D-alanine, ATP, PEP, NADH, PK, and LDH.

  • Pre-incubation: Incubate the mixture for a few minutes at the desired temperature to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

  • Enzyme Addition: Initiate the reaction by adding the purified D-Ala-D-Ala ligase to the cuvette and mix immediately.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance is due to the oxidation of NADH to NAD+, which is coupled to the production of ADP by D-Ala-D-Ala ligase.

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time curve using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

    • This rate is equivalent to the rate of ADP production and thus the activity of D-Ala-D-Ala ligase.

    • To determine kinetic parameters, vary the concentration of one substrate (D-alanine or ATP) while keeping the other constant, and fit the data to the appropriate kinetic model.[12]

Conclusion and Future Directions

D-alanine is a fundamentally important molecule in the bacterial kingdom, with its roles in cell wall structure and integrity being paramount. The enzymes responsible for its synthesis and incorporation into cellular structures, being absent in humans, represent highly attractive targets for the development of new classes of antibiotics. This technical guide has provided a comprehensive overview of the current knowledge on D-alanine in bacteria, from its natural occurrence to its detailed biochemical functions.

Future research should focus on expanding our understanding of the intracellular concentrations of D-alanine in a wider range of pathogenic bacteria. Furthermore, a deeper investigation into the regulatory networks that control D-alanine metabolism will be crucial for a complete picture of its physiological importance. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to explore these and other questions, ultimately contributing to the development of novel strategies to combat bacterial infections.

References

The Strategic Incorporation of Fmoc-D-Ala-OH in the Synthesis of Novel Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of highly selective and potent enzyme inhibitors remains a cornerstone of modern drug discovery. The strategic incorporation of non-natural amino acids into peptide-based inhibitors offers a powerful approach to enhance their therapeutic properties. Among these, Fmoc-D-Ala-OH, a protected form of D-alanine, has emerged as a critical building block. Its use in solid-phase peptide synthesis (SPPS) allows for the creation of inhibitors with increased metabolic stability and resistance to enzymatic degradation, crucial attributes for effective therapeutics. This technical guide provides an in-depth exploration of the application of Fmoc-D-Ala-OH in the synthesis of two distinct classes of enzyme inhibitors: inhibitors of bacterial D-Ala:D-Ala ligase and protease-activated prodrugs.

Targeting Bacterial Resistance: Inhibition of D-Ala:D-Ala Ligase

D-Ala:D-Ala ligase is a vital enzyme in bacterial cell wall biosynthesis, catalyzing the formation of the D-alanyl-D-alanine dipeptide, a key component of peptidoglycan.[1][2] The absence of this enzyme in humans makes it an attractive target for the development of novel antibiotics to combat rising bacterial resistance.[1] Phosphinate and phosphonate (B1237965) dipeptide analogues that mimic the tetrahedral transition state of the ligation reaction have shown significant promise as inhibitors of D-Ala:D-Ala ligase.[2][3] The incorporation of D-alanine into these inhibitors is crucial for their recognition by the enzyme's active site.

Quantitative Inhibition Data

The inhibitory activities of various phosphinate and phosphonate analogues against D-Ala:D-Ala ligase have been evaluated. The data, presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

Inhibitor TypeTarget EnzymeKi (μM)IC50 (μM)Reference
Phosphinate Dipeptide AnalogueE. coli DdlAPotent Inhibition-[2]
Phosphinate Dipeptide AnalogueE. coli DdlBStrong Inhibition-[2]
Phosphonate Dipeptide AnalogueE. coli DdlAWeak Inhibition-[2]
Phosphonate Dipeptide AnalogueE. coli DdlBStrong Inhibition-[2]
D-cycloserineE. coli DdlA9-[4]
D-cycloserineE. coli DdlB2711.5 (ATPase activity)[4]
Experimental Protocol: Solid-Phase Synthesis of a D-Ala-Containing Phosphinate Dipeptide Inhibitor

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-D-Ala-OH

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Diethyl ether

  • Reagents for phosphinate synthesis (specific precursors will vary based on the desired inhibitor)

  • Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)

  • Analytical instruments: Mass spectrometer, NMR spectrometer

Procedure:

  • Synthesis of Fmoc-D-Ala-Phosphinate Monomer: This is a solution-phase synthesis step that would precede solid-phase synthesis. The specific reactions would depend on the target phosphinate structure.

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent and base.

  • Fmoc Deprotection: Remove the Fmoc group from the newly coupled amino acid.

  • Coupling of Fmoc-D-Ala-Phosphinate Monomer: Couple the pre-synthesized Fmoc-D-Ala-phosphinate monomer to the growing peptide chain on the resin.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the synthesized inhibitor from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude product by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Signaling Pathway: Bacterial Cell Wall Biosynthesis

The inhibition of D-Ala:D-Ala ligase disrupts the bacterial cell wall synthesis pathway, leading to cell lysis and death. A simplified representation of this pathway is shown below.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, MurD, MurE L_Ala L-Alanine D_Glu D-Glutamate m_DAP meso-Diaminopimelate D_Ala D-Alanine D_Ala_D_Ala D-Ala-D-Ala D_Ala:s->D_Ala_D_Ala:n ATP -> ADP + Pi Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY D_Ala_D_Ala_Ligase D-Ala:D-Ala Ligase (DDl) Inhibitor Phosphinate Inhibitor Inhibitor->D_Ala_D_Ala_Ligase Inhibition Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation

Caption: Bacterial peptidoglycan synthesis pathway and the point of inhibition.

Precision Targeting: Protease-Activated Prodrugs

Protease-activated prodrugs (PAPs) are innovative therapeutic agents designed to remain inactive until they reach a specific disease site characterized by elevated protease activity, such as a tumor microenvironment.[5][6] This targeted activation minimizes off-target toxicity and enhances the therapeutic index of potent cytotoxic drugs. The design of PAPs often involves a peptide linker that is selectively cleaved by a target protease, releasing the active drug. The incorporation of D-alanine into these peptide linkers can enhance their stability against non-target proteases.

Experimental Workflow: Synthesis and Activation of a D-Ala-Containing Protease-Activated Prodrug

The synthesis of a PAP incorporating D-alanine can be achieved using standard Fmoc-SPPS protocols.

Materials:

  • Fmoc-protected amino acids, including Fmoc-D-Ala-OH

  • Cytotoxic drug with a suitable conjugation site

  • Self-immolative linker

  • Solid-phase synthesis resin

  • Standard SPPS reagents (coupling agents, bases, deprotection solution)

  • Cleavage and purification reagents as described previously

Procedure:

  • Resin Functionalization: Attach the self-immolative linker to the solid support.

  • Drug Conjugation: Couple the cytotoxic drug to the linker.

  • Peptide Synthesis: Synthesize the protease-cleavable peptide sequence, incorporating Fmoc-D-Ala-OH at the desired position, using standard Fmoc-SPPS cycles.

  • Cleavage and Purification: Cleave the prodrug from the resin and purify it using RP-HPLC.

  • In Vitro Activation Assay: Incubate the purified prodrug with the target protease and monitor the release of the active drug over time using techniques like HPLC or mass spectrometry.

  • Cell-Based Assays: Evaluate the cytotoxicity of the prodrug on cancer cell lines with high and low expression of the target protease.

Signaling Pathway: Activation of a Protease-Activated Prodrug in a Tumor Microenvironment

The activation of a PAP is a spatially controlled process that leverages the unique enzymatic landscape of diseased tissues.

Protease_Activated_Prodrug cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment Prodrug_Inactive Inactive Prodrug (Peptide-Linker-Drug) Protease Tumor-Associated Protease Prodrug_Inactive->Protease Cleavage of Peptide Linker Tumor_Cell Tumor Cell Apoptosis Cell Death (Apoptosis) Tumor_Cell->Apoptosis Prodrug_Active Active Drug Protease->Prodrug_Active Prodrug_Active->Tumor_Cell Drug Uptake

Caption: Mechanism of action for a protease-activated prodrug.

Conclusion

Fmoc-D-Ala-OH is a versatile and valuable building block in the synthesis of sophisticated enzyme inhibitors. Its incorporation into peptide-based structures offers a reliable strategy to enhance metabolic stability, a critical factor in the development of effective therapeutics. The examples of D-Ala:D-Ala ligase inhibitors and protease-activated prodrugs highlight the diverse applications of this chiral amino acid derivative in addressing significant challenges in medicine, from combating antibiotic resistance to developing targeted cancer therapies. Further exploration of novel peptide sequences and inhibitor scaffolds incorporating Fmoc-D-Ala-OH holds considerable promise for the future of drug discovery.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy for solid-phase peptide synthesis (SPPS) stands as the predominant and most versatile methodology. Its development marked a significant advancement from the harsher conditions of traditional Boc/Benzyl approaches, offering milder reaction conditions, enhanced compatibility with a diverse range of amino acid derivatives, and amenability to automation. This technical guide provides a comprehensive overview of the core principles of Fmoc-SPPS, detailing the underlying chemistry, experimental protocols, and critical considerations for the successful synthesis of high-purity peptides.

The Chemical Foundation of Fmoc-SPPS

Fmoc-SPPS is anchored in an orthogonal protection strategy. The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups, typically based on tert-butyl (tBu) or trityl (Trt) moieties.[1] This orthogonality is the cornerstone of the strategy's success, as it allows for the selective removal of the N-terminal Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups.[2][3] The final step of the synthesis involves the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA).[4][5]

The synthesis cycle in Fmoc-SPPS is a repetitive sequence of three main steps:

  • Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide.

  • Amino Acid Coupling: The activation of the incoming Fmoc-protected amino acid's carboxyl group and its subsequent coupling to the newly exposed N-terminal amine of the growing peptide chain.

  • Washing: Thorough washing of the resin after each deprotection and coupling step to remove excess reagents and byproducts, ensuring the purity of the final peptide.[6]

This cyclical process is repeated until the desired peptide sequence is assembled.

Quantitative Data in Fmoc-SPPS

The efficiency of both the coupling and deprotection steps is paramount to achieving a high yield of the target peptide with minimal impurities. The following tables summarize key quantitative data for these critical steps.

Coupling Reagent Performance

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation and the potential for side reactions such as racemization. While a wide array of coupling reagents are available, they are generally categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Coupling Reagent ClassReagent ExamplesTypical Coupling TimeRepresentative Yield (%)Level of RacemizationKey Considerations
Carbodiimides DIC/HOBt, EDC/HOBt60-180 minutes>95Low to ModerateCost-effective for standard couplings. DIC is preferred in SPPS as the urea (B33335) byproduct is soluble.[1][7][8]
Phosphonium Salts PyBOP, PyAOP30-120 minutes>98LowHighly efficient, but can be more expensive. PyBOP is known for low racemization.[1]
Aminium/Uronium Salts HBTU, HATU, HCTU15-60 minutes>99Very LowGenerally the most efficient and fastest coupling reagents.[1] HATU is particularly effective for difficult couplings.[1][9]

Note: Coupling times and yields are sequence-dependent and can be influenced by factors such as steric hindrance and peptide aggregation.

Fmoc Deprotection Kinetics

The removal of the Fmoc group is typically achieved using a secondary amine base. Piperidine (B6355638) has traditionally been the reagent of choice; however, alternatives are gaining traction due to safety and side-reaction considerations.

Deprotection ReagentConcentrationHalf-life (t½) of Fmoc RemovalKey AdvantagesKey Disadvantages
Piperidine 20% in DMF~7 secondsWell-established, fast, and effective.[10]Can promote aspartimide formation and diketopiperazine formation.[2][11]
Piperazine 5% in DMF~50 secondsReduced risk of aspartimide formation.[10][12]Slower deprotection kinetics compared to piperidine.[10]
DBU 1-5% in DMFVery fast (<1 min for completion)Extremely rapid deprotection.[11]Strong basicity can increase side reactions; often used with a scavenger.[1][12]
4-Methylpiperidine 20% in DMFSimilar to piperidineSimilar efficiency to piperidine with potentially fewer side reactions in some cases.[13]
Piperazine/DBU 5% Piperazine, 2% DBU in NMP~4 secondsRapid deprotection while minimizing side reactions.[10]Requires careful optimization.

Note: Deprotection times can be influenced by the specific amino acid residue and the growing peptide chain's sequence and structure.

Experimental Protocols

Detailed and consistent execution of the experimental protocols is critical for the successful outcome of Fmoc-SPPS.

Manual Fmoc-SPPS Protocol for a Model Peptide

This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling and Preparation:

  • Weigh 200-300 mg of Rink Amide resin (loading ~0.4-0.6 mmol/g) into a peptide synthesis vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1 hour with gentle agitation.

  • Drain the DMF and wash the resin three times with 5 mL of DMF.[6]

2. Initial Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[6]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 equivalents) and a suitable coupling reagent such as HATU (0.38 mmol, 3.8 equivalents) in 3 mL of DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling completion using the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Wash the resin with DMF (3 x 5 mL).[6]

4. Subsequent Cycles of Deprotection and Coupling:

  • Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry it under a vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition (see table below). A common general-purpose cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).[6][14]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Monitoring the Synthesis: The Kaiser Test

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin, thereby monitoring the completion of the coupling reaction.[11][15]

Reagents:

Procedure:

  • Take a small sample of the resin beads (a few beads are sufficient) and place them in a small test tube.

  • Wash the beads with ethanol and then with pyridine.

  • Add 2-3 drops of each of the three Kaiser test solutions to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Positive Result (Blue/Purple beads and/or solution): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless beads and solution): Indicates the absence of free primary amines, signifying a complete coupling reaction.

Cleavage Cocktail Formulations

The composition of the cleavage cocktail is critical for efficiently cleaving the peptide from the resin and removing side-chain protecting groups while minimizing side reactions. The choice of scavengers is dictated by the presence of sensitive amino acid residues.[16][17]

Reagent CocktailComposition (v/v/w)Recommended ForNotes
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISGeneral use, especially for Trp-containing peptides.[17][18]"Odorless" alternative to cocktails with thioanisole.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[16][18]A robust and widely used "universal" cleavage cocktail.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide, 1.5% Ammonium IodidePeptides containing methionine to prevent oxidation.[18]Can be used to promote disulfide bond formation in Cys-containing peptides.
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% WaterPeptides without sensitive residues like Cys, Met, or Trp.[14]A good general-purpose and simple cleavage cocktail.
TFA/EDT/TIS/H₂O 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDTPeptides containing Cys, Met, or Trp to minimize side reactions.[14]EDT is a very effective scavenger for protecting Cysteine residues.

Visualizing the Fmoc-SPPS Workflow and Mechanisms

Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in Fmoc-SPPS.

Fmoc_SPPS_Workflow Resin Resin Support Swelling Resin Swelling (e.g., DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Monitoring Monitoring (e.g., Kaiser Test) Washing2->Monitoring Monitoring->Coupling Incomplete Coupling Repeat Repeat Cycle (n-1 times) Monitoring->Repeat Coupling Complete Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Scavenging Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination (E1cB) Carbanion->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Carbamic_Acid Carbamic Acid Intermediate Beta_Elimination->Carbamic_Acid Dibenzofulvene->Adduct CO2 CO₂ Carbamic_Acid->CO2 Deprotected_Peptide H₂N-Peptide-Resin Carbamic_Acid->Deprotected_Peptide

Caption: Mechanism of Fmoc deprotection via β-elimination.

Carbodiimide_Coupling_Mechanism Fmoc_AA Fmoc-AA-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Fmoc_AA->O_Acylisourea DIC DIC (R-N=C=N-R) DIC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester Side_Reaction N-Acylurea (Side Product) O_Acylisourea->Side_Reaction HOBt HOBt HOBt->HOBt_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin HOBt_Ester->Peptide_Bond Peptide_Amine H₂N-Peptide-Resin Peptide_Amine->Peptide_Bond DIU Diisopropylurea (DIU) Peptide_Bond->DIU Byproduct

References

The Chiral Advantage: A Technical Guide to Incorporating D-Amino Acids into Peptide Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of naturally occurring L-amino acids with their D-enantiomers represents a cornerstone of modern peptide drug design. This strategic modification offers a powerful approach to overcome the inherent limitations of native peptides, primarily their rapid enzymatic degradation and subsequent poor bioavailability. By introducing D-amino acids, researchers can engineer peptidomimetics with significantly enhanced stability, leading to prolonged therapeutic effects. This technical guide provides an in-depth exploration of the core benefits of D-amino acid incorporation, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows. This document is intended to serve as a comprehensive resource for scientists engaged in the discovery and development of next-generation peptide therapeutics.

Core Benefits of D-Amino Acid Incorporation

The introduction of D-amino acids into a peptide sequence can profoundly alter its physicochemical and biological properties. The primary advantages include:

  • Enhanced Enzymatic Stability: Proteases, the enzymes responsible for peptide degradation, are stereospecific for L-amino acids.[1] The presence of a D-amino acid creates a stereochemical mismatch that hinders the binding of the peptide to the enzyme's active site, thereby preventing cleavage.[1] This steric hindrance is the fundamental reason for the dramatically increased half-life of D-amino acid-containing peptides in biological fluids.[1][2]

  • Improved Bioavailability and Pharmacokinetics: By resisting enzymatic degradation, peptides incorporating D-amino acids exhibit a significantly longer circulation half-life in vivo.[2][3] This enhanced stability can lead to improved oral bioavailability and sustained therapeutic effects, reducing the required dosing frequency.[4][5]

  • Unique Biological Activities and Receptor Interactions: While preserving the side chain's chemical properties, the inversion of stereochemistry can alter the peptide's three-dimensional conformation.[6] This can lead to unique biological activities, including potentially higher binding affinity and selectivity for target receptors.[7] However, it is important to note that a direct substitution may also decrease or abolish binding to a receptor evolved to recognize an L-peptide.[8] Techniques like mirror-image phage display are employed to discover D-peptides that can bind to natural L-targets.

  • Reduced Immunogenicity: Peptides composed of D-amino acids are generally less immunogenic compared to their L-peptide counterparts, which is a significant advantage in the development of therapeutic agents.[9]

Quantitative Data on the Impact of D-Amino Acid Substitution

The following tables summarize quantitative data from various studies, highlighting the significant improvements in stability and the context-dependent effects on receptor binding affinity following the incorporation of D-amino acids.

Table 1: Enhanced Enzymatic Stability of D-Amino Acid-Containing Peptides
Peptide PairD-Amino Acid ContentAssay ConditionsHalf-life (D-Peptide)Half-life (L-Peptide)Fold Increase in StabilityReference(s)
Peptide 2D vs. 2L31%Human serum at 37°C> 24 hours5.0 hours> 4.8[8]
Peptide 18D vs. 18L38%Human serum at 37°C> 24 hours15.5 hours> 1.5[8]
[K4(Tam),F7,P34]-pNPY AnaloguesN/A (Comparison of different peptides)Human blood plasma43.5 hours3.2 hours13.6[10]
D-Serine vs. L-Serine100%Mouse plasma> 10 hours1.2 hours> 8.3[11]
Kn2-7 vs. dKn2-7100% (dKn2-7)25% Human serum at 37°C78.5% remaining after 24h1.0% remaining after 24h~78.5[5]
Table 2: Receptor Binding Affinity of Peptides with D-Amino Acid Substitutions

Note: Direct comparative binding affinity data for identical peptide sequences differing only by a single D/L substitution are not always readily available. The stereospecificity of receptors often means that a direct substitution will abolish binding.[8] Techniques like mirror-image phage display are specifically designed to discover D-peptides that can effectively bind to natural L-targets.

Peptide/CompoundTarget ReceptorD-Amino Acid ContentBinding Affinity (Kd, Ki, or IC50)CommentsReference(s)
DermorphinOpioid ReceptorD-Ala at position 2High affinity for μ-opioid receptorsThe D-amino acid is crucial for its potent opioid activity.[12]
DeltorphinOpioid ReceptorD-Met or D-Ala at position 2High affinity and selectivity for δ-opioid receptorsThe D-amino acid is essential for its biological function.[13]
Cyclic Peptidomimetic (Compound 32)HER2Contains D-amino acidsIC50 in the nanomolar range in HER2-overexpressing cancer cell linesD-amino acids were introduced to improve stability while maintaining high affinity.[14]
Streptavidin-binding PeptidesStreptavidinSingle D-amino acid substitutionsSubstitution of a single residue in the HPQ motif reduces the affinity constant Ka from 108 M–1 by at least 3–4 orders of magnitude.Demonstrates the high stereospecificity of binding interactions.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of D-amino acid-containing peptides and for the assessment of their stability and receptor binding affinity.

Synthesis of D-Amino Acid-Containing Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing D-amino acids using the Fluorenylmethyloxycarbonyl (Fmoc) strategy.

Materials:

  • Rink Amide or Wang resin[15]

  • Fmoc-L-amino acids and Fmoc-D-amino acids

  • N,N-Dimethylformamide (DMF)[15]

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)[15]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[16]

  • Cold diethyl ether

  • Solid-phase peptide synthesis vessel[17]

Procedure:

  • Resin Preparation:

    • Place the appropriate amount of resin in the synthesis vessel.[1]

    • Swell the resin in DMF for at least 1 hour.[1]

  • First Amino Acid Coupling (Loading):

    • If using a pre-loaded resin, proceed to step 3.

    • For manual loading, activate the first Fmoc-amino acid (L or D) with coupling reagents and DIPEA in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 15-30 minutes to remove the Fmoc protecting group.[15]

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin extensively with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (L or D) (3-5 equivalents), HBTU/HATU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[15]

    • Perform a ninhydrin (B49086) test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle:

    • Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence, incorporating D-amino acids at the desired positions.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[16]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.[16]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to determine the half-life of a peptide in human serum.

Materials:

  • Test peptide (L- or D-amino acid-containing) stock solution (e.g., 1 mg/mL in water or a suitable buffer)

  • Pooled human serum (stored at -80°C, thawed on ice)[16]

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water or acetonitrile)[3]

  • LC-MS system with a C18 column[18]

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Incubation:

    • Pre-warm the human serum to 37°C in a water bath.[19]

    • Spike the serum with the test peptide to a final concentration (e.g., 10-50 µM).

    • Incubate the mixture at 37°C with gentle shaking.[16]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture.[3][19]

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a microcentrifuge tube containing the quenching solution (e.g., 2 volumes of 10% TCA).[16] This will stop the enzymatic degradation and precipitate the serum proteins.

    • Vortex the mixture and incubate on ice for at least 10 minutes.[16]

  • Sample Preparation for Analysis:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[16]

    • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS to separate the intact peptide from its degradation products.[18]

    • Use a suitable gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile) into mobile phase A (e.g., 0.1% formic acid in water) to elute the peptide.[5]

    • Monitor the mass of the intact peptide using the mass spectrometer.

  • Data Analysis:

    • Integrate the peak area of the intact peptide for each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (which is set to 100%).

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) by fitting the data to a one-phase decay model.

Competitive Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled test peptide (e.g., a D-amino acid-containing peptide) for a specific receptor.

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • Radiolabeled ligand (a ligand known to bind to the receptor with high affinity)

  • Unlabeled test peptide

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Cell harvester/filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test peptide over a wide concentration range (e.g., from 10-12 M to 10-5 M).

    • Prepare a solution of the radiolabeled ligand at a fixed concentration, typically at or below its Kd value.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Cell membranes/cells + radiolabeled ligand.

      • Non-specific Binding: Cell membranes/cells + radiolabeled ligand + a high concentration of an unlabeled ligand known to bind to the receptor.

      • Competition Binding: Cell membranes/cells + radiolabeled ligand + increasing concentrations of the unlabeled test peptide.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification of Bound Radioactivity:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test peptide concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) for the test peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway relevant to D-amino acid-containing therapeutics and a fundamental experimental workflow for their discovery.

GLP-1 Receptor Signaling Pathway

Many GLP-1 receptor agonists incorporate D-amino acids to enhance their stability and therapeutic efficacy in the treatment of type 2 diabetes and obesity. The binding of a GLP-1 agonist to its receptor initiates a cascade of intracellular events.

GLP1_Signaling GLP1 GLP-1 Agonist (e.g., with D-amino acid) GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_protein Gs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Ca_channel Ca²⁺ Channels PKA->Ca_channel Phosphorylates Insulin_Vesicles Insulin (B600854) Vesicles Epac2->Insulin_Vesicles Mobilizes Insulin_Secretion Insulin Secretion (Glucose-dependent) Insulin_Vesicles->Insulin_Secretion Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Opens Ca_influx->Insulin_Vesicles Triggers Exocytosis

Caption: GLP-1 receptor signaling cascade leading to insulin secretion.

Mirror-Image Phage Display Workflow

This technique is a powerful method for discovering D-peptides that can bind to natural L-protein targets.

Mirror_Image_Phage_Display Target_L 1. Natural L-Protein Target Target_D 2. Synthesize D-Protein Target (Mirror Image) Target_L->Target_D Screening 4. Screen L-Peptide Library against D-Protein Target Target_D->Screening Phage_Library 3. L-Peptide Phage Display Library Phage_Library->Screening Binding_Phage 5. Isolate Binding L-Peptides Screening->Binding_Phage Sequence 6. Sequence DNA of Binding Phage Binding_Phage->Sequence L_Peptide_Sequence 7. Identify L-Peptide Sequence Sequence->L_Peptide_Sequence D_Peptide_Synthesis 8. Synthesize D-Peptide (Mirror Image of Identified L-Peptide) L_Peptide_Sequence->D_Peptide_Synthesis Final_D_Peptide 9. Final D-Peptide binds to Natural L-Protein Target D_Peptide_Synthesis->Final_D_Peptide

Caption: Workflow for the discovery of D-peptides using mirror-image phage display.

Conclusion

The incorporation of D-amino acids is a robust and highly effective strategy for optimizing the therapeutic potential of peptides. By enhancing enzymatic stability and improving pharmacokinetic profiles, this approach addresses the most significant hurdles in peptide drug development. The methodologies outlined in this guide, from synthesis to functional assessment, provide a framework for the rational design and evaluation of D-amino acid-containing peptides. As our understanding of peptide-receptor interactions continues to evolve, the strategic use of D-amino acids will undoubtedly play an increasingly vital role in the creation of novel and effective therapies for a wide range of diseases.

References

A Technical Guide to the Certificate of Analysis for Fmoc-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for Researchers and Drug Development Professionals

Fmoc-D-Ala-OH (N-α-Fmoc-D-alanine) is a fundamental building block in solid-phase peptide synthesis (SPPS), particularly for introducing D-alanine residues into peptide sequences. The use of D-amino acids is a key strategy in drug development to enhance peptide stability against enzymatic degradation. The purity and quality of this raw material are paramount, as impurities can lead to the formation of undesired side products, complicating purification and compromising the final peptide's integrity and biological activity.

This technical guide provides an in-depth examination of the Certificate of Analysis (CoA) for Fmoc-D-Ala-OH. It is designed to help researchers, scientists, and quality control professionals interpret the analytical data presented by suppliers, understand the methodologies behind the results, and ensure the procurement of high-quality reagents for successful peptide synthesis and drug development programs.

Data Presentation: Summary of Analytical Specifications

A Certificate of Analysis for Fmoc-D-Ala-OH quantifies its purity, identity, and physical properties. The following tables summarize the typical tests and specifications that researchers should expect from a reputable supplier.

Table 1: Identification and Physical Properties

ParameterTypical SpecificationAnalytical MethodPurpose
Appearance White to off-white powderVisual InspectionConfirms the expected physical state and absence of gross contamination.[1]
Identity (IR) Conforms to reference spectrumInfrared Spectroscopy (IR)Confirms the molecular structure by matching the sample's infrared spectrum to that of a known standard.
Solubility Clearly soluble (e.g., 1 mmol in 2 mL DMF)Visual InspectionEnsures the reagent will dissolve properly in common SPPS solvents.
Melting Point 147 - 157 °CMelting Point ApparatusA sharp melting range can be an indicator of high purity.[1]
Optical Rotation [a]D20 = +18 ± 2º (c=1 in DMF)PolarimetryConfirms the correct D-enantiomer is present and provides an indication of enantiomeric purity.[1]

Table 2: Purity and Impurity Profile

ParameterTypical SpecificationAnalytical MethodPurpose
Purity (HPLC) ≥ 99.0% (area %)High-Performance Liquid ChromatographyQuantifies the main compound relative to detectable impurities.[2]
Enantiomeric Purity ≥ 99.5%Chiral HPLCQuantifies the amount of the desired D-enantiomer relative to the L-enantiomer.[1]
Purity (TLC) ≥ 98%Thin-Layer ChromatographyA qualitative check for the presence of impurities.
Assay (Acidimetric) ≥ 93.0%TitrationDetermines the total amount of acidic substance, providing a measure of the compound's concentration.
Water Content ≤ 6.0%Karl Fischer TitrationQuantifies water content, which is important for accurate weighing and reaction stoichiometry.[2]

Experimental Protocols

Detailed methodologies are crucial for understanding and potentially reproducing the data presented on a CoA. Below are typical protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method separates Fmoc-D-Ala-OH from potential synthesis-related impurities.

  • Instrumentation: HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like Acetonitrile/Water (50:50, v/v) to a final concentration of approximately 1 mg/mL.[3]

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject 10-20 µL of the prepared sample.[4]

    • Run a linear gradient, for example, from 5% to 60% Mobile Phase B over 45 minutes.[5]

    • Maintain a constant flow rate, typically 1.0 mL/min.[4]

    • Monitor the eluent by UV absorbance at 254 nm or 301 nm, characteristic wavelengths for the Fmoc group.[4]

  • Data Analysis: Purity is calculated by the area percentage of the main Fmoc-D-Ala-OH peak relative to the total area of all peaks in the chromatogram.[3]

Chiral HPLC for Enantiomeric Purity

This method specifically separates the D- and L-enantiomers of Fmoc-Ala-OH.

  • Instrumentation: HPLC system with a UV detector and a specialized chiral stationary phase (CSP) column (e.g., CHIRALPAK® series).[6]

  • Mobile Phase: The mobile phase composition is highly dependent on the chiral column used but often consists of a mixture of alkanes (like hexane) and an alcohol (like isopropanol), sometimes with an acidic or basic additive to improve peak shape.

  • Sample Preparation: Similar to standard HPLC, dissolve the sample in the mobile phase or a compatible solvent.

  • Procedure:

    • Equilibrate the chiral column with the specified isocratic mobile phase.

    • Inject the sample.

    • Monitor the eluent by UV absorbance.

  • Data Analysis: Enantiomeric purity is determined by the area percentage of the D-enantiomer peak relative to the total area of both the D- and L-enantiomer peaks.

Infrared Spectroscopy (IR) for Identity
  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Acquire a background spectrum.

    • Place the sample in the instrument's beam path.

    • Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum, which shows absorption bands corresponding to the molecule's functional groups (e.g., C=O, N-H, aromatic C-H), is compared to a reference spectrum of a known pure standard of Fmoc-D-Ala-OH. A match confirms the material's identity.

Karl Fischer Titration for Water Content
  • Instrumentation: Karl Fischer titrator (coulometric or volumetric).

  • Procedure:

    • An accurately weighed amount of the Fmoc-D-Ala-OH sample is introduced into the titration cell containing a Karl Fischer reagent.

    • The reagent reacts stoichiometrically with water.

    • The instrument detects the endpoint of the titration.

  • Data Analysis: The instrument calculates the amount of water in the sample, typically reported as a weight percentage.

Mandatory Visualizations

Diagrams help clarify the complex workflows and logical relationships involved in quality control.

QC_Workflow Quality Control Workflow for Fmoc-D-Ala-OH cluster_receipt Material Handling cluster_testing Analytical Testing cluster_release Disposition A Raw Material Batch Receipt B Sampling A->B C Physical & Appearance Tests B->C D Identity Test (IR Spectroscopy) B->D E Purity Tests (HPLC, Chiral HPLC, TLC) B->E F Assay & Water Content (Titration, Karl Fischer) B->F G Data Review & Comparison to Spec. C->G D->G E->G F->G H Certificate of Analysis Generation G->H J Batch Rejection (Fail) G->J Out of Spec. I Product Release (Pass) H->I Meets Spec.

Caption: Quality control workflow from material receipt to final batch release.

Purity_Logic Logical Relationship of Analytical Tests to Final Specification cluster_identity Identity cluster_purity Purity Profile cluster_properties Quantitative Properties A Final Product Specification (Fmoc-D-Ala-OH) B IR Spectrum B->A C Chemical Purity (HPLC ≥ 99.0%) C->A D Enantiomeric Purity (Chiral HPLC ≥ 99.5%) D->A E Assay (Acidimetric) E->A F Water Content (Karl Fischer) F->A G Optical Rotation G->A

Caption: Logical contribution of various analytical tests to the final product quality assessment.

References

A Technical Guide to the Storage Conditions and Stability of Fmoc-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine (Fmoc-D-Ala-OH). Understanding the stability of this critical reagent is paramount for ensuring the integrity and success of solid-phase peptide synthesis (SPPS) and other applications in drug development. This document outlines appropriate storage, potential degradation pathways, and methodologies for assessing stability.

Recommended Storage Conditions

The stability of Fmoc-D-Ala-OH is dependent on its physical state (solid powder or in solution) and the environmental conditions. Adherence to recommended storage is crucial to prevent degradation and maintain the high purity required for synthetic applications.

Solid Form

Fmoc-D-Ala-OH is typically supplied as a white to off-white crystalline powder. For long-term storage, it is recommended to store the solid material in a cool, dark, and dry place. Supplier recommendations vary, but a general consensus points to the following conditions:

Storage ConditionTemperature RangeDurationNotes
Long-term Storage -20°CUp to 3 yearsIdeal for preserving integrity over extended periods.
Mid-term Storage 4°C or 2-8°CUp to 2 yearsSuitable for frequently used stock.[1]
Short-term Storage Room Temperature (up to 30°C)Weeks to MonthsAvoid prolonged exposure to high temperatures and humidity.

It is critical to store Fmoc-D-Ala-OH under an inert atmosphere (e.g., argon or nitrogen) if possible and to ensure the container is tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.

In Solution

When dissolved in solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), the stability of Fmoc-D-Ala-OH is significantly reduced compared to its solid form. Solutions should be prepared fresh whenever possible. For short-term storage of solutions, the following guidelines are recommended:

Storage ConditionTemperature RangeDurationNotes
In DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month
In DMF -20°CDays to weeksDMF can degrade over time to form amines, which can cleave the Fmoc group. Use high-purity, amine-free DMF.

Stability Profile and Degradation Pathways

The primary points of instability in the Fmoc-D-Ala-OH molecule are the Fmoc protecting group and the carboxylic acid moiety. Degradation can be initiated by exposure to basic conditions, high temperatures, and nucleophiles.

Base-Mediated Degradation

The most significant degradation pathway for Fmoc-D-Ala-OH is the base-catalyzed cleavage of the Fmoc group. This is the intended reaction during the deprotection step in SPPS, typically using piperidine. However, exposure to even weak bases during storage or in solution can lead to premature deprotection, resulting in the formation of dibenzofulvene (DBF) and free D-alanine.

FmocDAlaOH Fmoc-D-Ala-OH TransitionState E1cB Transition State FmocDAlaOH->TransitionState Base (e.g., Piperidine) Products Dibenzofulvene (DBF) + CO2 + D-Alanine TransitionState->Products Elimination

Caption: Base-catalyzed degradation pathway of Fmoc-D-Ala-OH.

Thermal Degradation

While generally stable at recommended storage temperatures, prolonged exposure to elevated temperatures can lead to the thermal cleavage of the Fmoc group, even in the absence of a strong base. This process can occur at temperatures above 100°C.

Hydrolytic Stability

In the presence of water, particularly at non-neutral pH, the ester linkage of the Fmoc group can undergo hydrolysis, although this is generally a slower process compared to base-catalyzed cleavage. The carboxylic acid group of the D-alanine moiety is stable under typical storage conditions.

Experimental Protocols for Stability Assessment

To ensure the quality of Fmoc-D-Ala-OH, particularly for cGMP applications, it is essential to have validated, stability-indicating analytical methods. A typical workflow for a stability study is outlined below.

cluster_0 Stability Study Workflow start Receive Fmoc-D-Ala-OH Lot storage Aliquot and Store at Varied Conditions (e.g., 25°C/60% RH, 40°C/75% RH, Photostability) start->storage sampling Pull Samples at Time Points (T=0, 1, 3, 6 months) storage->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Quantify Purity and Degradants analysis->data report Generate Stability Report data->report

Caption: General workflow for a stability study of Fmoc-D-Ala-OH.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and for developing a stability-indicating analytical method.

Stress ConditionTypical ProtocolPotential Degradation Product(s)
Acidic Reflux in 0.1 N HCl at 60°C for 30 minutes.Minimal degradation expected.
Basic Reflux in 0.1 N NaOH at 60°C for 30 minutes.Dibenzofulvene, D-Alanine
Oxidative Treat with 3% H₂O₂ at room temperature for 30 minutes.Minimal degradation expected.
Thermal Heat solid sample at 105°C for 24 hours.Dibenzofulvene, D-Alanine
Photostability Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.Potential for minor degradation.
Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the purity and stability of Fmoc-D-Ala-OH.

ParameterRecommended Conditions
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
Gradient Start at a low percentage of Mobile Phase B, and ramp up to a high percentage over 20-30 minutes to elute the parent compound and any potential impurities. A typical gradient might be 30-90% B over 25 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm and 301 nm (The fluorenyl group has a strong absorbance around 265 nm, and the DBF-piperidine adduct, a marker of deprotection, absorbs around 301 nm).
Sample Preparation Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

Summary and Recommendations

To ensure the highest quality and performance of Fmoc-D-Ala-OH in research and manufacturing, the following best practices are recommended:

  • Procurement: Source from reputable suppliers who provide a certificate of analysis with purity data (HPLC, enantiomeric purity).

  • Storage: For long-term storage, maintain the solid compound at -20°C under a dry, inert atmosphere. For daily use, store at 2-8°C.

  • Solution Handling: Prepare solutions fresh. If short-term storage is necessary, store at -20°C or -80°C in aliquots. Use high-purity, amine-free solvents.

  • Quality Control: Employ a validated stability-indicating HPLC method to periodically assess the purity of the stored material, especially for critical applications.

By adhering to these guidelines, researchers and drug development professionals can minimize the risk of using degraded material, thereby ensuring the reproducibility and success of their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-Ala-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Fmoc-D-Ala-OH in solid-phase peptide synthesis (SPPS). The following sections outline the necessary reagents, equipment, and step-by-step procedures for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage of the peptide from the solid support.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of peptide chains on a solid support.[1][2] The Fmoc/tBu strategy is a widely adopted method that utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups for side-chain protection.[3] Fmoc-D-Ala-OH is a standard building block for introducing D-alanine residues into a peptide sequence, a modification often employed to enhance peptide stability against enzymatic degradation or to modulate biological activity.

This protocol details the manual synthesis of a peptide incorporating Fmoc-D-Ala-OH.

Materials and Reagents

Amino Acids and Resins
ReagentSupplier ExampleNotes
Fmoc-D-Ala-OHNovabiochem® (Sigma-Aldrich)Purity ≥ 99.0% (HPLC)[4]
Wang ResinVariousFor peptides with a C-terminal carboxyl group.[1]
Rink Amide ResinVariousFor peptides with a C-terminal amide.[1]
Other Fmoc-amino acidsVariousWith appropriate side-chain protection (e.g., Trt, tBu).
Solvents and Reagents
ReagentFormulaPurposePurity
N,N-DimethylformamideC₃H₇NOPrimary solvent for washing and reactions.Peptide synthesis grade
DichloromethaneCH₂Cl₂Solvent for washing and some reaction steps.Anhydrous
Piperidine (B6355638)C₅H₁₁NReagent for Fmoc deprotection.Reagent grade
N,N'-DiisopropylcarbodiimideC₇H₁₄N₂Coupling agent.Reagent grade
1-HydroxybenzotriazoleC₆H₅N₃OCoupling additive to suppress racemization.Reagent grade
N,N-DiisopropylethylamineC₈H₁₉NBase for activation and neutralization.Reagent grade
Trifluoroacetic acidCF₃COOHReagent for cleavage from the resin.Reagent grade
TriisopropylsilaneC₉H₂₂SiScavenger for cleavage.Reagent grade
Diethyl ether(C₂H₅)₂OFor peptide precipitation.Anhydrous, cold
Acetic Anhydride (B1165640)(CH₃CO)₂OCapping agent.Reagent grade
Pyridine (B92270)C₅H₅NBase for capping.Reagent grade

Experimental Protocols

The overall workflow for solid-phase peptide synthesis involves the iterative cycle of deprotection and coupling, followed by final cleavage and purification.

SPPS_Workflow cluster_loading Resin Preparation & Loading cluster_cycle Peptide Elongation Cycle cluster_final Final Steps Swell Swell Resin in DMF Load Load First Amino Acid (Fmoc-D-Ala-OH) Swell->Load Cap Cap Unreacted Sites Load->Cap Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next Fmoc-AA-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect After last amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection FinalDeprotect->Cleavage Precipitate Precipitate Peptide (Cold Ether) Cleavage->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify

General workflow for Fmoc-based solid-phase peptide synthesis.
Resin Preparation and Loading of Fmoc-D-Ala-OH

This protocol describes the loading of the first amino acid, Fmoc-D-Ala-OH, onto Wang resin.

  • Resin Swelling: Swell the Wang resin (1 g, ~0.7 mmol/g substitution) in DMF (15 mL) in a reaction vessel for 1 hour with gentle agitation.

  • Activation of Fmoc-D-Ala-OH: In a separate flask, dissolve Fmoc-D-Ala-OH (4 eq. relative to resin loading) and HOBt (4 eq.) in a minimum amount of DMF.[5] Add DIC (4 eq.) to the mixture and allow it to activate for 10-20 minutes at 0°C.[6]

  • Loading: Drain the DMF from the swollen resin. Add the activated Fmoc-D-Ala-OH solution to the resin.

  • Coupling Reaction: Add DMAP (0.1 eq.) to the resin slurry.[5] Agitate the mixture for 12 hours at room temperature.[5]

  • Washing: Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (2 eq. based on original resin substitution) and pyridine (2 eq.) in DMF for 2-3 hours.[7]

  • Final Wash and Drying: Wash the resin as in step 5 and dry under vacuum to a constant weight.

  • Substitution Level Determination: The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample of the dried resin.[5][6]

ParameterValue
ResinWang Resin
Fmoc-D-Ala-OH4 equivalents
HOBt4 equivalents
DIC4 equivalents
DMAP0.1 equivalents
Reaction Time12 hours
TemperatureRoom Temperature
Peptide Chain Elongation Cycle

This cycle is repeated for each subsequent amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Add a 20% solution of piperidine in DMF to the resin.[1]

    • Agitate for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete deprotection.[1]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (4 eq.) with a coupling agent like HBTU (3.9 eq.) and a base such as DIPEA (6 eq.) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours.[1] The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The cycle can now be repeated from step 1 for the next amino acid.

StepReagentsTime
Deprotection20% Piperidine in DMF2 x (5-20 min)
ActivationFmoc-AA (4 eq.), HBTU (3.9 eq.), DIPEA (6 eq.)~2 min
CouplingActivated Fmoc-AA solution1-2 hours
Final Cleavage and Deprotection

After the final amino acid has been coupled and deprotected, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[8]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% H₂O, and 2.5% TIS.[8] The composition may vary depending on the amino acids present in the peptide sequence.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.[8]

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitation: Add the collected filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether.

ReagentPercentagePurpose
Trifluoroacetic Acid (TFA)95%Cleaves peptide from resin and removes side-chain protecting groups.
Water (H₂O)2.5%Scavenger.
Triisopropylsilane (TIS)2.5%Scavenger, particularly for Trp, Met, Cys residues.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8] The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Logical Relationship Diagram

The following diagram illustrates the orthogonal protection strategy in Fmoc/tBu-based SPPS.

Orthogonal_Strategy cluster_Peptide Protected Peptide on Resin Peptide Fmoc-NH-CHR₁-CO-...-NH-CHRₙ-CO-Resin      |                |      (P)              (P) Base Base (e.g., 20% Piperidine) Fmoc Fmoc Group (α-Amino) Base->Fmoc Removes Acid Acid (e.g., 95% TFA) SideChain Side-Chain Groups (P) (e.g., tBu, Trt) Acid->SideChain Removes Linker Resin Linker Acid->Linker Cleaves

Orthogonal deprotection scheme in Fmoc SPPS.

References

Application Notes and Protocols for Fmoc-D-Ala-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the coupling of Fmoc-D-Ala-OH in solid-phase peptide synthesis (SPPS). The selection of appropriate coupling reagents and conditions is critical for achieving high peptide purity and yield while minimizing side reactions such as racemization.

Introduction

Fmoc-D-Ala-OH is a commonly used building block in the synthesis of peptides containing D-amino acids. The D-configuration can impart unique structural properties and increased resistance to enzymatic degradation. The principles and reaction conditions for coupling Fmoc-D-Ala-OH are generally analogous to its L-counterpart and other standard Fmoc-protected amino acids.[1] Effective coupling relies on the activation of the carboxylic acid group to facilitate nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.

Key Considerations for Successful Coupling

Several factors influence the efficiency of the coupling reaction:

  • Reagent Quality: High-purity Fmoc-D-Ala-OH (≥99%) and anhydrous solvents (e.g., DMF, NMP) are essential to prevent side reactions and ensure high coupling efficiency.[1] Coupling reagents should be fresh as they can degrade upon exposure to moisture.[1]

  • Activation Method: The choice of coupling reagent and additives is crucial. Common activators include carbodiimides (like DIC) often used with additives (like HOBt or OxymaPure®), and aminium/uronium or phosphonium (B103445) salts (such as HBTU, HATU, HCTU, and PyBOP).[2][3]

  • Base Selection: A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine, is typically required to facilitate the reaction, particularly with aminium/uronium and phosphonium salt reagents.[3]

  • Reaction Time: While many standard couplings are complete within 1-2 hours, "difficult" couplings, which can be sequence-dependent or involve sterically hindered amino acids, may require longer reaction times.[1][4]

  • Monitoring the Reaction: The Kaiser test is a common method to qualitatively assess the completion of a coupling reaction by detecting the presence of unreacted primary amines.[1] A negative test (yellow beads) indicates a complete reaction.[1]

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent significantly impacts coupling efficiency, reaction time, and the potential for racemization. Below is a summary of the performance of various common coupling reagents.

Coupling ReagentReagent TypeTypical Coupling Time (minutes)Representative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45>99>95Very Low
HCTU Aminium/Uronium Salt15-45>99>95Very Low
HBTU Aminium/Uronium Salt20-60>98>95Low
PyBOP Phosphonium Salt30-120>98>95Low
DIC/HOBt Carbodiimide/Additive60-180>95>90Low to Moderate
DIC/OxymaPure® Carbodiimide/Additive60-180>95>90Low

Table compiled from data found in multiple sources.[2][3]

Notes on Reagent Selection:

  • Aminium/Uronium Salts (HATU, HCTU, HBTU): These reagents are highly reactive and efficient, resulting in shorter coupling times and high yields.[2] HATU and HCTU, which are based on the additive 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), generally offer faster kinetics and lower racemization compared to HBTU, which is based on 1-hydroxybenzotriazole (B26582) (HOBt).[2] A potential side reaction is the guanidinylation of the N-terminus if the coupling reagent is used in large excess.[5]

  • Phosphonium Salts (PyBOP): PyBOP is another highly efficient reagent that balances reactivity and stability, with a low propensity for racemization.[2]

  • Carbodiimides (DIC): When used in combination with additives like HOBt or OxymaPure®, DIC is a cost-effective option for routine peptide synthesis.[3] These additives act as catalysts and suppress racemization.[5] DIC is often preferred over DCC in SPPS because its urea (B33335) byproduct is more soluble in common solvents, facilitating its removal.[6]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating Fmoc-D-Ala-OH. Reagent equivalents are based on the initial loading of the resin.

Protocol 1: Standard Coupling using HBTU

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.[7]

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[8]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-Ala-OH (3 equivalents) and HBTU (2.9 equivalents) in a minimal amount of DMF.[8]

    • Add DIPEA (6 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.[1][8]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.[8]

  • Washing: After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of the resin. If the test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) may be necessary by repeating steps 3 and 4.[1]

Protocol 2: Reduced Racemization Coupling using DIC/OxymaPure®

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-Ala-OH (2 equivalents) and OxymaPure® (2 equivalents) in DMF.[7]

    • Add DIC (2 equivalents) to the solution and stir for approximately 10 minutes at room temperature to pre-activate the amino acid.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours, potentially extending to 4 hours for difficult sequences.[7]

  • Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Fmoc-D-Ala-OH Coupling Resin Resin with free N-terminal amine Swell 1. Resin Swelling (DMF, 30-60 min) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection If starting with Fmoc-protected resin Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 5. Coupling Reaction (1-2 hours) Wash1->Coupling Activation 4. Activation of Fmoc-D-Ala-OH (Coupling Reagent + Base in DMF) Activation->Coupling Wash2 6. Washing (DMF) Coupling->Wash2 Kaiser 7. Kaiser Test (Check for completion) Wash2->Kaiser Kaiser->Coupling Positive (Blue) -> Double Couple Next Ready for next cycle Kaiser->Next Negative (Yellow)

Caption: Workflow for a single Fmoc-D-Ala-OH coupling cycle in SPPS.

G cluster_mechanism General Mechanism of Amide Bond Formation in SPPS Fmoc_AA Fmoc-D-Ala-OH Activated_Ester Activated Intermediate (e.g., O-acylisourea, OBt ester) Fmoc_AA->Activated_Ester Activator Coupling Reagent (e.g., HBTU, DIC) Activator->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Formation of Peptide Bond Activated_Ester->Peptide_Bond Resin_Amine Resin-Peptide-NH2 Resin_Amine->Peptide_Bond Coupled_Product Resin-Peptide-CO-NH-D-Ala-Fmoc Peptide_Bond->Coupled_Product Byproduct Byproduct (e.g., DCU, HOBt) Peptide_Bond->Byproduct

Caption: Activation and coupling steps for amide bond formation.

References

Application Notes and Protocols: Standard Fmoc Deprotection of D-Alanine using Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized Nα-protecting group in solid-phase peptide synthesis (SPPS) and solution-phase synthesis due to its facile removal under mild basic conditions. This application note provides a detailed protocol for the standard deprotection of Fmoc-D-Alanine (Fmoc-D-Ala) using piperidine (B6355638). The document outlines the reaction mechanism, provides quantitative data on reaction parameters, and offers step-by-step experimental protocols for both solid-phase and solution-phase applications. Furthermore, methods for monitoring the reaction progress are described to ensure efficient and complete deprotection, a critical step for the successful synthesis of high-quality peptides.

Introduction

The strategic use of protecting groups is fundamental to successful peptide synthesis. The Fmoc group, introduced by Carpino and Han, has become a cornerstone of modern peptide chemistry, particularly in SPPS.[1] Its key advantage lies in its stability to a wide range of reagents and its selective cleavage by secondary amines, most commonly piperidine.[2][3] This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains.

The deprotection of the Fmoc group proceeds via a β-elimination mechanism.[2][4] A base, typically piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring. This initiates an elimination cascade, leading to the formation of dibenzofulvene (DBF) and the release of the free amine of the amino acid. The excess piperidine in the reaction mixture also acts as a scavenger for the electrophilic DBF, forming a stable adduct and preventing its reaction with the newly deprotected N-terminus of the peptide chain.[4] This application note details the standard procedures for the efficient removal of the Fmoc group from D-Alanine.

Data Presentation: Quantitative Analysis of Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, reaction time, and the solvent. The following table summarizes typical conditions and expected outcomes for the deprotection of Fmoc-amino acids, which are applicable to Fmoc-D-Ala.

ParameterConditionExpected Outcome/YieldNotes
Piperidine Concentration 20% (v/v) in DMF>99%The most common and effective concentration for rapid and complete deprotection in SPPS.[3][5]
10% (v/v) in DMFHigh, but may require longer reaction times.Can be used to potentially minimize base-related side reactions.[6]
5% (v/v) in DMF with 1-2% DBUHighDBU can accelerate the reaction, but may increase the risk of side reactions.[1]
Reaction Time (SPPS) 2 x 5-10 minutes>99%A two-step deprotection (e.g., 2 min + 8 min) is often employed to ensure completeness.[5]
1 x 20 minutes>99%A single, longer deprotection step can also be effective.[3]
Reaction Time (Solution) 30 - 60 minutes>95%Typically sufficient for complete deprotection at room temperature.[2]
1 - 2 hours>98%Extended time can ensure completeness, especially for sterically hindered amino acids.[2]
Solvent N,N-Dimethylformamide (DMF)HighThe most commonly used solvent due to its polarity and ability to swell the resin in SPPS.[3]
N-Methyl-2-pyrrolidone (NMP)HighAn alternative to DMF, sometimes used for difficult sequences.[3]

Experimental Protocols

Solid-Phase Fmoc Deprotection of D-Alanine

This protocol describes the manual deprotection of the Fmoc group from Fmoc-D-Ala attached to a solid support (e.g., Wang or Rink Amide resin).

Materials:

  • Fmoc-D-Ala loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), ACS grade

  • Solid-phase synthesis vessel with a sintered glass filter

  • Shaker or nitrogen bubbler for agitation

Reagent Preparation:

  • Deprotection Solution (20% Piperidine in DMF): Freshly prepare by adding 20 mL of piperidine to 80 mL of DMF. Mix thoroughly.

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Ala loaded resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes in the synthesis vessel.

  • Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 x 10 mL per gram of resin) to remove any residual storage solvent.

  • Fmoc Deprotection (First Treatment): Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes at room temperature. Drain the deprotection solution.

  • Fmoc Deprotection (Second Treatment): Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate for 10-15 minutes at room temperature. Drain the deprotection solution.

  • Thorough Washing: Wash the resin thoroughly to remove piperidine and the dibenzofulvene-piperidine adduct. Perform the following washes, agitating for 1 minute for each wash:

    • DMF (5-7 times)

    • DCM (3 times)

    • DMF (3 times)

  • The resin is now ready for the coupling of the next amino acid.

Solution-Phase Fmoc Deprotection of D-Alanine

This protocol is suitable for the deprotection of Fmoc-D-Ala in solution.

Materials:

  • Fmoc-D-Ala

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine, reagent grade

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Fmoc-D-Ala in DMF (e.g., 10 mL per gram) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v). For example, to 8 mL of the Fmoc-D-Ala solution in DMF, add 2 mL of piperidine.

  • Reaction: Allow the reaction to stir at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 30-60 minutes.[2]

  • Work-up and Isolation: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and excess piperidine. b. To the resulting residue, add cold diethyl ether to precipitate the deprotected D-Alanine. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether. c. Collect the precipitated product by filtration and wash with additional cold diethyl ether. d. Dry the purified D-Alanine product under vacuum.

Monitoring the Deprotection Reaction

1. UV-Vis Spectroscopy: The progress of the Fmoc deprotection can be conveniently monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate from the deprotection steps.[7] The adduct has a characteristic absorbance maximum around 301 nm.[7] By collecting the filtrate and measuring its absorbance, the extent of Fmoc removal can be quantified. A significant decrease in absorbance in the second deprotection step compared to the first indicates near-complete removal.

2. High-Performance Liquid Chromatography (HPLC): For solution-phase reactions, HPLC is an excellent method to monitor the disappearance of the starting material (Fmoc-D-Ala) and the appearance of the product (D-Ala).[8] For SPPS, a small amount of resin can be cleaved and analyzed by HPLC to confirm the complete removal of the Fmoc group before proceeding to the next coupling step.[5]

3. Kaiser Test (for SPPS): The Kaiser test is a qualitative colorimetric test used to detect the presence of free primary amines on the solid support. After the deprotection and washing steps, a few beads of resin are taken and subjected to the Kaiser test. A positive result (a dark blue color) indicates the presence of the deprotected N-terminal amine of D-Alanine, confirming a successful deprotection.

Potential Side Reactions

While generally efficient, Fmoc deprotection with piperidine can sometimes lead to side reactions, particularly in the context of a growing peptide chain.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, especially if the C-terminal amino acid is proline or if the deprotection is prolonged.[1]

  • Aspartimide Formation: For sequences containing aspartic acid, piperidine can catalyze the formation of a cyclic aspartimide, which can lead to racemization and the formation of β-aspartyl peptides.[9] While not directly relevant to D-Ala deprotection itself, it is a crucial consideration in peptide synthesis.

Mandatory Visualizations

Fmoc_Deprotection_Mechanism Fmoc_DAla Fmoc-D-Ala Carbanion Fluorenyl Carbanion Intermediate Fmoc_DAla->Carbanion Proton Abstraction Piperidine1 Piperidine Piperidine1->Carbanion DBF Dibenzofulvene (DBF) Carbanion->DBF β-elimination DAla Free D-Ala Carbanion->DAla β-elimination Adduct DBF-Piperidine Adduct DBF->Adduct Michael Addition Piperidine2 Piperidine Piperidine2->Adduct SPPS_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_post Post-Deprotection Swell 1. Resin Swelling in DMF Wash1 2. Initial DMF Wash Swell->Wash1 Deprotect1 3. Add 20% Piperidine/DMF (3-5 min) Wash1->Deprotect1 Drain1 4. Drain Deprotect1->Drain1 Deprotect2 5. Add 20% Piperidine/DMF (10-15 min) Drain1->Deprotect2 Drain2 6. Drain Deprotect2->Drain2 Wash2 7. Thorough Washing (DMF, DCM) Drain2->Wash2 Ready 8. Ready for Next Coupling Wash2->Ready

References

Application Notes and Protocols: Activation of Fmoc-D-Ala-OH using HATU and HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) for the activation and coupling of Fmoc-D-Ala-OH in solid-phase peptide synthesis (SPPS). This document outlines the mechanisms of action, provides a comparative analysis, and offers detailed experimental protocols.

Introduction

The efficient formation of peptide bonds is critical for the successful synthesis of peptides. HATU and HBTU are widely used aminium/uronium salt-based coupling reagents that facilitate amide bond formation by activating the carboxylic acid of an incoming Fmoc-protected amino acid. The choice between these two reagents can significantly impact coupling efficiency, reaction time, and the stereochemical integrity of the final peptide.[1] This is particularly important when incorporating D-amino acids like Fmoc-D-Ala-OH, which can be crucial for modulating the biological activity and proteolytic stability of synthetic peptides.

Mechanism of Action

Both HATU and HBTU activate a carboxylic acid by forming a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the free amine of the peptide-resin. The key difference lies in the nature of the active ester formed.[1]

  • HATU contains a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the pyridine (B92270) ring of HOAt makes the resulting OAt-ester more reactive and efficient at promoting amide bond formation compared to its HOBt-based counterpart.[1]

  • HBTU incorporates a 1-hydroxybenzotriazole (B26582) (HOBt) moiety, forming a less reactive OBt-ester.[1] While still highly effective, this can lead to slower reaction times and a slightly higher risk of side reactions, including racemization.[1][2]

The general activation pathway for both reagents is depicted below.

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_D_Ala_OH Fmoc-D-Ala-OH Carboxylate Fmoc-D-Ala-O⁻ Fmoc_D_Ala_OH->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester Reactive OAt/OBt Ester Carboxylate->Active_Ester + HATU/HBTU Reagent HATU or HBTU Reagent->Active_Ester Coupled_Peptide Fmoc-D-Ala-NH-Peptide-Resin Active_Ester->Coupled_Peptide + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide Byproducts Byproducts (Tetramethylurea, HOAt/HOBt)

Diagram 1: General mechanism of Fmoc-D-Ala-OH activation and coupling.

Comparative Analysis: HATU vs. HBTU

While both reagents are highly effective, HATU generally offers superior performance, particularly for challenging couplings.

ParameterHATUHBTUReference(s)
Coupling Efficiency Very HighHigh[1][3]
Reaction Speed FasterSlower[1][4]
Racemization Risk LowerHigher[1][2]
Cost HigherLower[3]
Byproducts Tetramethylurea, HOAtTetramethylurea, HOBt[1]

Experimental Protocols

The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing a D-alanine residue. These protocols assume a 0.1 mmol synthesis scale on a rink amide resin. Reagent equivalents are calculated relative to the initial resin loading.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-D-Ala-OH

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Reagents for Kaiser test or other monitoring method

General SPPS Workflow

The following diagram outlines the key steps in a single coupling cycle of Fmoc-SPPS.

G Start Start with N-Fmoc protected peptide on resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling of Fmoc-D-Ala-OH with HATU or HBTU Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Monitoring Monitoring (e.g., Kaiser Test) Wash2->Monitoring Next_Cycle Proceed to next deprotection step Monitoring->Next_Cycle Negative Recouple Recouple if necessary Monitoring->Recouple Positive Recouple->Coupling

Diagram 2: A single cycle of Fmoc solid-phase peptide synthesis.
Protocol 1: Coupling with HATU

This protocol is recommended for most applications, especially for sequences known to be difficult.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh reagent for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-Ala-OH (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) and mix. A pre-activation time of 1-2 minutes is generally sufficient.[5]

  • Coupling: Immediately add the activation solution to the deprotected resin. Agitate at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to monitor the reaction completion. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Next Cycle: Proceed with the deprotection step for the next amino acid coupling.

Protocol 2: Coupling with HBTU

This protocol is a cost-effective alternative for routine peptide synthesis.

  • Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-Ala-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.[3] Add DIPEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.[3]

  • Coupling: Add the activation solution to the resin and agitate for 45-120 minutes. Reaction times may be longer compared to HATU.[1]

  • Monitoring and Washing: Follow steps 6-7 of Protocol 1.

  • Next Cycle: Proceed with the deprotection step for the next amino acid coupling.

Troubleshooting and Optimization

  • Incomplete Coupling: If the Kaiser test remains positive, a second coupling (recoupling) with a freshly prepared activation solution for an additional 1-2 hours is recommended.[5]

  • Racemization: While D-alanine is not chiral at the alpha-carbon, racemization can be a concern for other chiral amino acids. To minimize this risk, especially with HBTU, consider using a more sterically hindered base like 2,4,6-collidine instead of DIPEA.[2] Also, avoid excessive pre-activation times.

  • Difficult Sequences: For sequences prone to aggregation, using HATU is strongly recommended.[1] Microwave-assisted synthesis can also enhance coupling efficiency.

Conclusion

Both HATU and HBTU are excellent coupling reagents for the incorporation of Fmoc-D-Ala-OH into synthetic peptides. HATU generally provides faster and more complete couplings with a lower risk of side reactions, making it the preferred choice for difficult sequences or when the highest purity is required.[1] HBTU offers a reliable and more economical option for standard peptide synthesis.[3] The choice of reagent should be based on the specific requirements of the synthesis, including the complexity of the peptide, desired purity, and budget.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Ala-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-amino acids, into peptide sequences is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to prolonged half-lives in vivo. Fmoc-D-Ala-OH, the fluorenylmethyloxycarbonyl (Fmoc) protected form of D-alanine, is a key building block for introducing stereochemical diversity and improving the pharmacokinetic profiles of peptide-based therapeutics.

These application notes provide detailed protocols and technical guidance for the efficient and reliable incorporation of Fmoc-D-Ala-OH using automated peptide synthesizers. The information presented herein is designed to help researchers optimize their synthesis workflows, minimize common side reactions such as racemization, and achieve high-purity peptides.

Challenges in Incorporating D-Amino Acids

While the fundamentals of solid-phase peptide synthesis (SPPS) are the same for both L- and D-amino acids, the incorporation of D-enantiomers can present specific challenges. The primary concern is the potential for racemization, the conversion of the D-amino acid to its L-enantiomer, during the activation and coupling steps.[1] This can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide and can significantly impact its biological activity.[1]

Factors that can influence racemization include the choice of coupling reagents, the type and concentration of the base used for activation, reaction temperature, and pre-activation time.[1][2] Therefore, careful optimization of the coupling protocol is crucial to maintain the stereochemical integrity of the peptide.

Data Presentation: Quantitative Comparison of Coupling Reagents

The choice of coupling reagent is a critical factor in achieving high coupling efficiency and minimizing racemization. The following tables summarize the expected performance of common coupling reagents for the incorporation of Fmoc-D-Ala-OH. The data is compiled from studies on sterically non-hindered amino acids and those prone to racemization, providing a comparative guide.[2][3][4]

Table 1: Coupling Efficiency and Purity with Various Activators

Coupling ReagentReagent TypeTypical Coupling Time (min)Representative Yield (%)Representative Purity (%)
HATU Aminium/Uronium Salt15-45>99>95
HBTU Aminium/Uronium Salt20-60>98>95
HCTU Aminium/Uronium Salt15-45>99>95
PyBOP Phosphonium Salt30-120>98>95
DIC/OxymaPure® Carbodiimide/Additive30-60 (Microwave) or 60-180 (RT)>97>95

Table 2: Racemization Potential of Coupling Strategies

Coupling StrategyBasePre-activationTemperatureExpected Racemization Level
HATU/DIPEA DIPEAMinimizedRoom TempVery Low
HBTU/DIPEA DIPEAMinimizedRoom TempLow
DIC/OxymaPure® (Base-free activation)In-situRoom TempVery Low
HATU/Collidine CollidineMinimizedRoom TempVery Low
DIC/OxymaPure® (Base-free activation)In-situ0°CExtremely Low

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-D-Ala-OH in an automated peptide synthesizer. These protocols can be adapted for various instruments, including microwave-assisted synthesizers like the CEM Liberty Blue™.[5][6]

Protocol 1: Standard Automated Synthesis Cycle

This protocol is suitable for most sequences where Fmoc-D-Ala-OH is being incorporated.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.[3]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes.

    • Drain the reaction vessel.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[7]

  • Fmoc-D-Ala-OH Coupling (Option A: Carbodiimide Activation - Recommended for Minimizing Racemization):

    • Reagent Preparation: Prepare a 0.2 M solution of Fmoc-D-Ala-OH in DMF. Prepare a 0.5 M solution of N,N'-diisopropylcarbodiimide (DIC) and a 1 M solution of OxymaPure® in DMF.[5]

    • Activation and Coupling: Use a 5-fold excess of Fmoc-D-Ala-OH, DIC, and OxymaPure® relative to the resin loading. In-situ activation is preferred. The coupling can be performed at room temperature for 60-120 minutes or with microwave assistance (e.g., 5 minutes at 50°C).[2][8]

  • Fmoc-D-Ala-OH Coupling (Option B: Uronium Salt Activation):

    • Reagent Preparation: Prepare a 0.2 M solution of Fmoc-D-Ala-OH in DMF. Prepare solutions of the chosen uronium salt (e.g., 0.5 M HCTU) and base (e.g., 1 M N,N-diisopropylethylamine - DIPEA or 2,4,6-collidine).

    • Activation and Coupling: Use a 5-fold excess of Fmoc-D-Ala-OH and HCTU, with a 10-fold excess of DIPEA. Minimize pre-activation time. Couple for 15-45 minutes at room temperature or for a shorter duration with microwave assistance.[3]

  • Washing: After coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling (double coupling) should be performed.[9]

  • Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Peptide Cleavage and Deprotection

The choice of cleavage cocktail depends on the presence of other sensitive amino acids in the peptide sequence.[1][10]

  • Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry it under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail in a well-ventilated fume hood.

    • Standard Cocktail (for peptides without sensitive residues): 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).[1]

    • Reagent K (for peptides with Cys, Met, Trp, Tyr): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).[10]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Automated Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Fmoc-D-Ala-OH Coupling (Activator + Base in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Kaiser Test Wash2->Monitoring Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Monitoring->Coupling Positive (Double Couple) Repeat Repeat Cycle for Next Amino Acid Monitoring->Repeat Negative Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for automated solid-phase peptide synthesis (SPPS) incorporating Fmoc-D-Ala-OH.

Racemization Pathway during Amino Acid Activation

Racemization_Pathway Activated_D_AA Fmoc-D-Ala-O-X Activated D-Amino Acid Oxazolone (B7731731) Oxazolone Intermediate (Planar Structure) Activated_D_AA->Oxazolone Cyclization Proton_Abstraction -H+ Oxazolone->Proton_Abstraction Activated_L_AA Fmoc-L-Ala-O-X Racemized L-Amino Acid Oxazolone->Activated_L_AA Ring Opening Protonation +H+ Protonation->Oxazolone Base Base

Caption: Mechanism of racemization via oxazolone formation during amino acid activation in SPPS.

Conclusion

The successful incorporation of Fmoc-D-Ala-OH in automated peptide synthesizers is readily achievable with careful consideration of the reaction conditions. By selecting appropriate coupling reagents, such as DIC/OxymaPure®, and optimizing parameters to minimize base exposure and reaction temperature, the risk of racemization can be significantly reduced. The protocols provided in these application notes serve as a robust starting point for researchers to efficiently synthesize D-alanine-containing peptides of high purity and stereochemical integrity, thereby facilitating the advancement of peptide-based drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Retro-Inverso Peptides Using Fmoc-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retro-inverso peptides are peptidomimetics that offer significant advantages over their natural L-peptide counterparts, primarily due to their enhanced stability against proteolytic degradation.[1] This increased stability translates to a longer half-life in biological systems, making them attractive candidates for therapeutic drug development.[2][3] These peptides are constructed from D-amino acids arranged in a reversed sequence compared to the parent L-peptide.[4] This unique structural modification allows the side-chain topology to be maintained, which is crucial for preserving biological activity, while the altered backbone confers resistance to proteases.[1]

The synthesis of retro-inverso peptides is most commonly and efficiently achieved through Fmoc solid-phase peptide synthesis (SPPS).[5] This methodology utilizes a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acids, which can be removed under mild basic conditions, typically with piperidine (B6355638).[5] This approach allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[5] This document provides detailed application notes and a comprehensive protocol for the synthesis of a model retro-inverso peptide using Fmoc-D-Ala-OH.

Key Advantages of Retro-Inverso Peptides

  • Enhanced Proteolytic Stability: The D-amino acid backbone is not recognized by most endogenous proteases, leading to a significantly longer half-life.[3]

  • Maintained Biological Activity: By reversing the sequence, the spatial orientation of the side chains, which are often critical for receptor binding, can be preserved.

  • Reduced Immunogenicity: Retro-inverso peptides have been reported to elicit a lower immunogenic response compared to L-peptides.[1]

  • Potential for Improved Pharmacokinetics: Increased stability can lead to improved bioavailability and pharmacokinetic profiles.

Data Presentation

The following table summarizes quantitative data comparing the biological activity of a native L-peptide with its retro-inverso analog. This data highlights the potential for retro-inverso peptides to retain or even improve upon the therapeutic properties of the parent peptide.

PeptideTarget ProteinBinding Affinity (Kd)Inhibition Concentration (IC50)Fold Change in Activity (RI vs. L)Reference
p53(15–29) (L-peptide)synMDMX368 nM--[6]
RI-p53(15–29) (Retro-Inverso)synMDMX90.5 µM-246-fold decrease[6]
RI-3 (Retro-Inverso)FPR1-10 pM-[3]

Note: The significant decrease in binding affinity for RI-p53(15-29) illustrates that while retro-inverso peptides can exhibit biological activity, direct mimicry is not always achieved and is dependent on the specific peptide and its target.[6] However, the potent activity of RI-3 demonstrates the therapeutic potential of this modification.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model Retro-Inverso Peptide (Ac-D-Ala-D-Phe-D-Leu-NH2) using Fmoc-D-Ala-OH

This protocol outlines the manual synthesis of a short, C-terminally amidated retro-inverso peptide using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-D-Leu-OH

  • Fmoc-D-Phe-OH

  • Fmoc-D-Ala-OH

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Capping Agent: Acetic anhydride (B1165640)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Washing Solvents: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-D-Leu-OH):

    • Drain the DMF.

    • Deprotect the resin by adding the 20% piperidine/DMF solution and agitating for 10 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • In a separate vial, dissolve Fmoc-D-Leu-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Synthesis Cycle (Fmoc-D-Phe-OH and Fmoc-D-Ala-OH):

    • Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 10 minutes. Drain and repeat.

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

    • Coupling: Activate the next Fmoc-D-amino acid (Fmoc-D-Phe-OH, then Fmoc-D-Ala-OH in the subsequent cycle) as described in step 2d and add to the resin. Agitate for 2 hours.

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

    • Repeat this cycle for each subsequent amino acid.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

Mandatory Visualizations

G cluster_0 Native L-Peptide cluster_1 Retro-Inverso Peptide L_Peptide N-Terminus L-AA1 L-AA2 L-AA3 C-Terminus RI_Peptide N-Terminus D-AA3 D-AA2 D-AA1 C-Terminus caption Comparison of a native L-peptide and its retro-inverso analog.

Caption: Comparison of a native L-peptide and its retro-inverso analog.

G start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Couple Fmoc-D-Amino Acid (HCTU/DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect1 Next Amino Acid acetylate N-terminal Acetylation repeat->acetylate Final Amino Acid cleave Cleave from Resin (TFA Cocktail) acetylate->cleave purify Precipitate and Purify (HPLC) cleave->purify end Characterize Peptide (Mass Spectrometry) purify->end caption Workflow for the solid-phase synthesis of a retro-inverso peptide.

Caption: Workflow for the solid-phase synthesis of a retro-inverso peptide.

G RI_peptide Retro-Inverso Peptide (e.g., RI-3) inhibition Inhibition RI_peptide->inhibition uPAR uPAR cell_migration Cell Migration uPAR->cell_migration FPR1 FPR1 FPR1->cell_migration inhibition->cell_migration blocks invasion Invasion cell_migration->invasion metastasis Metastasis invasion->metastasis caption Signaling pathway inhibition by a retro-inverso peptide.

Caption: Signaling pathway inhibition by a retro-inverso peptide.

References

Application Notes and Protocols: The Role of Fmoc-D-Ala-OH in the Synthesis of Next-Generation Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action. However, their susceptibility to proteolytic degradation in vivo presents a significant hurdle for clinical translation. The strategic incorporation of non-proteinogenic amino acids, such as D-alanine, using Fmoc-D-Ala-OH in solid-phase peptide synthesis (SPPS), offers a robust solution to enhance peptide stability while maintaining or even improving antimicrobial efficacy.

The Significance of D-Alanine Incorporation

The primary advantage of substituting L-amino acids with their D-enantiomers, like D-alanine, is the increased resistance of the resulting peptide to proteases.[1][2] Proteolytic enzymes are stereospecific and typically recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are therefore less susceptible to degradation by proteases found in serum and secreted by bacteria, leading to a longer half-life and sustained therapeutic effect.[1][3]

Furthermore, the introduction of D-alanine can influence the secondary structure and hydrophobicity of AMPs, which in turn can affect their interaction with bacterial membranes and overall antimicrobial activity. While some studies report that D-amino acid substitution can sometimes lead to a slight decrease in activity, many others have shown that the antimicrobial potency is often retained or even enhanced.[3][4]

Data Presentation: Efficacy of D-Alanine Substituted Antimicrobial Peptides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a model antimicrobial peptide, Pep05, and its D-amino acid substituted analogs, demonstrating the retention of antimicrobial activity.

Peptide SequenceModificationE. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)S. aureus ATCC 25923 MIC (µg/mL)C. albicans ATCC 10231 MIC (µg/mL)
KRLFKKLLKYLRKF (Pep05)All L-amino acids48416
KRLFKKLLKYLRKF (DP06)All L-Lys and L-Arg replaced with D-Lys and D-Arg816832

Data synthesized from studies on D-amino acid substituted AMPs.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Antimicrobial Peptide

This protocol describes the manual synthesis of a hypothetical 13-mer antimicrobial peptide (AMP-D-Ala) with the sequence GLLDIIKA IAESF-NH₂, where the bolded 'A' is a D-alanine residue, using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Ala-OH)

  • Coupling reagents: TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Washing solvents: Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling reagent like TBTU and DIPEA in DMF. Allow the reaction to proceed for 2 hours.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

    • For the coupling of D-alanine, use Fmoc-D-Ala-OH.

  • Final Deprotection: After coupling the last amino acid (Fmoc-Gly-OH), perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the antimicrobial activity of the synthesized peptide.

Materials:

  • Synthesized AMP-D-Ala

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strains in MHB to the mid-logarithmic phase.

  • Peptide Dilution: Prepare a series of twofold dilutions of the AMP-D-Ala in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, TBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat n-1 times Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

AMP_Mechanism cluster_bacteria Bacterial Cell cluster_disruption Membrane Disruption Models Membrane Bacterial Membrane (Negatively Charged) Cytoplasm Cytoplasm Barrel_Stave Barrel-Stave Membrane->Barrel_Stave Pore Formation Toroidal_Pore Toroidal Pore Membrane->Toroidal_Pore Pore Formation Carpet Carpet Model Membrane->Carpet Micellization AMP Cationic AMP (with D-Ala) Electrostatic_Interaction Electrostatic Interaction AMP->Electrostatic_Interaction Initial Contact Electrostatic_Interaction->Membrane Leakage Leakage of Cellular Contents Barrel_Stave->Leakage Toroidal_Pore->Leakage Carpet->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of action of AMPs on the bacterial membrane.

D_Ala_Resistance cluster_cell_wall Gram-Positive Bacterial Cell Wall Teichoic_Acid Teichoic Acids (Negative Charge) Reduced_Negative_Charge Reduced Net Negative Charge Teichoic_Acid->Reduced_Negative_Charge Peptidoglycan Peptidoglycan D_Alanylation D-Alanylation of Teichoic Acids D_Alanylation->Teichoic_Acid Electrostatic_Repulsion Electrostatic Repulsion of Cationic AMPs Reduced_Negative_Charge->Electrostatic_Repulsion AMP_Resistance Increased AMP Resistance Electrostatic_Repulsion->AMP_Resistance AMP Cationic AMP AMP->Electrostatic_Repulsion Interaction

Caption: Role of D-alanylation in AMP resistance.

References

Application Notes and Protocols: Coupling Fmoc-D-Ala-OH to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics and research tools. The foundational step of covalently attaching the first amino acid to a solid support, or resin, is critical for the success of the entire synthesis. This document provides a detailed protocol for the coupling of N-α-Fmoc-protected D-Alanine (Fmoc-D-Ala-OH) to common solid-phase synthesis resins, such as Wang and 2-Chlorotrityl chloride (2-CTC) resins. The protocols outlined below are based on established methodologies in Fmoc-based solid-phase peptide synthesis.[1][2][3][4]

The choice of resin is dependent on the desired C-terminal functionality of the final peptide. Wang resin is typically used for peptides with a C-terminal carboxylic acid, while 2-CTC resin allows for the synthesis of fully protected peptide fragments that can be cleaved under milder acidic conditions, preserving acid-labile side-chain protecting groups.[4][5] The efficiency of the initial coupling reaction, often referred to as resin loading, directly impacts the overall yield and purity of the synthesized peptide. Therefore, careful execution and monitoring of this step are paramount.

Experimental Protocols

This section details the procedures for coupling Fmoc-D-Ala-OH to both Wang and 2-Chlorotrityl chloride resins. It is crucial to use high-purity, anhydrous solvents and reagents to prevent side reactions and ensure high coupling efficiency.[1]

Protocol 1: Coupling of Fmoc-D-Ala-OH to Wang Resin

This protocol utilizes a carbodiimide (B86325) activation method with a nucleophilic catalyst.

Materials:

  • Fmoc-D-Ala-OH

  • Wang Resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727) (MeOH)

  • Piperidine (B6355638) solution (20% in DMF)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the Wang resin in anhydrous DCM for at least 30 minutes in a solid-phase synthesis vessel.[1] Drain the DCM.

  • Amino Acid Activation: In a separate flask, dissolve Fmoc-D-Ala-OH (3 equivalents relative to the resin substitution) in a minimal amount of anhydrous DMF. Add DIC (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents). Allow the mixture to react for 10-20 minutes at 0°C to form the activated ester.

  • Coupling Reaction: Add the activated Fmoc-D-Ala-OH solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with MeOH (2 times) to remove any unreacted reagents and byproducts.[1]

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and pyridine (B92270) in DMF) for 30 minutes. Wash the resin again as described in step 4.

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: The substitution level (loading) of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed sample of the dried resin with a 20% piperidine in DMF solution and measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.

Protocol 2: Coupling of Fmoc-D-Ala-OH to 2-Chlorotrityl Chloride (2-CTC) Resin

This method is performed under milder conditions, which is advantageous for preventing racemization.[6]

Materials:

  • Fmoc-D-Ala-OH

  • 2-Chlorotrityl chloride (2-CTC) Resin

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in anhydrous DCM for at least 30 minutes in a solid-phase synthesis vessel. Drain the DCM.

  • Amino Acid Solution Preparation: In a separate flask, dissolve Fmoc-D-Ala-OH (1.2 equivalents relative to the resin substitution) in anhydrous DCM.

  • Coupling Reaction: Add the Fmoc-D-Ala-OH solution to the swelled resin. Then, add DIPEA (2.4 equivalents) to the resin slurry. Agitate the mixture at room temperature for 1-2 hours.[7]

  • Capping: To cap any remaining reactive trityl chloride groups, add a small amount of methanol (approximately 0.8 mL per gram of resin) and agitate for 15-30 minutes.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3 times), DMF (3 times), and finally with DCM (3 times).[7]

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the resin loading as described in Protocol 1, step 7.

Data Presentation

The following table summarizes the key quantitative parameters for the coupling of Fmoc-D-Ala-OH to Wang and 2-CTC resins.

ParameterWang Resin Protocol2-CTC Resin Protocol
Fmoc-D-Ala-OH (equivalents) 31.2
Coupling Agent (equivalents) DIC (3)-
Base (equivalents) -DIPEA (2.4)
Catalyst (equivalents) DMAP (0.1)-
Solvent DMF/DCMDCM
Reaction Time (hours) 2 - 41 - 2
Monitoring Kaiser Test (after Fmoc deprotection)Kaiser Test (after Fmoc deprotection)

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for coupling Fmoc-D-Ala-OH to a solid-phase resin.

Coupling_Workflow start Start swell 1. Resin Swelling start->swell activate 2. Amino Acid Activation (for Wang Resin) swell->activate DIC/DMAP couple 3. Coupling Reaction swell->couple DIPEA for 2-CTC activate->couple wash1 4. Washing couple->wash1 cap 5. Capping (Optional) wash1->cap dry 7. Drying wash1->dry If no capping wash2 6. Final Washing cap->wash2 wash2->dry determine_loading 8. Determine Loading dry->determine_loading end End determine_loading->end

Caption: General workflow for coupling Fmoc-D-Ala-OH to a resin.

Monitoring the Coupling Reaction

To ensure the coupling reaction has proceeded to completion, a qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of the resin after the subsequent Fmoc deprotection step.[1] A yellow color indicates the absence of free primary amines, signifying a successful coupling. A blue or purple color suggests incomplete coupling, in which case a second coupling (double coupling) may be necessary.[1]

Troubleshooting

In cases of incomplete coupling, several factors should be considered:

  • Reagent Quality: Ensure all solvents and reagents are anhydrous and of high purity.[1]

  • Activation Time: For carbodiimide-mediated couplings, allow sufficient pre-activation time.[1]

  • Reaction Time: Extending the coupling time can improve efficiency for difficult sequences.[8]

  • Double Coupling: If the Kaiser test is positive after the first coupling, a second coupling with fresh activated amino acid can be performed.[1]

By following these detailed protocols and considering the key parameters, researchers can achieve efficient and reliable coupling of Fmoc-D-Ala-OH to solid-phase resins, setting a strong foundation for successful peptide synthesis.

References

Application Notes and Protocols for the Manual Synthesis of Peptides with D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases, leading to a longer in-vivo half-life, a highly desirable characteristic for therapeutic peptides.[1] This modification can also influence the peptide's secondary structure and binding affinity to its target. This document provides detailed application notes and protocols for the manual solid-phase peptide synthesis (SPPS) of peptides containing D-amino acids using Fmoc chemistry.

Key Considerations for Synthesizing Peptides with D-Amino Acids

While the chemical reactivity of D-amino acids is identical to their L-enantiomers, their incorporation into a peptide chain requires careful consideration of the following:

  • Coupling Efficiency: The coupling of Fmoc-D-amino acids generally proceeds with similar efficiency to their L-counterparts. However, as with any SPPS, factors such as steric hindrance of the amino acid side chain and the growing peptide-resin can affect coupling kinetics.[2] For sterically hindered D-amino acids, optimizing coupling reagents and reaction times is crucial.

  • Racemization: Racemization is a critical concern in peptide synthesis, as it can lead to the formation of diastereomeric impurities that are difficult to separate. While the D-amino acid itself is chiral, the activation process can sometimes lead to epimerization at the alpha-carbon of the activated amino acid. The rate of racemization is typically low (less than 0.4% per synthesis cycle) but can be influenced by the choice of coupling reagents, base, and temperature.[3] Histidine and cysteine are particularly susceptible to racemization.[4]

  • Purification: The final peptide product may contain diastereomers if racemization occurs. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating these closely related peptides.[5]

  • Analysis: Mass spectrometry (MS) is an essential tool for confirming the molecular weight of the synthesized peptide. Tandem MS (MS/MS) can be used to verify the amino acid sequence.[6] Ion mobility mass spectrometry is a particularly effective technique for localizing the position of D-amino acids within the peptide chain.[6][7]

Data Presentation

Table 1: Racemization Rates and Mitigation Strategies
Amino AcidRacemization PotentialRecommended Mitigation Strategies
Most Amino AcidsLow (<0.4% per cycle)[3]Use of racemization-suppressing additives like HOBt, HOAt, or OxymaPure®.[4]
Histidine (His)High[4]Use carbodiimide (B86325) coupling reagents (e.g., DIC) with additives. Avoid strong bases like DIPEA; use NMM or collidine instead.[4] Perform coupling at room temperature or lower.[4]
Cysteine (Cys)High[4]Use DIC with HOBt, HOAt, or OxymaPure®.[4] Preformed pentafluorophenyl (Pfp) esters are a good option.[4]
Table 2: Common Coupling Reagents for D-Amino Acid Incorporation
Coupling ReagentAdditiveBaseKey Characteristics
HBTU/HATUHOBt/HOAtDIPEA, NMMHighly efficient and fast coupling.[8] Avoid pre-activation to minimize racemization.[4]
DICHOBt, OxymaPure®-Carbodiimide-based, effective at suppressing racemization, especially with additives.[4]
PyBOPHOBtDIPEA, NMMPhosphonium salt-based, good for hindered couplings.
Table 3: Standard Cleavage Cocktails for Peptides with D-Amino Acids
Reagent CocktailCompositionRecommended Use
Reagent K [9]TFA / Phenol / Water / Thioanisole / 1,2-ethanedithiol (B43112) (82.5:5:5:5:2.5)General purpose, suitable for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[10]
Reagent B [10]TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2)"Low odor" option, effective for scavenging trityl groups. Does not protect Met or Cys from oxidation.[]
TFA/TIS/H₂O []TFA / TIS / Water (95:2.5:2.5)For peptides without sensitive residues.
Reagent H TFA / Phenol / Thioanisole / 1,2-ethanedithiol / Water / Dimethylsulfide / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to minimize methionine oxidation.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Model Peptide (e.g., Ac-Ala-D-Phe-Gly-NH₂)

This protocol describes the manual synthesis of a tripeptide containing a D-amino acid on Rink Amide resin using Fmoc chemistry.

1. Resin Preparation and Swelling: a. Weigh 100 mg of Rink Amide resin (loading ~0.5 mmol/g) into a fritted syringe or a specialized peptide synthesis vessel. b. Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.

2. Initial Fmoc Deprotection: a. Add 2 mL of 20% piperidine (B6355638) in DMF to the resin. b. Agitate for 3 minutes. c. Drain the solution. d. Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. First Amino Acid Coupling (Fmoc-Gly-OH): a. In a separate vial, dissolve Fmoc-Gly-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in 1.5 mL of DMF. b. Add DIPEA (8 equivalents) to the amino acid solution and vortex briefly. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature. e. To monitor the completion of the coupling, perform a Kaiser test.[2] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step. f. Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

4. Subsequent Synthesis Cycles (Fmoc-D-Phe-OH and Ac-Ala-OH): a. Fmoc Deprotection: Repeat step 2. b. Coupling of Fmoc-D-Phe-OH: Repeat step 3, using Fmoc-D-Phe-OH as the amino acid. For this sterically more hindered amino acid, the coupling time can be extended to 2-4 hours.[2] c. Fmoc Deprotection: Repeat step 2. d. N-terminal Acetylation: To cap the N-terminus, add a solution of acetic anhydride (B1165640) (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin and agitate for 30 minutes. e. Wash the resin with DMF (3 x 2 mL) and then with dichloromethane (B109758) (DCM) (3 x 2 mL). f. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

5. Cleavage and Deprotection: a. In a fume hood, prepare a cleavage cocktail (e.g., Reagent K or TFA/TIS/H₂O, depending on the sequence). For this model peptide, TFA/TIS/H₂O (95:2.5:2.5) is sufficient.[] b. Add 2 mL of the cleavage cocktail to the dried peptide-resin. c. Gently agitate the mixture at room temperature for 2-3 hours.[] d. Filter the cleavage mixture into a clean centrifuge tube. e. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates. f. Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing to precipitate the peptide. g. Pellet the peptide by centrifugation and decant the ether. h. Wash the peptide pellet with cold diethyl ether (2 x 5 mL). i. Dry the crude peptide pellet under vacuum.

6. Peptide Purification and Analysis: a. Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA) and purify by preparative RP-HPLC using a C18 column. A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution. b. Analysis: Confirm the purity and identity of the final peptide by analytical RP-HPLC and mass spectrometry.

Mandatory Visualization

Manual_SPPS_Workflow_with_D_Amino_Acid cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-D/L-Amino Acid (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Negative (Next Cycle) KaiserTest->Coupling Positive (Recouple) Final_Deprotection Final Fmoc Deprotection KaiserTest->Final_Deprotection Synthesis Complete Final_Wash Wash and Dry Resin Final_Deprotection->Final_Wash Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by MS and HPLC Purification->Analysis

Caption: Workflow for manual solid-phase peptide synthesis (SPPS) with D-amino acids.

Fmoc_SPPS_Cycle Resin_Peptide_Fmoc Resin-Peptide-NH-Fmoc Deprotection Add 20% Piperidine in DMF Resin_Peptide_Fmoc->Deprotection Resin_Peptide_NH2 Resin-Peptide-NH2 Deprotection->Resin_Peptide_NH2 Activated_AA Fmoc-D/L-AA-OH + Coupling Reagents (e.g., HBTU, DIPEA) Resin_Peptide_NH2->Activated_AA Coupled_Peptide Resin-Peptide-CO-NH-AA-Fmoc Activated_AA->Coupled_Peptide Peptide Bond Formation Coupled_Peptide->Resin_Peptide_Fmoc Next Cycle

Caption: Chemical logic of the Fmoc deprotection and coupling cycle in SPPS.

References

Application Notes and Protocols: Utilizing Fmoc-D-Ala-OH for the Development of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design. Fmoc-D-Ala-OH, the N-α-Fmoc protected form of D-alanine, is a pivotal building block in solid-phase peptide synthesis (SPPS) for creating peptides with enhanced therapeutic properties. The substitution of the naturally occurring L-alanine with its D-enantiomer introduces a specific conformational constraint that can profoundly influence the peptide's structure, stability, and biological activity.

The introduction of a D-amino acid can induce local conformational changes, such as stabilizing β-turns or disrupting α-helical structures, leading to peptides with more defined three-dimensional shapes.[1][2] This conformational rigidity can enhance binding affinity and selectivity for biological targets. A significant advantage of incorporating D-amino acids is the increased resistance to enzymatic degradation by proteases, which primarily recognize L-amino acid residues.[3][4] This leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.

These application notes provide detailed protocols for the synthesis and analysis of peptides containing D-alanine using Fmoc-D-Ala-OH, along with data on the resulting conformational and biological activity changes.

Physicochemical Properties of Fmoc-D-Ala-OH

A comprehensive understanding of the starting material is crucial for successful peptide synthesis.

PropertyValue
CAS Number 79990-15-1
Molecular Formula C₁₈H₁₇NO₄
Molecular Weight 311.33 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥99.0%
Storage Conditions 2-8°C

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Ala Containing Peptide

This protocol outlines the manual synthesis of a generic peptide incorporating a D-alanine residue using Fmoc-D-Ala-OH.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-amino acids and Fmoc-D-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Trp, Cys, Met)

  • Water

  • Diethyl ether

  • Acetonitrile (B52724) (ACN)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.[5]

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.[5]

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[5]

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the desired Fmoc-amino acid (including Fmoc-D-Ala-OH at the desired position) and 3 equivalents of Oxyma Pure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[6]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. For most peptides, a mixture of 95% TFA, 2.5% TIS, and 2.5% water is suitable. If the peptide contains sensitive residues like Cys, Met, or Trp, add 2.5% DTT.[7]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA-OH/Fmoc-D-Ala-OH + DIC/Oxyma) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing (DMF) Amino_Acid_Coupling->Washing_2 Repeat_Cycle 6. Repeat Steps 2-5 for all Amino Acids Washing_2->Repeat_Cycle Final_Deprotection 7. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection After last amino acid Cleavage 8. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 9. Precipitation in Cold Diethyl Ether Cleavage->Precipitation Purification 10. RP-HPLC Purification Precipitation->Purification Analysis 11. Mass Spectrometry Analysis Purification->Analysis

Caption: A schematic workflow for solid-phase peptide synthesis (SPPS) using Fmoc-D-Ala-OH.

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol is designed to assess the enzymatic stability of a D-Ala-containing peptide compared to its all-L-amino acid counterpart.

Materials:

  • Purified L-peptide and D-Ala-containing peptide

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • Microcentrifuge

  • RP-HPLC or LC-MS system

Procedure:

  • Peptide Stock Solution: Prepare 1 mg/mL stock solutions of the purified L- and D-Ala-peptides in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).

  • Incubation:

    • In separate microcentrifuge tubes, dilute each peptide stock solution to a final concentration of 100 µg/mL in human serum pre-warmed to 37°C.

    • Incubate the mixtures at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the incubation mixture. The 0-minute time point serves as the initial concentration control.[8]

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately stop the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile with 0.1% TFA to the aliquot.[8]

    • Vortex and incubate on ice for 15 minutes to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (>12,000 x g) for 10 minutes to pellet the precipitated proteins.[8]

  • Sample Analysis by RP-HPLC or LC-MS:

    • Carefully collect the supernatant.

    • Analyze the supernatant by RP-HPLC or LC-MS. Use a C18 column and a suitable gradient of water/ACN with 0.1% TFA.

    • Monitor the absorbance at 214 nm or use mass spectrometry to detect the intact peptide.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.

Workflow for Peptide Stability Assay

Stability_Assay_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis Prepare_Peptide 1. Prepare Peptide Solution in Serum Incubate 2. Incubate at 37°C Prepare_Peptide->Incubate Withdraw_Aliquots 3. Withdraw Aliquots at Timed Intervals Incubate->Withdraw_Aliquots Quench 4. Quench Reaction & Precipitate Proteins (ACN/TFA) Withdraw_Aliquots->Quench Centrifuge 5. Centrifuge to Pellet Proteins Quench->Centrifuge Analyze_Supernatant 6. Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze_Supernatant Quantify 7. Quantify Intact Peptide Analyze_Supernatant->Quantify Calculate_Half_Life 8. Calculate Half-life (t½) Quantify->Calculate_Half_Life

Caption: A generalized workflow for determining the enzymatic stability of peptides in human serum.

Data Presentation

Table 1: Impact of D-Ala Substitution on Enzymatic Stability

The incorporation of D-alanine significantly enhances peptide stability against proteolytic degradation.

Peptide SequenceSubstitutionMatrixHalf-life (t½) in min% Intact Peptide after 4h
TPTPTGTQTPTNone (All L)Human Serum~30< 5%
tptPTGTQTPTN- and C-terminal D-amino acidsHuman Serum> 480> 90%[7]
KKVVFKVKFKKNone (All L)Serum~60~10%
kKVVFKVKFkKD-Lys at N- and C-terminiSerum> 360> 85%[9]

Data extrapolated from similar D-amino acid substitution studies.

Table 2: Influence of D-Ala Substitution on Biological Activity

The effect of D-alanine substitution on biological activity is context-dependent and can lead to either an increase or decrease in potency.

Peptide SystemL-Ala Version IC₅₀ (µM)D-Ala Version IC₅₀ (µM)Fold Change in ActivityReference
MUC2 Epitope Peptide Binding to mAb 996~500~400-600~0.8 - 1.2[7]
Antitumor Peptide RDP215 (Melanoma Cells)LC₅₀ ~10LC₅₀ ~5~2-fold increase[4]
Table 3: Conformational Changes Induced by D-Ala Incorporation

Circular dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides. The introduction of D-alanine can significantly alter the helical content.

PeptideEnvironment% α-HelicityMethodReference
(AAKAA)₆-GYAqueous Buffer~15%CD at 222 nm[10]
E4K4 (8-residue)Aqueous Buffer59%CD at 222 nm[11]
E4R4 (8-residue)Aqueous Buffer71%CD at 222 nm[11]
Alanine-based peptideSDS micelles20-30%CD at 222 nm[12]

Note: Data for specific D-Ala containing peptides may vary. The table illustrates the range of helical content observed in alanine-rich peptides under different conditions.

Signaling Pathway Modulation

Peptides containing D-alanine can be designed as antagonists for cytokine receptors, thereby modulating downstream signaling pathways. For example, an antagonist of the Interleukin-15 (IL-15) receptor can block the pro-inflammatory signaling cascades initiated by IL-15.

IL-15 Signaling Pathway and Point of Antagonist Action

IL15_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling IL15 IL-15 IL15Ra IL-15Rα IL15->IL15Ra Binds IL2Rb IL-2/15Rβ IL15Ra->IL2Rb gamma_c γc IL2Rb->gamma_c JAK1 JAK1 IL2Rb->JAK1 Activates PI3K PI3K IL2Rb->PI3K RAS_RAF_MAPK RAS-RAF-MAPK IL2Rb->RAS_RAF_MAPK JAK3 JAK3 gamma_c->JAK3 Activates Antagonist D-Ala Peptide Antagonist Antagonist->IL15Ra Blocks STAT3_5 STAT3/5 JAK1->STAT3_5 JAK3->STAT3_5 Gene_Expression Gene Expression (Proliferation, Survival) STAT3_5->Gene_Expression Translocates to nucleus AKT AKT PI3K->AKT AKT->Gene_Expression RAS_RAF_MAPK->Gene_Expression

References

Application Notes and Protocols for Microwave-Assisted Synthesis with Fmoc-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fmoc-D-Ala-OH in microwave-assisted solid-phase peptide synthesis (SPPS). The incorporation of D-alanine is a key strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic properties. Microwave irradiation significantly accelerates the synthesis process, offering a rapid and efficient method for producing D-alanine-containing peptides.[1][2][3][4][5][6]

Introduction

Microwave-assisted SPPS has revolutionized peptide synthesis by dramatically reducing reaction times for both coupling and deprotection steps.[1][2][3][5][6][7] Microwave energy provides efficient and uniform heating, leading to faster reaction kinetics and often improved purity of the crude peptide.[4][8] Fmoc-D-Ala-OH is a crucial building block for introducing D-alanine into a peptide sequence. This modification can increase resistance to proteases, a critical factor in the development of peptide-based therapeutics.

Advantages of Microwave-Assisted Synthesis with Fmoc-D-Ala-OH

  • Speed: Coupling and deprotection cycles are completed in minutes, compared to hours for conventional SPPS.[2][5][7] A standard coupling reaction can be completed in as little as 5 minutes, with deprotection taking around 3 minutes.[2][5][7]

  • Efficiency: Microwave heating can help to overcome steric hindrance and drive difficult coupling reactions to completion, resulting in higher purity and yield of the target peptide.[8]

  • Improved Purity: Optimized microwave protocols can minimize side reactions, leading to a cleaner crude product and simplifying subsequent purification.[4]

Data Presentation

The following tables summarize typical quantitative data for microwave-assisted SPPS. Note that specific results will vary depending on the peptide sequence, resin, and synthesizer used.

Table 1: Comparison of Typical Reaction Times

StepConventional SPPSMicrowave-Assisted SPPS
Fmoc Deprotection15 - 30 minutes3 - 5 minutes[2][5][7]
Amino Acid Coupling1 - 4 hours5 - 15 minutes[2][5]
Full Cycle (per amino acid)1.5 - 5 hours10 - 20 minutes

Table 2: General Microwave-Assisted Coupling Protocol Parameters for Fmoc-D-Ala-OH

ParameterRecommended ValueNotes
Reagents
Fmoc-D-Ala-OH3 - 5 equivalentsHigher excess may be needed for difficult couplings.
Coupling Reagent (e.g., DIC/Oxyma, HATU)3 - 5 equivalentsPotent reagents are recommended for optimal speed.
Base (e.g., DIPEA)6 - 10 equivalentsA non-nucleophilic base is essential.
SolventDMF or NMPHigh-quality, amine-free solvent is crucial.
Reaction Conditions
Temperature50 - 80°CLower temperatures may be used to minimize racemization risk.[9][10]
Microwave Power20 - 40 WSynthesizer dependent; aim for controlled temperature ramp.
Time5 - 10 minutesMonitor reaction completion with a Kaiser test.

Experimental Protocols

The following are detailed protocols for the key steps in microwave-assisted SPPS of a peptide containing Fmoc-D-Ala-OH. These protocols are intended as a starting point and may require optimization for specific sequences.

Protocol 1: Resin Swelling
  • Place the desired amount of resin (e.g., Rink Amide, Wang) in a microwave-safe reaction vessel.

  • Add a sufficient volume of N,N-Dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.

Protocol 2: Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Irradiate with microwaves at a controlled temperature of 75-80°C for 3-5 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3 x 5 mL) to remove residual piperidine.

Protocol 3: Fmoc-D-Ala-OH Coupling
  • Activation Solution: In a separate vessel, dissolve Fmoc-D-Ala-OH (4 equivalents) and a coupling reagent such as HATU (3.9 equivalents) in DMF. Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Irradiate with microwaves, maintaining a temperature of 75°C for 5-10 minutes.

  • Monitoring: After the coupling reaction, wash a small sample of the resin with DMF and perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines (beads should be yellow/colorless). If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL).

Protocol 4: Cleavage and Deprotection
  • After the final coupling and deprotection steps, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF, Microwave @ 75-80°C) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-Ala-OH, Activator, Base, Microwave @ 75°C) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Next Amino Acid Final_Wash Final Wash (DCM) and Dry Kaiser->Final_Wash Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purify Peptide (e.g., HPLC) Precipitation->Purification

Caption: Experimental workflow for microwave-assisted solid-phase peptide synthesis.

Troubleshooting

Table 3: Troubleshooting Guide for Microwave-Assisted Synthesis with Fmoc-D-Ala-OH

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient reagent excess- Poor resin swelling- Inefficient activation- Peptide aggregation- Increase equivalents of Fmoc-D-Ala-OH and coupling reagents.- Ensure adequate swelling time and solvent volume.- Use a more potent coupling reagent (e.g., HATU, COMU).- Perform a double coupling.- Increase microwave temperature or time slightly.
Racemization - High temperature during coupling- Prolonged activation time- Use of certain bases- Lower the coupling temperature to 50-60°C.[9][10]- Minimize pre-activation time.- Use a non-nucleophilic base like DIPEA.
Low Yield - Incomplete coupling at multiple steps- Premature cleavage from the resin- Loss of peptide during workup- Optimize coupling conditions for each amino acid.- Ensure the linker is stable to the deprotection conditions.- Handle the peptide carefully during precipitation and washing.
Side Reactions (e.g., Deletion Sequences) - Inefficient deprotection or coupling- Ensure complete Fmoc removal before coupling.- Confirm coupling completion with a Kaiser test before proceeding.

References

Application Notes and Protocols for Solution-Phase Synthesis Utilizing Fmoc-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Ala-OH, or N-α-Fmoc-D-alanine, is a standard building block used in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to modern peptide chemistry, favored for its base-lability, which permits mild deprotection conditions that preserve the integrity of sensitive peptide chains.[1] While solid-phase peptide synthesis (SPPS) is the most common methodology for peptide production, solution-phase synthesis remains crucial for specific applications, such as the synthesis of short peptides, peptide fragments, and for conjugating amino acids to sensitive molecules like DNA.[2][3]

The incorporation of D-alanine, the unnatural enantiomer of alanine, is a key strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving bioavailability and therapeutic efficacy.[4] These application notes provide detailed protocols and data for the use of Fmoc-D-Ala-OH in key solution-phase synthesis applications, with a particular focus on its use in the construction of DNA-Encoded Chemical Libraries (DECLs).

Physicochemical Properties and Specifications

Proper handling and storage of Fmoc-D-Ala-OH are essential for successful and reproducible synthesis outcomes.

PropertyValueReference
Molecular Formula C₁₈H₁₇NO₄[5]
Molecular Weight 311.33 g/mol [5]
Appearance White to off-white powder[5]
Purity (HPLC) ≥99.0%[4][5]
Enantiomeric Purity ≥99.5%[5]
Melting Point 113-123 °C[5]
Storage Temperature 2-30°C[5]
Solubility Clearly soluble in DMF (1 mmol in 2 ml)[5]

Application 1: Solution-Phase Synthesis for DNA-Encoded Chemical Libraries (DECLs)

The synthesis of peptide-based DECLs requires solution-phase chemistry because the DNA oligonucleotide is sensitive to the acidic conditions typically used for cleavage in standard Fmoc-based SPPS.[2] Solution-phase Fmoc chemistry provides a robust method for sequentially adding amino acids to a DNA-amino acid conjugate under aqueous, DNA-compatible conditions.[6]

Experimental Workflow for Peptide-DECL Elongation

DECL_Workflow cluster_start Starting Material cluster_coupling Coupling Step cluster_deprotection Deprotection Step start DNA-Peptide(n) (Free N-terminus) activate Activate Fmoc-D-Ala-OH (e.g., HATU, DIPEA) couple Amide Bond Formation (Aqueous Buffer) activate->couple Add to DNA conjugate product_protected DNA-Peptide(n)-D-Ala-Fmoc couple->product_protected Reaction deprotect Fmoc Removal (e.g., 20% Piperidine) product_protected->deprotect Purify then deprotect product_final DNA-Peptide(n+1) (Ready for next cycle) deprotect->product_final Reaction Dipeptide_Workflow start_materials Fmoc-D-Ala-OH + H-Xaa-OR (e.g., Xaa = Gly-OMe) activation Carboxyl Activation (e.g., DIC, Oxyma in DMF) start_materials->activation coupling Peptide Bond Formation (Stir at RT) activation->coupling workup Aqueous Work-up (e.g., EtOAc/HCl wash) coupling->workup purification Purification (Crystallization or Chromatography) workup->purification final_product Fmoc-D-Ala-Xaa-OR purification->final_product Troubleshooting_Logic start Coupling reaction shows low conversion by LC-MS q1 Are starting materials pure? start->q1 sol_1 Re-purify or acquire high-purity reagents. q1->sol_1 No q2 Are solvents anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol_2 Use fresh, anhydrous solvents. q2->sol_2 No q3 Is coupling reagent appropriate/sufficient? q2->q3 Yes a2_yes Yes a2_no No sol_3 Switch to a stronger reagent (e.g., from DIC to HATU). Increase equivalents. q3->sol_3 No final_sol Consider increasing reaction time or temperature. q3->final_sol Yes a3_yes Yes a3_no No

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-D-Ala-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the coupling of Fmoc-D-Ala-OH.

Troubleshooting Guide: Incomplete Coupling of Fmoc-D-Ala-OH

This guide provides a systematic approach to diagnosing and resolving incomplete coupling of Fmoc-D-Ala-OH, a common issue that can lead to deletion sequences and low purity of the final peptide.

Question: I am observing incomplete coupling of Fmoc-D-Ala-OH in my solid-phase peptide synthesis. What are the potential causes and how can I resolve this issue?

Answer: Incomplete coupling of Fmoc-D-Ala-OH can arise from several factors, ranging from reagent quality to the conditions of the reaction environment. Below is a step-by-step guide to troubleshoot this problem.

Step 1: Assess Reagent and Resin Quality

The quality of your starting materials is paramount for a successful synthesis.

  • Purity of Fmoc-D-Ala-OH: Ensure the amino acid is of high purity (≥99%).[1] Impurities can interfere with the coupling reaction.

  • Solvent Quality: Use anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). The presence of water can lead to the hydrolysis of the activated amino acid.[1] It is recommended to use solvents with low water content and store them over molecular sieves.

  • Coupling Reagent Integrity: Coupling reagents can degrade over time, particularly when exposed to moisture. It is advisable to use fresh, high-quality coupling reagents.[1]

  • Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites.[1] Ensure the resin is sufficiently swollen before initiating the coupling reaction. A common practice is to pre-swell the resin in Dichloromethane (DCM) for at least 30 minutes.[1]

Step 2: Optimize Coupling Protocol

Fine-tuning your experimental protocol can significantly improve coupling efficiency.

  • Activation Time: Sufficient pre-activation of the Fmoc-D-Ala-OH before its addition to the resin is crucial. For instance, when using HBTU as a coupling reagent, a pre-activation time of 1-2 minutes with a base like N,N-Diisopropylethylamine (DIEA) is recommended.[1]

  • Coupling Time: While standard protocols may suggest shorter coupling times, extending the reaction duration to 1-2 hours or even longer can enhance efficiency, especially for challenging sequences.[1]

  • Double Coupling: If you suspect an incomplete reaction, performing a second coupling with a fresh solution of activated Fmoc-D-Ala-OH can be an effective strategy to drive the reaction to completion.[1]

Step 3: Consider Steric Hindrance and Peptide Aggregation

The physical state of the growing peptide chain on the solid support can impact the coupling reaction.

  • Steric Hindrance: Although D-Alanine is a small amino acid, steric hindrance can still be a factor, particularly when coupling to a bulky N-terminal residue.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, which may hinder subsequent coupling reactions.[2] Switching to a more solvating solvent like NMP or adding chaotropic salts can help to disrupt aggregation.[2]

Step 4: Monitor the Reaction

Monitoring the progress of the coupling reaction is essential for ensuring its completion.

  • Kaiser Test: The Kaiser test is a qualitative method used to detect the presence of free primary amines on the resin.[3] A positive result (blue or purple color) indicates that the coupling is incomplete, while a negative result (yellow or colorless) suggests a successful coupling.[3]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the most efficient for Fmoc-D-Ala-OH?

The choice of coupling reagent can significantly influence the reaction rate and efficiency. Modern coupling reagents such as HATU, HBTU, and COMU are generally very effective and provide rapid coupling with minimal side reactions. While the following data is for Fmoc-Ala-OH, the relative efficiencies are expected to be similar for Fmoc-D-Ala-OH.

Coupling ReagentObserved Rate Constant (kobs) at 25°C (min⁻¹)Half-life (t½) at 25°C (min)Final Yield (%)
HATU 0.023 ± 0.00230~100
HCTU 0.012 ± 0.0015870
TBTU 0.005 ± 0.00113980
PyBOP 0.004 ± 0.00117350
DIC 0.003 ± 0.001211~100 (extended time)

Data adapted from a kinetic study on a model aza-peptide synthesis and provides a useful comparison of the activation efficiency of these reagents with Fmoc-Ala-OH.[1][4]

Q2: What is a standard experimental protocol for the coupling of Fmoc-D-Ala-OH?

The following is a general protocol for manual solid-phase peptide synthesis. Note that reagent equivalents are based on the initial resin loading.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Ala-OH (3 equivalents)

  • Coupling reagent (e.g., HBTU, 3 equivalents)

  • Base (e.g., DIEA, 6 equivalents)

  • Anhydrous DMF

Protocol:

  • Resin Preparation: Wash the Fmoc-deprotected peptide-resin thoroughly with DMF (3-5 times) to remove any residual piperidine (B6355638) from the deprotection step.[1]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Ala-OH and the coupling reagent (e.g., HBTU) in a minimal amount of DMF. Add the base (e.g., DIEA) and allow the mixture to pre-activate for 1-2 minutes.[1]

  • Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin. Agitate the mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the reaction time can be extended.[1]

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of the resin to check for the presence of unreacted primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary.[1]

Q3: Can peptide aggregation affect the coupling of a small amino acid like D-Alanine?

Yes, even though D-Alanine itself is small, aggregation of the growing peptide chain can make the N-terminal amine inaccessible to the incoming activated amino acid. This is particularly prevalent in hydrophobic sequences.[2][5] If aggregation is suspected, consider switching to a more polar solvent such as NMP, or using a solvent mixture (e.g., DMF/DMSO).

Q4: What are common side reactions to be aware of when coupling Fmoc-D-Ala-OH, and how can they be minimized?

  • Racemization: The chiral integrity of the amino acid can be compromised during activation, leading to the incorporation of L-alanine. This risk increases with stronger bases, higher temperatures, and prolonged reaction times. Using additives like HOBt, HOAt, or OxymaPure can help suppress racemization.

  • Diketopiperazine Formation: When coupling the second amino acid, the deprotected dipeptide on the resin can cyclize to form a diketopiperazine, leading to chain termination. Using a 2-chlorotrityl chloride resin can be beneficial in minimizing this side reaction due to its steric bulk.[1] Coupling a pre-synthesized dipeptide can also bypass this issue.[1]

Visualizations

Troubleshooting_Workflow start Incomplete Coupling of Fmoc-D-Ala-OH Detected check_reagents Step 1: Assess Reagent & Resin Quality start->check_reagents reagents_ok Reagents & Resin OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents & Ensure Proper Swelling reagents_ok->replace_reagents No optimize_protocol Step 2: Optimize Coupling Protocol reagents_ok->optimize_protocol Yes replace_reagents->check_reagents protocol_ok Coupling Complete? optimize_protocol->protocol_ok double_coupling Perform Double Coupling or Extend Time protocol_ok->double_coupling No end_success Coupling Successful protocol_ok->end_success Yes double_coupling->optimize_protocol check_aggregation Step 3: Consider Aggregation & Steric Hindrance double_coupling->check_aggregation aggregation_issue Aggregation Suspected? check_aggregation->aggregation_issue change_solvent Change Solvent (e.g., to NMP) or Use Additives aggregation_issue->change_solvent Yes end_fail Consult Further/ Consider Alternative Strategy aggregation_issue->end_fail No change_solvent->optimize_protocol

Caption: Troubleshooting workflow for incomplete Fmoc-D-Ala-OH coupling.

Coupling_Reaction cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Fmoc_D_Ala_OH Fmoc-D-Ala-OH Activated_Ester Activated Ester (Fmoc-D-Ala-OX) Fmoc_D_Ala_OH->Activated_Ester + Coupling Reagent + Base Peptide_Resin H₂N-Peptide-Resin Coupled_Product Fmoc-D-Ala-NH-Peptide-Resin Peptide_Resin->Coupled_Product + Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Base Base (e.g., DIEA) Activated_Ester->Coupled_Product

Caption: Chemical workflow for Fmoc-D-Ala-OH coupling in SPPS.

References

preventing racemization of Fmoc-D-Ala-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of Fmoc-D-Ala-OH During Activation

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during peptide synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize and prevent the racemization of Fmoc-D-Ala-OH during the crucial activation step.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Fmoc-D-Ala-OH activation?

A1: Racemization is the stereochemical conversion of an enantiomerically pure amino acid, in this case, D-Alanine, into a mixture of both its D- and L-enantiomers. During the activation of Fmoc-D-Ala-OH for peptide bond formation, the chiral integrity of the α-carbon can be compromised. This leads to the undesired incorporation of L-Alanine into your peptide sequence, resulting in diastereomeric impurities that can be difficult to separate and may significantly alter the biological activity of your final peptide.

Q2: What are the primary mechanisms leading to racemization during the activation of Fmoc-D-Ala-OH?

A2: There are two main base-catalyzed pathways for racemization during the coupling of Fmoc-protected amino acids:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of Fmoc-D-Ala-OH can cyclize to form a planar 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to a loss of the original stereochemistry.[1]

  • Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton of the activated amino acid to form a planar enolate intermediate. Reprotonation of this intermediate can also occur from either side, resulting in racemization.[2]

Q3: Which factors have the most significant impact on the racemization of Fmoc-D-Ala-OH?

A3: Several factors during the activation and coupling steps can influence the extent of racemization:

  • Choice of Coupling Reagent: Some coupling reagents are more prone to inducing racemization than others.

  • Type and Concentration of Base: The strength and steric hindrance of the base used play a crucial role. Stronger, less hindered bases can accelerate racemization.[3]

  • Pre-activation Time: Longer periods between activation and coupling increase the opportunity for the activated amino acid to racemize.[4]

  • Temperature: Higher temperatures can increase the rate of racemization.[5]

  • Solvent: The polarity of the solvent can influence reaction kinetics and side reactions, including racemization.

Troubleshooting Guide: Excessive Racemization of Fmoc-D-Ala-OH Detected

If you are observing significant diastereomeric impurities in your peptide containing a D-Alanine residue, follow this step-by-step guide to troubleshoot and mitigate the issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical factor in controlling racemization.

  • Issue: Use of carbodiimides like DCC or DIC without a racemization-suppressing additive.

  • Solution: Always use an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) when using carbodiimide-based coupling reagents. The combination of DIC/Oxyma is highly recommended for minimizing racemization.[6]

  • Issue: High racemization levels with onium salt reagents (e.g., HBTU, HATU).

  • Solution: While generally efficient, these reagents can still cause racemization, especially with sensitive amino acids. Consider switching to an Oxyma-based uronium salt like COMU, which has built-in racemization suppression.[7] For particularly challenging cases, phosphonium (B103445) salt reagents like PyBOP or the mixed anhydride (B1165640) DEPBT can also offer very low levels of racemization.[1]

Step 2: Assess the Base Used in the Coupling Reaction

The base facilitates the activation but can also be the primary cause of racemization.

  • Issue: Use of a strong, sterically unhindered base like N,N-diisopropylethylamine (DIPEA).

  • Solution: Switch to a weaker or more sterically hindered base. 2,4,6-Collidine is known to significantly reduce racemization compared to DIPEA and N-methylmorpholine (NMM).[8][9]

  • Issue: Using an excessive amount of base.

  • Solution: Reduce the amount of base to the minimum required for the reaction to proceed efficiently. Typically, 2 equivalents relative to the amino acid are sufficient for onium salt-based couplings.

Step 3: Review and Optimize Your Experimental Protocol

Procedural details can have a significant impact on the level of racemization.

  • Issue: Prolonged pre-activation of Fmoc-D-Ala-OH before addition to the resin.

  • Solution: Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin immediately after it is prepared. In situ activation, where the coupling reagent is added to a mixture of the amino acid and the resin, is also a good strategy.[10]

  • Issue: Elevated reaction temperatures, especially with microwave-assisted synthesis.

  • Solution: Perform the coupling reaction at a lower temperature. For instance, you can carry out the pre-activation at 0°C and then allow the reaction to proceed at room temperature. For microwave-assisted protocols, consider lowering the coupling temperature.[5]

Data Presentation: Comparison of Coupling Reagents and Bases

The following tables summarize the relative performance of common coupling reagents and bases in minimizing racemization. While specific quantitative data for Fmoc-D-Ala-OH is not extensively available in single comparative studies, the data for other racemization-prone amino acids provides a strong indication of expected performance.

Table 1: Comparison of Common Coupling Reagents and their Relative Racemization Risk

Coupling Reagent/SystemAdditiveRelative Racemization RiskNotes
HBTU, TBTU, HCTU-Moderate to HighEfficient but can promote racemization, especially with sensitive amino acids.
HATU-ModerateGenerally considered to have a lower racemization potential than HBTU.[11]
DICNoneHighNot recommended for use without an additive due to a high risk of racemization.[11]
DICHOBtLowA standard and effective combination for suppressing racemization.[9]
DICOxymaPure®Very LowHighly recommended for minimizing racemization; often superior to HOBt.[6]
COMU-Very LowAn Oxyma-based uronium salt with built-in racemization suppression.[7]
PyBOP-LowA phosphonium salt reagent known for low levels of racemization.[1]
DEPBT-Very LowA mixed anhydride of HOOBt that shows remarkable resistance to racemization.[1]

Table 2: Comparison of Common Bases and their Impact on Racemization

BaseChemical NamepKa (approx.)Steric HindranceRelative Racemization Risk
DIPEAN,N-Diisopropylethylamine10.7HighHigh
NMMN-Methylmorpholine7.4ModerateModerate
2,4,6-Collidine2,4,6-Trimethylpyridine7.4HighLow

Experimental Protocols

Low-Racemization Coupling Protocol for Fmoc-D-Ala-OH using DIC/OxymaPure®

This protocol is designed for the manual solid-phase synthesis of a peptide where Fmoc-D-Ala-OH is being incorporated, with a focus on minimizing racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-D-Ala-OH (3 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any residual piperidine (B6355638) from the deprotection step.

  • Activation Solution Preparation:

    • In a separate vessel, dissolve Fmoc-D-Ala-OH (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of anhydrous DMF.

  • Coupling Reaction:

    • Add the solution of Fmoc-D-Ala-OH and OxymaPure® to the washed and drained peptide-resin.

    • Immediately add DIC (3 eq.) to the resin slurry.

    • Agitate the reaction mixture (e.g., by shaking or nitrogen bubbling) at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction solution from the resin.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow/colorless beads) indicates a complete coupling reaction. If the test is positive, a second coupling ("double coupling") may be necessary.

Visualizations

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation Fmoc-D-Ala-OH Fmoc-D-Ala-OH Activated_Ester Activated Ester Fmoc-D-Ala-OH->Activated_Ester Coupling Reagent + Base Oxazolone Planar Oxazolone Activated_Ester->Oxazolone - H₂O (intramolecular) D_Peptide Desired D-Peptide Activated_Ester->D_Peptide Nucleophilic Attack Racemic_Mix Racemic Activated Species Oxazolone->Racemic_Mix + H⁺ (from either face) L_Impurity L-Peptide Impurity Racemic_Mix->L_Impurity Nucleophilic Attack Peptide_Resin Peptide-Resin (free N-terminus)

Caption: Mechanism of racemization via oxazolone formation during activation.

troubleshooting_workflow start High Racemization Detected check_reagent Evaluate Coupling Reagent start->check_reagent check_base Assess Base check_reagent->check_base Reagent OK solution_reagent Use DIC/Oxyma or COMU. Add additive to carbodiimide. check_reagent->solution_reagent Suboptimal Reagent check_protocol Review Protocol check_base->check_protocol Base OK solution_base Switch to Collidine or NMM. Reduce base equivalents. check_base->solution_base Strong/Excess Base solution_protocol Minimize pre-activation time. Lower coupling temperature. check_protocol->solution_protocol Suboptimal Conditions end_node Racemization Minimized check_protocol->end_node Protocol OK solution_reagent->check_base solution_base->check_protocol solution_protocol->end_node

Caption: Troubleshooting workflow for addressing racemization issues.

References

Technical Support Center: Fmoc-D-Ala-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-D-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of Fmoc-D-Ala-OH in peptide synthesis?

While Fmoc-D-Ala-OH is not considered a particularly problematic amino acid, several side reactions common to Fmoc-SPPS can occur. The primary concern is the potential for racemization (epimerization) of the D-amino acid to its L-isomer, which can compromise the stereochemical purity of the final peptide. Other potential side reactions include diketopiperazine formation, especially at the dipeptide stage, and issues related to peptide aggregation.

Q2: What is racemization and why is it a concern for Fmoc-D-Ala-OH?

Racemization is the conversion of a chiral molecule into its mirror image (enantiomer). In the context of Fmoc-D-Ala-OH, this means the conversion of the D-isomer to the L-isomer. This is problematic because the biological activity of a peptide is often highly dependent on its specific three-dimensional structure, which is determined by the stereochemistry of its constituent amino acids. The presence of the L-isomer as an impurity can reduce the efficacy of the peptide or introduce unintended biological effects.

Q3: How does diketopiperazine (DKP) formation occur and when is it most likely?

Diketopiperazine formation is a common side reaction at the dipeptide stage of SPPS. After the deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage connecting the dipeptide to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.[1] This is particularly prevalent when proline is one of the first two residues, but can also occur with other amino acids like alanine (B10760859).

Q4: Can peptide aggregation be an issue when using Fmoc-D-Ala-OH?

Peptide aggregation can occur during the synthesis of any peptide sequence, particularly with hydrophobic residues or as the peptide chain elongates. Aggregation can lead to incomplete coupling and deprotection reactions by hindering reagent access to the reactive sites on the resin-bound peptide. While alanine itself is not strongly hydrophobic, its presence in a sequence prone to aggregation can contribute to these difficulties.

Troubleshooting Guide

Issue: My peptide containing D-alanine shows a diastereomeric impurity upon analysis, suggesting racemization has occurred.

Possible Cause & Solution:

  • Coupling Reagent and Conditions: The choice of coupling reagent and the reaction conditions are critical in preventing racemization. Activation of the amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.

    • Recommendation: Use a coupling reagent known for low racemization potential. Carbodiimide-based reagents like Diisopropylcarbodiimide (DIC) should always be used in conjunction with a racemization-suppressing additive such as Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt).[2] Onium salt-based reagents like HBTU and HATU generally result in low levels of racemization.[2]

    • Pro-Tip: For particularly sensitive couplings, consider using a less basic or sterically hindered base like 2,4,6-collidine instead of N,N-diisopropylethylamine (DIPEA).[3]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before adding it to the resin can increase the risk of racemization.

    • Recommendation: Minimize the pre-activation time. Prepare the activated amino acid solution and add it to the resin-bound peptide immediately.

  • Reaction Temperature: Higher temperatures can accelerate the rate of racemization.

    • Recommendation: Perform the coupling reaction at room temperature or below. If using a microwave peptide synthesizer, reducing the coupling temperature can help minimize epimerization.[4]

Issue: I am observing low yield after the second amino acid coupling, potentially due to diketopiperazine formation.

Possible Cause & Solution:

  • Resin Choice: The type of resin used can influence the rate of DKP formation.

    • Recommendation: For sequences prone to DKP formation, consider using a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of this resin hinders the intramolecular cyclization reaction.[5]

  • Dipeptide Coupling: Bypassing the problematic dipeptide stage on the resin can prevent DKP formation.

    • Recommendation: Synthesize the dipeptide in solution and then couple it to the resin. This strategy is limited by the availability of the required dipeptide.

Issue: The Kaiser test remains positive after coupling, indicating an incomplete reaction.

Possible Cause & Solution:

  • Peptide Aggregation: The growing peptide chain may be aggregating, preventing the coupling reagent from reaching the free amine.

    • Recommendation:

      • Switch from DMF to a more solubilizing solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixture of solvents.

      • Add chaotropic salts like LiCl to the solvent to disrupt secondary structures.

      • Incorporate backbone protection strategies, such as the use of pseudoprolines, to disrupt aggregation.[5]

  • Steric Hindrance: The coupling site may be sterically hindered.

    • Recommendation:

      • Increase the coupling time or perform a second coupling (double coupling) with a fresh solution of activated amino acid.[2]

      • Use a more potent coupling reagent like HATU or HCTU.

Data Presentation

Table 1: Comparative Racemization of Fmoc-Amino Acids with Various Coupling Reagents

Coupling Reagent/AdditiveBaseAmino Acid% D-Isomer Formation (Epimerization)Reference
DIC/OxymaNMMFmoc-L-His(Trt)-OH1.8[1]
HATUNMMFmoc-L-His(Trt)-OH11.0[1]
HBTUDIPEAFmoc-L-Phe-OHLow[6]
PyBOPDIPEAFmoc-L-Phe-OHLow[6]
DIC/HOBtDIPEAFmoc-L-Phe-OHLow[6]

Disclaimer: The data presented is for Fmoc-L-His(Trt)-OH and Fmoc-L-Phe-OH and is intended for comparative purposes. Actual racemization levels for Fmoc-D-Ala-OH may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: General Coupling Using DIC/Oxyma to Minimize Racemization

This protocol is a recommended starting point for minimizing racemization during the coupling of Fmoc-D-Ala-OH in SPPS.[7]

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-D-Ala-OH and 3-5 equivalents of Oxyma Pure in DMF.

    • Add 3-5 equivalents of DIC to the solution.

    • Allow the mixture to pre-activate for a minimal time (1-2 minutes).

    • Immediately add the activation mixture to the washed, deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling.[2]

Protocol 2: Kaiser Test for Free Primary Amines

This protocol is used to qualitatively assess the presence of free primary amines on the resin after a coupling step.

Materials:

  • Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol

  • Reagent B: 80 g phenol (B47542) in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine

  • Resin sample (a few beads)

  • Heating block or water bath at 100-110°C

Procedure:

  • Take a small sample of resin beads from your reaction vessel after the coupling and washing steps.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the test tube at 110°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines (incomplete coupling).

  • Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).

Visualizations

RacemizationMechanism FmocDAla Fmoc-D-Ala-OH ActivatedEster Activated Ester/Oxazolone (Racemization-prone intermediate) FmocDAla->ActivatedEster Activation Enolate Enolate Intermediate ActivatedEster->Enolate Proton Abstraction PeptideChain Peptide Chain (Desired Product) ActivatedEster->PeptideChain Coupling to N-terminus Enolate->ActivatedEster Reprotonation FmocLAla Fmoc-L-Ala-OH (Epimerized Product) Enolate->FmocLAla Reprotonation (L-isomer) Coupling Coupling Reagent Coupling->ActivatedEster Base Base Base->Enolate H_plus H+ H_plus->Enolate

Caption: Mechanism of racemization of Fmoc-D-Ala-OH during peptide synthesis.

TroubleshootingWorkflow Start Diastereomeric Impurity Detected CheckCoupling Evaluate Coupling Reagent and Additives Start->CheckCoupling CheckBase Optimize Base Start->CheckBase CheckTemp Control Reaction Temperature Start->CheckTemp CheckPreactivation Minimize Pre-activation Time Start->CheckPreactivation Solution1 Switch to DIC/Oxyma or Onium Salt Reagent CheckCoupling->Solution1 Solution2 Use Weaker/Hindered Base (e.g., Collidine) CheckBase->Solution2 Solution3 Perform Coupling at Room Temperature or 0°C CheckTemp->Solution3 Solution4 Add Activated Amino Acid Immediately to Resin CheckPreactivation->Solution4 End Racemization Minimized Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for racemization in peptide synthesis.

References

Technical Support Center: Optimizing Coupling of Fmoc-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Fmoc-D-Ala-OH coupling in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of incorporating this residue into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete coupling of Fmoc-D-Ala-OH?

Incomplete coupling of Fmoc-D-Ala-OH can stem from several factors:

  • Steric Hindrance: Although D-Alanine itself is not highly sterically hindered, the growing peptide chain on the solid support can create a sterically demanding environment.[1][2]

  • Peptide Aggregation: The developing peptide sequence may aggregate on the resin, physically obstructing the N-terminal amine and preventing access for the incoming activated amino acid.[3]

  • Suboptimal Reagent Quality: The purity of Fmoc-D-Ala-OH, the integrity of the coupling reagents, and the dryness of the solvents are critical.[4] Moisture can hydrolyze the activated amino acid, and impurities can interfere with the reaction.[4]

  • Inadequate Activation or Coupling Time: Insufficient time for the pre-activation of the amino acid or for the coupling reaction itself can lead to incomplete incorporation.[4]

Q2: Which coupling reagents are most effective for Fmoc-D-Ala-OH?

Modern onium salt-based coupling reagents are generally highly efficient for most amino acid couplings, including Fmoc-D-Ala-OH.[5]

  • Aminium/Uronium Salts (HATU, HBTU, COMU): These reagents form highly reactive OAt or OBt esters, leading to rapid coupling times and high efficiency, even for challenging sequences.[1] HATU and COMU are often considered more efficient than HBTU.[5]

  • Phosphonium Salts (PyBOP, PyAOP): These are also very effective and avoid the potential side reaction of N-terminal guanidinylation that can occur with aminium/uronium salts.[1][5]

  • Carbodiimides (DIC) with Additives (Oxyma, HOBt): Diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure® or HOBt is a cost-effective option that minimizes racemization.[4][5]

Q3: How can I monitor the completion of the Fmoc-D-Ala-OH coupling reaction?

The most common method for monitoring coupling completion is the Kaiser test (or ninhydrin (B49086) test). This qualitative colorimetric test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting the coupling reaction is complete.

Q4: What are the potential side reactions when coupling Fmoc-D-Ala-OH and how can they be minimized?

  • Racemization: The chiral integrity of D-Alanine can be compromised during the activation step, leading to the incorporation of L-Alanine.

    • Minimization: Using additives like HOBt or Oxyma with carbodiimide (B86325) coupling agents can suppress racemization.[4] Onium salt-based reagents generally result in low levels of racemization.[4] The choice of base is also important; weaker bases like N-methylmorpholine (NMM) or collidine may be preferred over stronger bases like DIEA in racemization-prone couplings.[5]

  • Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, particularly when proline is one of the first two residues. While less of a concern with alanine (B10760859) compared to proline, it can still happen.

    • Minimization: Using 2-chlorotrityl chloride resin can be beneficial due to its steric bulk, which hinders this side reaction.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of Fmoc-D-Ala-OH.

Issue 1: Positive Kaiser test after the initial coupling of Fmoc-D-Ala-OH.

This indicates an incomplete coupling reaction. Follow this workflow to address the issue:

G start Positive Kaiser Test double_coupling Perform Double Coupling start->double_coupling First step kaiser_test_2 Repeat Kaiser Test double_coupling->kaiser_test_2 negative_kaiser Negative Test: Proceed to Deprotection kaiser_test_2->negative_kaiser Success positive_kaiser_2 Positive Test: Investigate Further kaiser_test_2->positive_kaiser_2 Failure change_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU) positive_kaiser_2->change_reagent Option 1 extend_time Increase coupling time (e.g., 2-4 hours or overnight) positive_kaiser_2->extend_time Option 2 increase_temp Increase temperature (e.g., to 40-60°C, with caution) positive_kaiser_2->increase_temp Option 3 end Re-evaluate synthesis strategy change_reagent->end extend_time->end increase_temp->end

Troubleshooting workflow for a positive Kaiser test.

Issue 2: Low yield of the final peptide after cleavage, with mass spectrometry data indicating a deletion of D-Alanine.

This confirms that the incomplete coupling of Fmoc-D-Ala-OH was the root cause. To optimize for future syntheses:

  • Re-evaluate Reagent and Solvent Quality: Ensure the use of high-purity Fmoc-D-Ala-OH (≥99%) and anhydrous solvents.[4] Store solvents over molecular sieves to maintain dryness.[4]

  • Optimize Coupling Protocol:

    • Pre-activation: Ensure sufficient pre-activation time for the amino acid with the coupling reagent and base before adding it to the resin.[4] A typical pre-activation time is 1-2 minutes.[4]

    • Equivalents: Use an appropriate excess of the Fmoc-D-Ala-OH and coupling reagents. A 3- to 5-fold excess is common.[7]

    • Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for disrupting peptide aggregation.[4]

Data Summary

The choice of coupling reagent significantly impacts the efficiency and potential for side reactions. The following table summarizes the performance of common coupling reagents, particularly for sterically hindered amino acids, which provides a good reference for D-alanine coupling in challenging contexts.

Coupling ReagentReagent TypeRelative EfficiencyCoupling TimePotential Side Reactions
HATU Aminium/Uronium SaltVery High1-2 hoursGuanidinylation of N-terminus
HBTU Aminium/Uronium SaltHigh1-2 hoursGuanidinylation of N-terminus
COMU Aminium/Uronium SaltVery High1 hour (double coupling)Limited stability in solution
PyBOP Phosphonium SaltHighCan be longer (e.g., 16 hours)Generally low
DIC/Oxyma Carbodiimide/AdditiveGood to HighVariableLow racemization

Note: This table synthesizes data from multiple sources; reaction conditions may vary.[1][5]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Ala-OH using HBTU

This protocol is a reliable starting point for the coupling of Fmoc-D-Ala-OH.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the peptide-resin (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove all residual piperidine.[4]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.[4]

  • Washing: After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]

  • Monitoring: Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling.[4] If the test is positive, a second coupling (double coupling) may be necessary.[4]

G cluster_SPPS SPPS Cycle for Fmoc-D-Ala-OH Coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Fmoc-D-Ala-OH Coupling wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Recouple) next_cycle Proceed to next cycle kaiser_test->next_cycle Negative

General workflow for a single coupling cycle in SPPS.

Protocol 2: Double Coupling for Incomplete Reactions

This procedure is performed when a Kaiser test indicates that the initial coupling was incomplete.

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • Monitoring: A positive Kaiser test is expected.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents from the first coupling.

  • Second Coupling: Prepare a fresh solution of activated Fmoc-D-Ala-OH as described in Protocol 1, step 2.

  • Re-Coupling: Add the fresh solution to the resin and agitate for an additional 1-2 hours.

  • Final Washing and Monitoring: Wash the resin with DMF (5 times) and repeat the Kaiser test. A negative result should be obtained.

Protocol 3: Kaiser Test for Free Primary Amines

  • Sample Collection: After the coupling reaction, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.

  • Washing: Wash the resin beads thoroughly with DMF (3 times) and then with ethanol (B145695) (3 times) to remove any residual reagents.

  • Reagent Addition: Add the following three solutions to the test tube:

    • 2-3 drops of potassium cyanide in pyridine.

    • 2-3 drops of ninhydrin in ethanol.

    • 2-3 drops of phenol (B47542) in ethanol.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple color.

    • Negative Result (Complete Coupling): The resin beads remain yellow or colorless.

References

Technical Support Center: Identification and Troubleshooting of Fmoc-β-Ala-OH Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and managing impurities in Fmoc-β-Ala-OH raw material. Ensuring the purity of starting materials is critical for the successful synthesis of high-quality peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in Fmoc-β-Ala-OH raw material?

A1: Common impurities in Fmoc-protected amino acids, including Fmoc-β-Ala-OH, can arise from the manufacturing process. These include:

  • Dipeptides: Such as Fmoc-β-Ala-β-Ala-OH, which can form when the Fmoc attachment reagent reacts with an already formed Fmoc-amino acid.[1] This can lead to the double insertion of the amino acid during peptide synthesis.[2]

  • β-Alanine Derivatives: Impurities like Fmoc-β-Ala-OH can result from the rearrangement of reagents like Fmoc-OSu used for introducing the Fmoc protecting group.[1][3]

  • Free Amino Acids: The presence of unprotected β-alanine can lead to multiple insertions during peptide synthesis and can also destabilize the Fmoc group.[2]

  • Acetic Acid: Trace amounts of acetic acid, often originating from solvents like ethyl acetate (B1210297) used in purification, can act as a capping agent and cause chain termination during peptide synthesis.[4]

  • Enantiomeric Impurities: For chiral amino acids, the presence of the incorrect enantiomer (e.g., D-isomer in an L-amino acid raw material) can lead to diastereomeric peptide impurities.[5][6]

Q2: What is the source of β-alanine-related impurities in Fmoc-amino acids?

A2: The primary source of β-alanine impurities is the reagent used for attaching the Fmoc protecting group, particularly Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide).[3] This reagent can undergo a Lossen-type rearrangement, leading to the formation of Fmoc-β-Ala-OH.[3][7][8] This impurity can then be incorporated into the growing peptide chain. This has been recognized as a general issue for suppliers of Fmoc-amino acid derivatives.[9][10]

Q3: What is the acceptable purity level for Fmoc-amino acids used in solid-phase peptide synthesis (SPPS)?

A3: For routine peptide synthesis, a purity of ≥99% as determined by HPLC is generally recommended.[6] However, for more demanding applications such as the synthesis of long peptides or for GMP manufacturing, higher purity (e.g., ≥99.5%) and more stringent limits on specific impurities are often required.[4][6]

Q4: How can I detect acetic acid in my Fmoc-β-Ala-OH raw material?

A4: Detecting trace amounts of acetic acid in Fmoc-amino acids is challenging because it is not visible by standard HPLC with UV detection and is difficult to identify by 1H NMR at low levels.[4] Specialized analytical methods, often employed by manufacturers for quality control, are required for accurate quantification. If you suspect acetic acid contamination leading to chain termination, it is best to consult the supplier's certificate of analysis or use a new, high-purity batch of the raw material.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to impurities in Fmoc-β-Ala-OH.

Observed Problem Potential Cause Recommended Action & Investigation
Unexpected peaks in crude peptide HPLC profile. Presence of various impurities in the Fmoc-β-Ala-OH raw material.Action: Use high-purity Fmoc-amino acids (≥99%).Investigation: Review the certificate of analysis for the specific lot of Fmoc-β-Ala-OH. Perform HPLC analysis of the raw material to confirm its purity.
Mass spectrometry of the crude peptide shows a mass corresponding to a β-alanine insertion. Contamination of the Fmoc-amino acid raw material with Fmoc-β-Ala-OH or related derivatives.[6][9]Action: Purchase Fmoc-amino acids from suppliers who specifically screen for and limit β-alanine impurities.Investigation: High-resolution LC-MS analysis of the crude peptide can help confirm the mass of the unexpected insertion.
Significant amount of truncated peptide sequences (chain termination). Acetic acid contamination in the Fmoc-β-Ala-OH raw material.[4]Action: Use Fmoc-amino acids with a specification of ≤0.02% for acetate content.Investigation: As direct detection is difficult, the most practical approach is to use a fresh, high-purity batch of the amino acid and observe if the problem persists.
Diastereomeric impurities detected by chiral HPLC of the final peptide. Enantiomeric impurities (e.g., D-β-alanine) in the Fmoc-L-β-Ala-OH starting material.Action: Use Fmoc-amino acids with high enantiomeric purity (e.g., ≥99.8%).Investigation: Analyze the enantiomeric purity of the Fmoc-β-Ala-OH raw material using a suitable chiral HPLC method.[5][11]

Impurity Specification and Data

The quality of Fmoc-amino acids is critical for reproducible and successful peptide synthesis. High-purity starting materials lead to higher yields and easier purification of the final peptide.[12] Below is a table summarizing typical purity specifications for high-quality Fmoc-amino acids.

Parameter Specification Potential Impact of Impurity
HPLC Purity≥99.0%Lower overall purity of the final peptide.
Enantiomeric Purity≥99.8%Formation of hard-to-separate diastereomeric peptide impurities.[6]
Free Amino Acid≤0.2%Double insertion of the amino acid and potential for Fmoc group instability.[2]
Dipeptides≤0.1%Insertion of two amino acid residues instead of one.[2]
β-Alanyl Impurities≤0.1%Insertion of an incorrect amino acid (β-alanine).[9]
Acetate Content≤0.02%Chain termination leading to truncated peptide sequences.[4]
Ethyl Acetate≤0.5%Can hydrolyze to form acetic acid during storage.[4]

Experimental Protocols

A representative reversed-phase HPLC (RP-HPLC) protocol for the purity analysis of Fmoc-β-Ala-OH is provided below. This method is based on commonly used procedures for Fmoc-amino acid analysis.[1][13]

Objective: To determine the purity of Fmoc-β-Ala-OH and to identify and quantify potential impurities.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • Fmoc-β-Ala-OH sample and reference standards

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the Fmoc-β-Ala-OH sample in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 220 nm

    • Injection Volume: 20 µL

    • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes.

  • Analysis: Inject the prepared sample and standards into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Fmoc-β-Ala-OH start->weigh dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of Fmoc-amino acids.

impurity_formation cluster_reagents Starting Reagents cluster_reaction Fmoc Protection Reaction cluster_products Products fmoc_osu Fmoc-OSu reaction Desired Reaction fmoc_osu->reaction side_reaction Side Reaction (Lossen Rearrangement) fmoc_osu->side_reaction leads to amino_acid Amino Acid (e.g., β-Ala) amino_acid->reaction desired_product Fmoc-β-Ala-OH (Desired Product) reaction->desired_product impurity Fmoc-β-Ala-OH (Impurity) side_reaction->impurity

Caption: Formation of Fmoc-β-Ala-OH impurity from Fmoc-OSu.

References

Technical Support Center: Fmoc-D-Ala-OH Reactions and Solvent Quality

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-D-Ala-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on the critical impact of solvent quality on reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of Fmoc-D-Ala-OH, linking them to potential causes related to solvent quality and offering actionable solutions.

Q1: I am observing incomplete coupling of Fmoc-D-Ala-OH, leading to deletion sequences in my final peptide. What are the possible solvent-related causes and solutions?

A1: Incomplete coupling is a frequent challenge in SPPS. When troubleshooting, solvent quality should be a primary consideration.

  • Possible Causes:

    • Inadequate Resin Swelling: The solvent may not be effectively swelling the resin, limiting the accessibility of reactive sites. While DMF is a good swelling solvent for polystyrene-based resins, alternatives may be less effective.

    • Poor Solubility of Fmoc-D-Ala-OH: The amino acid derivative may not be fully dissolved in the reaction solvent, reducing its effective concentration. While Fmoc-D-Ala-OH is generally soluble in common SPPS solvents, using the minimum necessary volume can sometimes lead to saturation.

    • Hydrolysis of Activated Amino Acid: The presence of water in the solvent can hydrolyze the activated Fmoc-D-Ala-OH, rendering it incapable of coupling. Anhydrous conditions are crucial for efficient coupling.[1]

    • Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering the access of the activated amino acid. This is sequence-dependent, but the choice of solvent can either mitigate or exacerbate this issue.

  • Solutions:

    • Ensure Proper Resin Swelling: Pre-swell the resin in high-quality DMF or NMP for at least 30 minutes before the first coupling step.

    • Improve Solvation: If solubility is an issue, consider switching from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for many Fmoc-amino acids.[2] For particularly difficult sequences, a mixture of DMF and DMSO can be effective at disrupting aggregation.

    • Maintain Anhydrous Conditions: Use anhydrous, peptide synthesis-grade solvents. Store solvents over molecular sieves to keep them dry.[1]

    • Perform a Double Coupling: If incomplete coupling is suspected after the first attempt (e.g., via a positive Kaiser test), a second coupling with a fresh solution of activated Fmoc-D-Ala-OH is a reliable strategy.

Q2: My reaction is showing unexpected side products. How can solvent quality be the culprit?

A2: The purity of your solvent, particularly DMF, is critical in preventing unwanted side reactions.

  • Possible Causes:

    • Premature Fmoc Deprotection: Aged or low-quality DMF can contain dimethylamine (B145610) as a degradation product.[2][3][4][5][6] This secondary amine is basic enough to cause premature removal of the Fmoc protecting group, which can lead to the insertion of an extra amino acid (double insertion) if it occurs before the coupling step is complete.

    • N-formylation: In microwave-assisted peptide synthesis, DMF can decompose and lead to the formylation of the N-terminal amine.

  • Solutions:

    • Use High-Purity DMF: Always use fresh, high-purity, peptide-synthesis grade DMF.

    • Test DMF Quality: Before use, you can perform a qualitative test for the presence of amines in DMF. A simple method is the dinitrofluorobenzene (DNFB) test.

    • Purge DMF: If you suspect your DMF is aged, you can regenerate it by sparging with an inert gas like nitrogen or by vacuum sonication to remove dissolved dimethylamine.[3][4][5]

Q3: I'm having difficulty purifying my final peptide, and the impurity profile is complex. Could this be related to the solvents used during synthesis?

A3: Yes, absolutely. The solvent quality throughout the SPPS process directly impacts the purity of the crude peptide and the ease of its subsequent purification.

  • Possible Causes:

    • Accumulation of Deletion Sequences: Caused by incomplete coupling due to poor solvent quality as described in Q1.

    • Formation of Capped or Modified Peptides: Resulting from side reactions with solvent impurities as detailed in Q2.

    • Resin Aggregation: If the solvent does not adequately solvate the growing peptide chain, aggregation can lead to a host of truncated and modified sequences that are difficult to separate from the desired product.

  • Solutions:

    • Solvent Selection: For sequences prone to aggregation, consider using NMP or "magic mixtures" containing chaotropic agents.

    • Thorough Washing: Ensure efficient removal of unreacted reagents and byproducts by using a sufficient volume of high-quality solvent for all washing steps.

    • Proactive Quality Control: Implement routine quality checks for your solvents to prevent these issues from occurring in the first place.

Frequently Asked Questions (FAQs)

Q4: What is the ideal solvent for Fmoc-D-Ala-OH coupling?

A4: N,N-Dimethylformamide (DMF) is the most commonly used solvent for Fmoc-based SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents.[2] However, N-Methyl-2-pyrrolidone (NMP) is often considered a superior choice for difficult couplings and for sequences prone to aggregation due to its better solvating capabilities.[2] In recent years, there has been a push towards "greener" solvents like N-butylpyrrolidinone (NBP) or binary mixtures (e.g., DMSO/ethyl acetate) to reduce the environmental and health impacts of DMF and NMP.[7] The optimal solvent can be sequence-dependent, and for challenging syntheses, some empirical optimization may be necessary.

Q5: How can I test the quality of my DMF?

A5: A common and simple qualitative test for the presence of amines in DMF is the 2,4-dinitrofluorobenzene (DNFB) test. In this test, a sample of the DMF is mixed with a solution of DNFB. If a significant amount of dimethylamine is present, a yellow color will develop. DMF samples that give an absorbance value of less than 0.15 in a spectrophotometric version of this test are generally considered suitable for SPPS.

Q6: What is the impact of water in my solvents during Fmoc-SPPS?

A6: Water can be detrimental to several steps of Fmoc-SPPS. During the coupling step, water can hydrolyze the activated ester of the Fmoc-amino acid, preventing it from reacting with the N-terminal amine of the peptide chain and leading to incomplete coupling.[1] While water is a component of the final cleavage cocktail, it should be minimized in all preceding steps.

Q7: Are there any alternatives to DMF and NMP for Fmoc-D-Ala-OH reactions?

A7: Yes, due to the classification of DMF and NMP as substances of very high concern, there is significant research into greener alternatives. Some promising replacements include N-butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and binary solvent mixtures such as DMSO/ethyl acetate (B1210297) or DMSO/1,3-dioxolane.[7] These alternatives aim to match the favorable properties of DMF while being less hazardous. However, their performance can be sequence-dependent, and you may need to re-optimize your protocols when switching solvents.

Data Presentation

Table 1: Solubility of Fmoc-Amino Acids in Various Solvents

SolventAbbreviationGeneral Fmoc-AA SolubilityComments
N,N-DimethylformamideDMFGood to ExcellentStandard solvent for SPPS; good resin swelling.[2]
N-Methyl-2-pyrrolidoneNMPExcellentOften better than DMF for dissolving reagents and preventing aggregation.[2]
Dichloromethane (B109758)DCMModerate to GoodGood for resin swelling but poor at solvating growing peptide chains.[2]
Dimethyl SulfoxideDMSOExcellentHigh polarity, often used as a co-solvent to improve solubility.
N-ButylpyrrolidinoneNBPGoodA greener, less toxic alternative to NMP with comparable performance.
2-Methyltetrahydrofuran2-MeTHFModerateA greener alternative, but solubility of some Fmoc-amino acids can be limited.
Ethyl AcetateEtOAcPoor to ModerateOften used in binary mixtures with a stronger solvent like DMSO.

Table 2: Impact of Solvent Impurities on Fmoc-D-Ala-OH Reactions

Solvent Impurity (in DMF)Potential Impact on ReactionConsequence for Final PeptideMitigation Strategy
DimethylaminePremature Fmoc-deprotectionDeletion or insertion of amino acidsUse fresh, high-purity DMF; test for amines; purge aged DMF with N2.[3][4][5]
WaterHydrolysis of activated Fmoc-D-Ala-OHIncomplete coupling, leading to deletion sequencesUse anhydrous grade solvents; store over molecular sieves.[1]
Formic AcidCan neutralize the base required for couplingIncomplete couplingUse high-purity DMF.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Ala-OH

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in 5 mL of high-purity DMF for at least 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine (B6355638) in DMF. Agitate for 5 minutes. Drain and repeat with a fresh 5 mL of 20% piperidine in DMF for 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Ala-OH (0.4 mmol, 4 eq.), a coupling reagent such as HATU (0.38 mmol, 3.8 eq.), and an additive like HOAt (0.4 mmol, 4 eq.) in 2 mL of DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Troubleshooting Incomplete Coupling (Double Coupling)

  • Follow steps 1-6 of Protocol 1.

  • If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the washing solvent.

  • Prepare a fresh solution of activated Fmoc-D-Ala-OH as described in Protocol 1, step 4.

  • Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.

  • Wash the resin as described in Protocol 1, step 6, and repeat the Kaiser test.

Visualizations

experimental_workflow cluster_activation start Start: Resin with free amine activation Amino Acid Activation: Fmoc-D-Ala-OH + Reagents in high-quality solvent coupling Coupling: Add activated amino acid to resin start->coupling activation->coupling wash1 Wash (e.g., 5x with DMF) coupling->wash1 kaiser_test Monitoring: Kaiser Test wash1->kaiser_test deprotection Fmoc Deprotection: 20% Piperidine in DMF kaiser_test->deprotection Negative double_coupling Troubleshoot: Double Coupling kaiser_test->double_coupling Positive wash2 Wash (e.g., 5x with DMF) deprotection->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle double_coupling->coupling

Caption: Standard Fmoc-SPPS workflow with a troubleshooting loop for incomplete coupling.

troubleshooting_logic cluster_causes Potential Solvent-Related Causes cluster_solutions Solutions issue Issue Observed: Incomplete Coupling or Side Products cause1 Aged/Low-Purity DMF (contains dimethylamine) issue->cause1 cause2 Water in Solvent issue->cause2 cause3 Poor Solvation/ Resin Swelling issue->cause3 solution1 Use fresh, high-purity DMF or purge with N2 cause1->solution1 solution2 Use anhydrous solvents; store over molecular sieves cause2->solution2 solution3 Switch to NMP or use DMF/DMSO mixture cause3->solution3

Caption: Troubleshooting logic for solvent-related issues in Fmoc-D-Ala-OH reactions.

References

Technical Support Center: Minimizing Diketopiperazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize diketopiperazine (DKP) formation during peptide synthesis, with a specific focus on the strategic use of D-amino acids.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a significant problem in peptide synthesis?

A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS) where the N-terminal amino group of a dipeptide attached to the resin attacks the ester linkage to the solid support. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring structure. This results in a truncated peptide and a significant reduction in the yield of the desired full-length peptide. The DKP byproduct can also co-elute with the target peptide, complicating purification.

Q2: Which peptide sequences are most susceptible to DKP formation?

A2: DKP formation is highly sequence-dependent.[1] Sequences containing proline at the second position (penultimate residue) are particularly prone to this side reaction due to the unique conformational properties of the proline ring, which favors the cis-amide bond conformation required for cyclization.[2] Dipeptides with glycine (B1666218) at the first or second position are also highly susceptible due to the lack of steric hindrance.[3]

Q3: How can the incorporation of a D-amino acid help in minimizing DKP formation?

A3: The strategic incorporation of a D-amino acid, particularly at the second (penultimate) position of the N-terminal dipeptide, can significantly reduce the propensity for DKP formation. This is primarily due to conformational effects. A D-amino acid in this position can disfavor the specific backbone geometry required for the N-terminal amine to attack the resin linkage, thus inhibiting the intramolecular cyclization reaction. Modeling studies have suggested that certain diastereomeric combinations, such as an L-amino acid at the first position followed by a D-amino acid at the second, can lead to a lower cyclization yield.

Q4: Are there other common strategies to prevent DKP formation?

A4: Yes, several other strategies are commonly employed:

  • Use of sterically hindered resins: Resins like 2-chlorotrityl chloride (2-CTC) resin provide significant steric bulk around the linkage point, which physically obstructs the intramolecular cyclization.

  • In situ neutralization: Minimizing the time the N-terminal amine is in its free, nucleophilic state by performing neutralization and coupling simultaneously can suppress DKP formation.[4]

  • Coupling of pre-formed dipeptides: Synthesizing the first two amino acids as a dipeptide in solution and then coupling it to the resin bypasses the vulnerable stage where DKP formation occurs on the solid support.[4]

  • Alternative Fmoc deprotection cocktails: Using alternative deprotection reagents, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP), has been shown to drastically reduce DKP formation compared to the standard 20% piperidine (B6355638) in dimethylformamide (DMF).[5]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low yield of the target peptide and a major peak corresponding to the mass of the N-terminal dipeptide. High level of diketopiperazine (DKP) formation.1. Sequence Analysis: If the sequence is prone to DKP formation (e.g., Xaa-Pro), consider redesigning the synthesis strategy.2. Incorporate a D-amino acid: If permissible for the final peptide's activity, substitute the L-amino acid at the second position with its D-isomer.3. Change Resin: Switch to a 2-chlorotrityl chloride (2-CTC) resin.4. Modify Protocol: Implement an in situ neutralization protocol or use a pre-formed dipeptide for the first two residues.[4]
Significant DKP formation even with a non-Proline sequence. The dipeptide sequence is still conformationally favorable for cyclization (e.g., contains Gly). The deprotection conditions are too harsh or prolonged.1. Optimize Deprotection: Reduce the Fmoc deprotection time or use a milder deprotection cocktail (e.g., 2% DBU/5% piperazine in NMP).[5]2. Incorporate a D-amino acid: Consider substituting the second amino acid with its D-enantiomer to alter the backbone conformation.
Difficulty in purifying the target peptide due to a co-eluting impurity of similar mass. The impurity is likely the diketopiperazine byproduct.1. Confirm Identity: Use mass spectrometry to confirm the mass of the impurity corresponds to the cyclic dipeptide.2. Optimize Chromatography: Adjust the gradient and/or the pH of the mobile phase to improve separation.3. Prevent Formation: Implement the strategies mentioned above to minimize DKP formation in subsequent syntheses.

Data Summary

The following table summarizes the conceptual impact of D-amino acid incorporation on the propensity for cyclization, based on molecular modeling studies. A lower propensity for cyclization is directly correlated with a reduction in diketopiperazine formation.

Dipeptide Stereochemistry (N-terminus) Relative Propensity for Cyclization Implication for DKP Formation
L-Amino Acid1 - L-Amino Acid2High (especially with Pro at position 2)Prone to DKP formation
L-Amino Acid1 - D-Amino Acid2LowMinimized DKP formation
D-Amino Acid1 - L-Amino Acid2Variable (sequence dependent)May not be as effective as L-D
D-Amino Acid1 - D-Amino Acid2HighProne to DKP formation

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) - Reference for Comparison

This protocol outlines a standard Fmoc-based SPPS procedure which can be used as a baseline to evaluate the effectiveness of D-amino acid incorporation.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HCTU, HATU)

  • Base for coupling (e.g., DIPEA, 2,4,6-collidine)

  • Solvents: N-methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine in NMP (v/v)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in NMP for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using the deprotection solution (2 x 10 min).

    • Wash the resin thoroughly with NMP.

    • Couple the first Fmoc-protected amino acid using your chosen coupling reagents and base in NMP. Allow the reaction to proceed for 1-2 hours.

    • Wash the resin with NMP and DCM.

  • Subsequent Amino Acid Couplings:

    • Deprotect the Fmoc group from the resin-bound amino acid using the deprotection solution (2 x 10 min).

    • Wash the resin thoroughly with NMP.

    • Couple the next Fmoc-protected amino acid as described in step 2.

  • Chain Elongation: Repeat step 3 for all remaining amino acids in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

Protocol 2: SPPS with D-Amino Acid Incorporation to Minimize DKP Formation

This protocol modifies the standard procedure to include a D-amino acid at the second position to suppress DKP formation.

Materials:

  • Same as Protocol 1, with the addition of the desired Fmoc-D-amino acid.

Procedure:

  • Resin Swelling and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1 to couple the first L-amino acid to the resin.

  • Incorporation of the D-Amino Acid:

    • Deprotect the Fmoc group from the resin-bound L-amino acid using the deprotection solution (2 x 10 min).

    • Wash the resin thoroughly with NMP.

    • Couple the Fmoc-D-amino acid using your chosen coupling reagents and base in NMP. Allow the reaction to proceed for 1-2 hours.

    • Wash the resin with NMP and DCM.

  • Chain Elongation: Continue the peptide synthesis by following step 3 from Protocol 1 for all subsequent amino acids (which will typically be L-amino acids, unless otherwise desired).

  • Final Deprotection, Cleavage, and Deprotection: Follow steps 5 and 6 from Protocol 1.

Visualizations

DKP_Formation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Resin Resin AA1 Couple 1st L-Amino Acid Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2_L Couple 2nd L-Amino Acid Deprotect1->AA2_L Standard Protocol AA2_D Couple 2nd D-Amino Acid Deprotect1->AA2_D Minimization Strategy Elongation Continue Peptide Elongation AA2_L->Elongation DKP Diketopiperazine (Side Product) AA2_L->DKP High Propensity AA2_D->Elongation AA2_D->DKP Low Propensity Cleavage Cleavage from Resin Elongation->Cleavage Target_Peptide Target Peptide Cleavage->Target_Peptide

Figure 1. Workflow comparing standard SPPS with the D-amino acid incorporation strategy for minimizing DKP formation.

DKP_Mechanism Start Dipeptide on Resin (Free N-terminus) Attack Intramolecular Nucleophilic Attack of N-terminal Amine on Ester Linkage Start->Attack Transition Cyclic Transition State Attack->Transition Cleavage Cleavage from Resin Transition->Cleavage DKP Diketopiperazine Product Cleavage->DKP Truncated Truncated Peptide Chain (Lost from synthesis) Cleavage->Truncated

Figure 2. Simplified mechanism of diketopiperazine (DKP) formation during solid-phase peptide synthesis.

Conformation_Hypothesis cluster_LL L-L Dipeptide Conformation cluster_LD L-D Dipeptide Conformation LL_Conf Favorable Conformation for Cyclization LL_Result High DKP Formation LL_Conf->LL_Result LD_Conf Unfavorable Conformation for Cyclization LD_Result Low DKP Formation LD_Conf->LD_Result

Figure 3. Conformational hypothesis for the reduction of DKP formation by incorporating a D-amino acid at the second position.

References

Technical Support Center: Using Additives Like HOBt or Oxyma to Suppress Racemization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using HOBt (1-Hydroxybenzotriazole) and Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) as additives to suppress racemization during peptide synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are HOBt and Oxyma, and why are they used in peptide synthesis?

A1: HOBt and Oxyma are "additives" used during the peptide coupling step, which is the formation of an amide bond between two amino acids. Their primary role is to act as racemization suppressors. Racemization is the loss of stereochemical integrity at the alpha-carbon of the activated amino acid, which can lead to the formation of unwanted diastereomers of the final peptide, significantly impacting its biological activity. These additives are typically used in conjunction with a coupling reagent, most commonly a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[1][2]

Q2: How do HOBt and Oxyma suppress racemization during peptide coupling?

A2: The primary pathway for racemization during peptide coupling involves the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1][2] This occurs after the carboxylic acid of an N-protected amino acid is activated by a coupling reagent. HOBt and Oxyma work by intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide. This interception leads to the in-situ formation of HOBt or Oxyma active esters, respectively. These active esters are more reactive towards the incoming amine component than the oxazolone intermediate, and crucially, they are less prone to racemization.[3][4] This competitive reaction pathway minimizes the formation of the problematic oxazolone, thus preserving the stereochemistry of the amino acid.[3][4]

Q3: What are the main differences between HOBt and Oxyma? Which one should I choose?

A3: While both additives are effective, Oxyma is now widely considered superior to HOBt for several key reasons:

  • Effectiveness: Numerous studies have shown that Oxyma is a more potent racemization suppressor than HOBt.[5][6][7]

  • Safety: This is a critical distinction. Anhydrous HOBt is classified as a desensitized explosive, making its transportation and handling hazardous and subject to strict regulations.[1][5] Oxyma, in contrast, is non-explosive and considered a much safer alternative.[1][5]

  • Performance in Difficult Couplings: Oxyma has demonstrated a broader scope and better performance in challenging coupling reactions, such as those involving sterically hindered or N-methylated amino acids.[7]

  • Solubility and Stability: Oxyma generally exhibits good solubility in common peptide synthesis solvents like DMF.[1]

Recommendation: Given its superior performance in suppressing racemization and its significantly better safety profile, Oxyma is the recommended additive for modern peptide synthesis.[1][5]

Q4: What are the optimal conditions for using HOBt or Oxyma?

A4: HOBt and Oxyma are typically used in equimolar amounts relative to the amino acid and the coupling reagent (e.g., DIC). A common ratio is 1:1:1 for Amino Acid:Coupling Reagent:Additive. In solid-phase peptide synthesis (SPPS), solutions of HOBt or Oxyma in DMF are often used in automated synthesizers. A short pre-activation time of 2-10 minutes, where the amino acid, coupling reagent, and additive are mixed before being added to the resin-bound peptide, is a common practice.[5][8] For particularly sensitive amino acids, performing the coupling reaction at a lower temperature (e.g., 0°C) can further reduce the risk of racemization.[2]

Q5: Are there any safety concerns associated with HOBt and Oxyma?

A5: Yes, especially with HOBt. As mentioned, HOBt monohydrate is classified as a desensitized explosive and should be handled with care, particularly in its anhydrous form.[5] Always consult the Safety Data Sheet (SDS) before use. Oxyma is considered a non-explosive and much safer alternative.[5][9] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling Oxyma.

II. Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Significant racemization is still observed even with an additive. 1. Sub-optimal Additive: HOBt may be insufficient for highly susceptible amino acids (e.g., His, Cys).[6][10] 2. Excess Base: The presence of excess tertiary base can promote racemization through direct enolization.[2] 3. Elevated Temperature: Higher reaction temperatures accelerate racemization.[2][11] 4. Prolonged Activation Time: Allowing the activated amino acid to stand for too long before coupling increases the chance of oxazolone formation.1. Switch to Oxyma: If using HOBt, switch to Oxyma for superior racemization suppression.[5][7] 2. Use Stoichiometric Base: If a base is required (e.g., for hydrochloride salts of amino acids), use the minimum necessary amount (e.g., 1 equivalent of a non-nucleophilic base like DIEA). 3. Lower the Temperature: Perform the coupling at 0°C.[2] 4. Minimize Pre-activation Time: Pre-activate the amino acid for a short period (e.g., 1-5 minutes) before adding it to the amine component.[8]
The peptide coupling reaction is slow or incomplete. 1. Steric Hindrance: Coupling of bulky amino acids can be inherently slow. 2. Peptide Aggregation: On-resin aggregation of the growing peptide chain can block reactive sites.[11] 3. Inefficient Activation: The coupling reagent may not be efficient enough for the specific sequence.1. Increase Reaction Time: Extend the coupling time (e.g., from 2 hours to 4 hours or overnight).[11] 2. Change Solvent: Switch from DMF to a more disrupting solvent like N-Methyl-2-pyrrolidone (NMP).[11] 3. Use a Stronger Coupling Reagent: Consider using a more potent uronium/phosphonium salt reagent (e.g., HATU, HCTU, COMU) which already incorporates an HOBt or Oxyma moiety.[1]
Unexpected side products are observed. 1. N-acylurea Formation: A common side reaction with carbodiimides when no additive is used or when the reaction is slow.[1] 2. Guanidinylation: Uronium-based reagents (like HBTU, HATU) can sometimes cause guanidinylation of the free N-terminus. 3. Beckmann Rearrangement: A specific side reaction has been reported for the additive Oxyma-B (a derivative of Oxyma) in the presence of carbodiimides.[12]1. Ensure Additive Presence: Always use HOBt or Oxyma with carbodiimide reagents to suppress N-acylurea formation.[1] 2. Use Phosphonium Reagents: If guanidinylation is an issue, switch to a phosphonium-based reagent like PyBOP or PyAOP. 3. Verify Additive Identity: Ensure you are using OxymaPure and not a derivative that may have different reactivity profiles.

III. Data Summary

The following table summarizes quantitative data on the effectiveness of HOBt versus Oxyma in suppressing the formation of the undesired epimer in racemization-prone coupling reactions.

Peptide Fragment Coupling Reagent Additive % Racemized Product (DL-Epimer) Reference
Z-Phg-OH + H-Pro-NH₂DICHOBt9.3%[5]
Z-Phg-OH + H-Pro-NH₂DICOxyma1.1%[5]
Z-Phe-Val-OH + H-Pro-NH₂DICHOBt8.9%[5]
Z-Phe-Val-OH + H-Pro-NH₂DICOxyma3.8%[5]
Z-L-Phg-OH + H-Val-OMeEDCHOBt3.7%[7]
Z-L-Phg-OH + H-Val-OMeEDCOxyma0.1%[7]
H-Gly-His-Phe-NH₂ SynthesisDICOxymaPure3.0% (D-His)[12]
H-Gly-His-Phe-NH₂ SynthesisDICOxyma-B1.0% (D-His)[12]

Note: Z = Benzyloxycarbonyl, Phg = Phenylglycine, Val = Valine, Pro = Proline, Phe = Phenylalanine, Gly = Glycine, His = Histidine.

IV. Experimental Protocols

General Protocol for a DIC/Oxyma Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling cycle for Fmoc-based SPPS on a resin.

Reagents & Materials:

  • Fmoc-protected amino acid

  • Oxyma (OxymaPure®)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Peptide-resin with a free N-terminal amine

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been removed (deprotected) and the resin has been thoroughly washed with DMF to remove residual deprotection solution (e.g., piperidine).

  • Activation Solution Preparation:

    • In a separate clean, dry vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and Oxyma (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to this solution.

    • Allow the mixture to pre-activate at room temperature for 1-5 minutes. The solution may change color (e.g., to yellow).[7][8]

  • Coupling Reaction:

    • Add the freshly prepared activation solution to the washed, deprotected peptide-resin in the reaction vessel.

    • Agitate the mixture (e.g., by shaking, bubbling nitrogen) at room temperature for 1-2 hours. For difficult couplings or highly racemization-prone amino acids, the reaction time can be extended or the temperature lowered to 0°C.

  • Washing:

    • After the coupling reaction is complete, drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and soluble byproducts.

  • Confirmation of Completion (Optional but Recommended):

    • Perform a qualitative test, such as the Kaiser test (ninhydrin test), on a small sample of beads to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling (double coupling) may be necessary.

V. Mandatory Visualizations

Racemization_Mechanism cluster_activation Activation & Racemization Pathway cluster_suppression Suppression Pathway with Additive AA N-Protected Amino Acid (R-COOH) OAI O-Acylisourea Intermediate (Highly Reactive) AA->OAI + CR CR Carbodiimide (e.g., DIC) OXA Oxazolone (Planar, Racemizable) OAI->OXA Intramolecular Cyclization OAI_S O-Acylisourea Intermediate RAC Racemized Product OXA->RAC Base-catalyzed enolization ADD Additive (HOBt or Oxyma) AE Active Ester (OBt or Oxyma Ester) (Less Prone to Racemize) PEP Desired Peptide Product AE->PEP + Amine Amine Amine Component (R'-NH2) OAI_S->AE + Additive (Fast Reaction)

Caption: Mechanism of racemization via oxazolone and its suppression by HOBt/Oxyma.

Workflow start Start: Deprotected Peptide-Resin prep_aa Prepare Activation Solution: 1. Dissolve Fmoc-AA & Oxyma in DMF 2. Add DIC start->prep_aa preactivate Pre-activate for 1-5 min at Room Temperature prep_aa->preactivate add_to_resin Add Activation Solution to Peptide-Resin preactivate->add_to_resin couple Agitate for 1-2 hours at Room Temperature add_to_resin->couple wash Drain and Wash Resin with DMF (3-5x) couple->wash kaiser Perform Kaiser Test wash->kaiser end End: Coupling Complete. Proceed to next cycle. kaiser->end Negative (Yellow) recouple Incomplete Coupling: Perform Double Coupling or Troubleshoot kaiser->recouple Positive (Blue) Troubleshooting start Problem: Significant Racemization Detected q1 Are you using HOBt? start->q1 a1_yes Switch to Oxyma for superior suppression. q1->a1_yes Yes q2 Is the reaction temperature > 0°C? q1->q2 No a1_yes->q2 a2_yes Perform coupling at 0°C to slow racemization rate. q2->a2_yes Yes q3 Is excess base present? q2->q3 No a2_yes->q3 a3_yes Use stoichiometric base or base-free conditions if possible. q3->a3_yes Yes end Racemization Minimized q3->end No a3_yes->end

References

Technical Support Center: Strategies to Improve Low Yield in Peptide Synthesis with D-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting low-yield issues in peptide synthesis, with a specific focus on the incorporation of D-Alanine (D-Ala). This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges encountered during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Low yield during the incorporation of D-Alanine can be a frustrating obstacle. This guide provides a systematic approach to diagnosing and resolving the most common issues.

Issue 1: Incomplete Coupling of D-Ala

Incomplete coupling is the most frequent cause of low yield, leading to the formation of deletion sequences where the D-Ala residue is missing.

Possible Causes:

  • Steric Hindrance: The D-configuration of Alanine can present a steric challenge to the growing peptide chain, impeding the approach of the activated carboxyl group to the N-terminal amine.

  • Inefficient Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance associated with D-amino acids.[1]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking the reactive N-terminus and preventing efficient coupling.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature can significantly impact coupling efficiency.

Solutions:

  • Select a More Potent Coupling Reagent: For sterically hindered amino acids like D-Ala, it is highly recommended to use uronium/aminium or phosphonium (B103445) salt-based reagents. Reagents like HATU, HBTU, and PyBOP are generally more effective than standard carbodiimides (e.g., DIC) alone.[1] The use of additives like HOBt or OxymaPure with carbodiimides is crucial to enhance reactivity.[2]

  • Perform a "Double Coupling": If a single coupling reaction is insufficient, a second coupling step with a fresh solution of activated D-Ala can be performed to drive the reaction to completion.

  • Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1 hour to 2-4 hours) can improve yields. In some cases, moderately increasing the temperature may also enhance coupling efficiency, but this should be done with caution to avoid side reactions.

  • Optimize Solvent System: Switching from the standard solvent N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) or using a mixture of solvents can improve the solvation of the peptide and resin, thereby reducing aggregation.

  • Monitor Coupling Completion: Utilize a qualitative test, such as the Kaiser test, to check for the presence of free primary amines on the resin after the coupling step. A negative result (yellow beads) indicates a complete reaction.

Issue 2: Racemization of D-Ala

Racemization is the conversion of the D-Ala to its L-enantiomer, resulting in a diastereomeric impurity that can be difficult to separate from the target peptide.

Possible Causes:

  • Prolonged Activation: Allowing the D-Ala to be in its activated form for an extended period before coupling increases the risk of racemization.

  • Excessive Base: The use of a strong base or an excess of base during activation can promote the abstraction of the alpha-proton, leading to racemization.

  • High Temperatures: Elevated temperatures during coupling can accelerate the rate of racemization.

Solutions:

  • Minimize Pre-activation Time: Add the activated D-Ala solution to the resin immediately after preparation.

  • Optimize Base Usage: Use a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in the minimum effective amount.

  • Control Temperature: Perform the coupling reaction at room temperature or below if racemization is a concern.

  • Choose Appropriate Coupling Reagents: While highly reactive, some coupling reagents can increase the risk of racemization. The combination of a carbodiimide (B86325) like DIC with a racemization-suppressing additive like OxymaPure is often a good choice.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of D-Alanine sometimes problematic in peptide synthesis?

The primary challenge with incorporating D-Alanine, and other D-amino acids, is steric hindrance. In the context of a growing L-amino acid chain, the D-configuration can create a less favorable orientation for the incoming activated amino acid, making the formation of the peptide bond more difficult compared to its L-counterpart. This can lead to slower reaction kinetics and incomplete coupling.

Q2: Which coupling reagents are most effective for incorporating D-Alanine?

For sterically hindered amino acids, including D-Ala, more potent coupling reagents are generally recommended. Uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP, are known to be highly efficient.[1] HATU is often considered superior to HBTU for difficult couplings due to the formation of a more reactive OAt-ester.[1] The use of OxymaPure as an additive with carbodiimides like DIC has also shown excellent performance with low levels of racemization.[2]

Q3: What is "double coupling," and when should I use it for D-Ala?

Double coupling is the repetition of the coupling step with a fresh portion of activated amino acid and coupling reagents. It is a highly effective strategy to ensure the complete incorporation of a difficult-to-couple residue like D-Ala, especially if a qualitative test (e.g., Kaiser test) indicates incomplete reaction after the first coupling.

Q4: Can peptide aggregation affect the coupling of D-Ala?

Yes, peptide aggregation is a sequence-dependent phenomenon that can significantly hinder the coupling of any amino acid, including D-Ala. As the peptide chain elongates, it can form secondary structures that mask the N-terminal amine, making it inaccessible. If you are incorporating D-Ala into a known "difficult sequence" prone to aggregation, strategies to disrupt these secondary structures, such as using chaotropic salts or alternative solvents, should be employed.

Q5: How can I monitor the efficiency of D-Ala incorporation?

The most direct way to assess the efficiency of D-Ala incorporation is to cleave a small amount of the peptide from the resin and analyze it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of a significant peak corresponding to the mass of the deletion sequence (the peptide without D-Ala) is a clear indicator of incomplete coupling. During the synthesis, the Kaiser test can provide a qualitative indication of free amines, suggesting an incomplete reaction.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityRacemization PotentialNotes
HATU Uronium/Aminium SaltVery HighLowOften considered the most effective for difficult couplings.[1]
HBTU Uronium/Aminium SaltHighLow to ModerateA widely used and effective reagent, though slightly less reactive than HATU.[1]
PyBOP Phosphonium SaltHighLow to ModerateA good alternative to uronium salts, particularly for avoiding guanidinylation side reactions.
DIC/OxymaPure Carbodiimide/AdditiveHighVery LowExcellent for minimizing racemization while maintaining good reactivity.[2]
DIC/HOBt Carbodiimide/AdditiveModerate to HighLowA classic and cost-effective combination, but may be less efficient for highly hindered couplings.[2]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Ala-OH using HATU

This protocol is a general guideline for the manual coupling of Fmoc-D-Ala-OH to a resin-bound peptide. Equivalents are based on the initial loading of the resin.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF (1 x 5 min, followed by 1 x 15 min).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-Ala-OH (3 equivalents) and HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the amino acid/HATU solution and mix briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive, proceed with a second coupling (double coupling).

    • Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling Protocol
  • Following the first coupling and a positive Kaiser test, wash the resin with DMF (3 times).

  • Prepare a fresh solution of activated Fmoc-D-Ala-OH as described in Protocol 1, step 2.

  • Add the fresh solution to the resin and agitate for another 1-2 hours.

  • Perform a Kaiser test again to confirm completion.

  • Wash the resin as described in Protocol 1, step 3.

Visualizations

Troubleshooting_Workflow start Low Yield with D-Ala check_coupling Check for Incomplete Coupling (HPLC-MS of cleaved sample) start->check_coupling incomplete_coupling Incomplete Coupling Detected check_coupling->incomplete_coupling strategy1 Use Potent Coupling Reagent (e.g., HATU, PyBOP) incomplete_coupling->strategy1 Yes check_racemization Check for Racemization (Chiral HPLC) incomplete_coupling->check_racemization No strategy2 Perform Double Coupling strategy1->strategy2 strategy3 Optimize Reaction Conditions (Time, Temperature, Solvent) strategy2->strategy3 yield_improved Yield Improved strategy3->yield_improved racemization_detected Racemization Detected check_racemization->racemization_detected rac_strategy1 Minimize Pre-activation Time racemization_detected->rac_strategy1 Yes end Problem Resolved racemization_detected->end No rac_strategy2 Use Weaker/Hindered Base (e.g., Collidine) rac_strategy1->rac_strategy2 rac_strategy3 Couple at Lower Temperature rac_strategy2->rac_strategy3 rac_strategy3->yield_improved yield_improved->end

Caption: Troubleshooting workflow for low yield in D-Ala peptide synthesis.

Steric_Hindrance cluster_L_Ala L-Alanine cluster_D_Ala D-Alanine L_N N L_Calpha L_N->L_Calpha L_C C' L_Calpha->L_C L_H H L_Calpha->L_H L_CH3 CH3 L_Calpha->L_CH3 L_R Peptide Chain L_C->L_R D_N N D_Calpha D_N->D_Calpha D_C C' D_Calpha->D_C D_H H D_Calpha->D_H D_CH3 CH3 D_Calpha->D_CH3 D_R Peptide Chain D_C->D_R

Caption: Steric comparison of L-Alanine and D-Alanine in a peptide chain.

References

Technical Support Center: Overcoming Steric Hindrance in Fmoc-D-Ala-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-D-Ala-OH, particularly when dealing with steric hindrance.

Troubleshooting Guide

Question: I am observing incomplete coupling of Fmoc-D-Ala-OH, leading to deletion sequences in my final peptide. What are the possible causes and solutions?

Answer: Incomplete coupling of Fmoc-D-Ala-OH is a common issue that can arise from several factors related to steric hindrance, reagent quality, and reaction conditions. Below is a step-by-step guide to troubleshoot this problem.

1. Assess Reagent and Resin Quality:

  • Purity of Fmoc-D-Ala-OH: Ensure the amino acid is of high purity (≥99%), as impurities can interfere with the coupling reaction.[1]

  • Solvent Quality: Use anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). The presence of water can hydrolyze the activated amino acid, reducing coupling efficiency. Storing solvents over molecular sieves is recommended.[1]

  • Coupling Reagent Integrity: Coupling reagents can degrade upon exposure to moisture. It is crucial to use fresh, high-quality coupling reagents.[1]

2. Optimize Coupling Protocol:

  • Activation Time: Sufficient pre-activation of Fmoc-D-Ala-OH before addition to the resin is critical. For instance, when using HBTU, a pre-activation time of at least one minute with a base like N,N-Diisopropylethylamine (DIEA) is recommended.[1]

  • Coupling Time: While standard protocols may suggest shorter coupling times, extending the reaction duration to 1-2 hours or even longer can significantly improve the coupling efficiency for sterically hindered residues.[1]

  • Double Coupling: If you suspect incomplete coupling, performing a second coupling with a fresh solution of activated Fmoc-D-Ala-OH is an effective strategy to drive the reaction to completion.[1][2]

  • Monitoring the Reaction: Utilize a qualitative test, such as the Kaiser test, to check for the presence of free amines on the resin after the coupling step. A positive Kaiser test (indicated by a blue color) signifies incomplete coupling and the need for further action.[1]

3. Address Steric Hindrance and Resin Effects:

  • Resin Swelling: Ensure the resin is adequately swollen before the coupling reaction. Insufficient swelling can limit the accessibility of the free amines on the solid support. Pre-swelling the resin in Dichloromethane (DCM) for at least 30 minutes is a good practice.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, which hinders further coupling. Switching to a more solvating solvent like NMP or adding chaotropic salts may help to disrupt aggregation.[1]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the most efficient for Fmoc-D-Ala-OH?

The choice of coupling reagent significantly impacts the reaction's speed and efficiency. Modern coupling reagents like HATU, HBTU, and COMU are generally very efficient, offering rapid coupling times with minimal side reactions.[1] Carbodiimide-based reagents such as DIC, when used with an additive like HOBt or Oxyma, are also effective and can be a good choice, particularly when minimizing racemization is a priority.[1]

Q2: What are common side reactions to be aware of when coupling Fmoc-D-Ala-OH, and how can they be minimized?

  • Racemization: The chiral integrity of the amino acid can be compromised during activation. Using additives like HOBt or Oxyma with carbodiimide (B86325) coupling agents (like DIC) can suppress racemization.[1] Onium salt-based reagents (HBTU, HATU) generally result in low levels of racemization.[1]

  • Diketopiperazine (DKP) Formation: This side reaction is most prevalent after the coupling of the second amino acid. Using a 2-chlorotrityl chloride resin can be beneficial in minimizing DKP formation due to its steric bulk.[1]

Q3: Can the D-configuration of Alanine affect its reactivity?

The D-configuration of Alanine does not significantly alter its chemical reactivity compared to the L-enantiomer. The principles and reaction conditions for coupling are identical.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of RacemizationNotes
HATU Aminium/Uronium Salt15-45 minutes>99Very LowHighly efficient, especially for hindered couplings.[3][4]
HBTU Aminium/Uronium Salt20-60 minutes>98LowA widely used and cost-effective standard reagent.[3]
HCTU Aminium/Uronium Salt15-45 minutes>99Very LowMore reactive than HBTU due to the chloro- group.[3]
PyBOP Phosphonium Salt30-120 minutes>98LowGood for difficult couplings, avoids guanidinylation side reaction.[3]
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98LowCost-effective, but with slower reaction kinetics.[3]
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes95-98Very LowSafer alternative to HOBt with comparable efficiency.[3]

Note: Yields are representative and can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Detailed Protocol for Double Coupling of Fmoc-D-Ala-OH using HATU

This protocol is recommended for situations where steric hindrance is anticipated to be a significant issue.

1. Resin Preparation and Fmoc Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[2]
  • Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine (B6355638) in DMF. This is typically done in two steps: a brief 1-3 minute treatment followed by a longer 15-20 minute treatment.[3]
  • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[2]

2. First Coupling:

  • In a separate vessel, prepare the activation solution:
  • Fmoc-D-Ala-OH (3 equivalents relative to resin loading)
  • HATU (2.9 equivalents)[3]
  • DIEA (6 equivalents)[3]
  • Dissolve in a minimal amount of DMF.
  • Allow the mixture to pre-activate for 1-2 minutes.[1]
  • Add the activation solution to the deprotected resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours.[2]
  • Wash the resin with DMF (5 times).[2]
  • Perform a Kaiser test to assess the completeness of the coupling.[1] If the test is positive (blue beads), proceed to the second coupling.

3. Second Coupling:

  • Prepare a fresh activation solution as described in step 2.
  • Add the fresh solution to the resin and agitate for an additional 1-2 hours.[2]
  • Wash the resin with DMF (5 times).[2]
  • Perform a final Kaiser test. A negative result (yellow or colorless beads) indicates successful coupling.

4. Final Steps:

  • Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry under vacuum.[2]

Visualizations

Troubleshooting_Workflow start Incomplete Coupling of Fmoc-D-Ala-OH check_reagents Assess Reagent and Resin Quality start->check_reagents optimize_protocol Optimize Coupling Protocol check_reagents->optimize_protocol address_hindrance Address Steric Hindrance and Resin Effects optimize_protocol->address_hindrance kaiser_test1 Perform Kaiser Test address_hindrance->kaiser_test1 double_coupling Perform Double Coupling kaiser_test2 Perform Kaiser Test double_coupling->kaiser_test2 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) success Coupling Successful change_reagent->success Successful failure Persistent Issue: Consult Further change_reagent->failure Still Incomplete kaiser_test1->double_coupling Positive (Blue) kaiser_test1->success Negative (Yellow) kaiser_test2->change_reagent Positive (Blue) kaiser_test2->success Negative (Yellow)

Caption: Troubleshooting workflow for incomplete Fmoc-D-Ala-OH coupling.

Peptide_Coupling_Pathway cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation Fmoc-D-Ala-OH Fmoc-D-Ala-OH Activated_Ester Activated Ester Fmoc-D-Ala-OH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIEA) Base->Activated_Ester New_Peptide Elongated Peptide Activated_Ester->New_Peptide Resin_Peptide Resin-Bound Peptide with Free N-terminus Resin_Peptide->New_Peptide

Caption: Simplified pathway of Fmoc-D-Ala-OH coupling in SPPS.

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of Fmoc-D-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of starting materials is a critical step in the synthesis of stereochemically pure peptides and pharmaceuticals. Fmoc-D-Ala-OH, a commonly used building block, is no exception. This guide provides a comparative overview of analytical techniques for determining the chiral purity of Fmoc-D-Ala-OH, with a focus on High-Performance Liquid Chromatography (HPLC). Alternative methods are also discussed, providing a comprehensive resource for method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent and robust method for the chiral purity analysis of Fmoc-protected amino acids. The technique relies on chiral stationary phases (CSPs) to achieve separation of the enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated excellent performance for this application.

Comparative Performance of HPLC Methods

The following table summarizes the performance of two distinct HPLC methods for the chiral analysis of Fmoc-Ala-OH enantiomers. These methods utilize different types of chiral stationary phases, showcasing the versatility of HPLC for this application.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide-Based CSP
Column Lux® Cellulose-2CHIROBIOTIC® T
Particle Size 5 µm5 µm
Mobile Phase Acetonitrile (B52724) / 0.1% Trifluoroacetic acid20 mM Ammonium (B1175870) acetate, pH 5.0 / Methanol (B129727) (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 260 nm
Typical Run Time < 25 minutes[1][2]Not explicitly stated, but expected to be in a similar range
Key Advantage Broad applicability to a wide range of Fmoc-amino acids[1][2][3]Provides an alternative selectivity for challenging separations
Experimental Protocols

Method 1: Chiral Separation using a Polysaccharide-Based CSP (Lux® Cellulose-2)

This protocol is a general screening method that has proven effective for the separation of numerous Fmoc-amino acid enantiomers, including Fmoc-Ala-OH.[1][2][3]

  • Column: Lux® Cellulose-2, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and an aqueous solution of 0.1% trifluoroacetic acid (TFA). The ratio is typically optimized to achieve baseline separation, often starting with a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve a small amount of Fmoc-D-Ala-OH in the mobile phase to a concentration of approximately 1-2 mg/mL.

  • Injection Volume: 5-10 µL

Method 2: Chiral Separation using a Macrocyclic Glycopeptide-Based CSP (CHIROBIOTIC® T)

This method provides a specific protocol for the enantiomeric separation of Fmoc-Alanine.

  • Column: CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of 20 mM ammonium acetate, pH 5.0, and methanol in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 260 nm

  • Sample Preparation: Dissolve Fmoc-Ala-OH in methanol to a concentration of 1 mg/mL.

  • Injection Volume: 1 µL

HPLC Analysis Workflow

The general workflow for the chiral purity analysis of Fmoc-D-Ala-OH by HPLC is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting SamplePrep Prepare Fmoc-D-Ala-OH Standard Solution InjectSample Inject Sample SamplePrep->InjectSample MobilePhasePrep Prepare & Degas Mobile Phase SystemEquilibrate Equilibrate HPLC System with Mobile Phase MobilePhasePrep->SystemEquilibrate SystemEquilibrate->InjectSample Chromatography Chromatographic Separation on Chiral Stationary Phase InjectSample->Chromatography Detect UV Detection Chromatography->Detect Integrate Integrate Peak Areas of D- and L-Enantiomers Detect->Integrate Calculate Calculate Enantiomeric Purity (% ee) Integrate->Calculate Report Generate Report Calculate->Report

Workflow for HPLC Chiral Purity Analysis.

Alternative Analytical Techniques

While HPLC is the predominant method, other techniques can also be employed for the chiral analysis of amino acids and their derivatives. However, for Fmoc-D-Ala-OH, these methods may be less direct or require derivatization steps.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that can be adapted for chiral analysis. For FMOC-derivatized amino acids, chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers.[4][5][6][7] Several studies have demonstrated the successful baseline separation of a wide range of FMOC-amino acid enantiomers using CE.[4][5][7] This method offers the advantages of high efficiency, short analysis times, and low sample and reagent consumption.

Gas Chromatography (GC)

Gas chromatography can be used for the chiral analysis of amino acids, but it typically requires the amino acids to be volatile. For Fmoc-D-Ala-OH, this would necessitate the removal of the Fmoc protecting group and subsequent derivatization of the resulting free alanine (B10760859) to make it amenable to GC analysis. The separation is then performed on a chiral GC column. While a sensitive technique, the additional sample preparation steps make it less direct than HPLC for this specific analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the enantiomeric excess of chiral compounds, including N-protected amino acids. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers of the analyte to form diastereomeric complexes that can be distinguished in the NMR spectrum, allowing for the quantification of each enantiomer. While NMR is a powerful tool for structural elucidation, its application for routine chiral purity analysis of Fmoc-D-Ala-OH may be less sensitive and more complex compared to chromatographic methods.

Conclusion

For the routine and reliable analysis of the chiral purity of Fmoc-D-Ala-OH, HPLC with a chiral stationary phase stands out as the method of choice due to its accuracy, robustness, and direct applicability. Polysaccharide-based CSPs, such as Lux Cellulose-2, offer broad utility, while other CSPs like the macrocyclic glycopeptide-based CHIROBIOTIC® T provide alternative selectivities. While Capillary Electrophoresis presents a viable and efficient alternative, GC and NMR are generally less direct for this specific analyte and may require additional sample manipulation. The selection of the most appropriate method will depend on the specific requirements of the laboratory, including available instrumentation, sample throughput, and the desired level of validation.

References

Characterization of Fmoc-D-Ala-OH: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of raw materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and verification of Fmoc-D-Ala-OH, a commonly used building block in solid-phase peptide synthesis. Furthermore, we present alternative analytical techniques for purity assessment and provide detailed experimental protocols.

Executive Summary

Fmoc-D-Ala-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine) is a critical reagent in the synthesis of peptides. Its identity, purity, and structural integrity are paramount to ensure the desired final peptide product. This guide details the expected results from ¹H NMR, ¹³C NMR, and mass spectrometry, offering a baseline for quality control. Additionally, a comparison with alternative analytical methods, such as High-Performance Liquid Chromatography (HPLC), is provided to highlight the importance of orthogonal techniques for comprehensive characterization, particularly for assessing enantiomeric purity.

Structural and Physicochemical Properties

PropertyValue
Chemical Formula C₁₈H₁₇NO₄
Molecular Weight 311.33 g/mol [1][2][3][4][5]
CAS Number 79990-15-1[1][2][4][5]
Appearance White to off-white solid[1]
Melting Point 151-155 °C[1]

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For Fmoc-D-Ala-OH, both ¹H and ¹³C NMR are essential for confirming its identity. It is important to note that the NMR spectra of D- and L-enantiomers are identical in a non-chiral solvent.

¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.6br s1HCarboxylic acid (-COOH)
~7.90d2HAromatic (Fmoc)
~7.74t2HAromatic (Fmoc)
~7.43t2HAromatic (Fmoc)
~7.35t2HAromatic (Fmoc)
~4.30 - 4.20m3H-CH₂- (Fmoc) and α-CH (Ala)
~1.30d3H-CH₃ (Ala)

Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (ppm)Assignment
~174Carbonyl (-COOH)
~156Carbonyl (-OCONH-)
~144Aromatic (Fmoc, quaternary)
~141Aromatic (Fmoc, quaternary)
~128Aromatic (Fmoc)
~127Aromatic (Fmoc)
~125Aromatic (Fmoc)
~120Aromatic (Fmoc)
~66-CH₂- (Fmoc)
~50α-CH (Ala)
~47-CH- (Fmoc)
~17-CH₃ (Ala)

Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

IonExpected m/z
[M+H]⁺ 312.1
[M+Na]⁺ 334.1
[M-H]⁻ 310.1

Common Fragments:

  • m/z 179: This fragment corresponds to the fluorenylmethoxy group, a characteristic fragment for Fmoc-protected compounds.

  • m/z 165: This fragment arises from the fluorenyl cation.

Comparison with Alternative Analytical Techniques

While NMR and MS are excellent for structural confirmation, other techniques are often better suited for quantifying purity, especially enantiomeric purity.

TechniquePrincipleApplication for Fmoc-D-Ala-OHAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Determination of enantiomeric purity (D vs. L).[6][7]High accuracy and robustness for enantiomeric separation.[6]Requires specialized and often expensive chiral columns.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Can be used for purity analysis, often after derivatization.[6]High resolution and sensitivity.[6]Requires derivatization to a volatile form, which can introduce errors.[6]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility.Alternative for enantiomeric purity analysis.[6]High efficiency and low sample consumption.Can be less robust than HPLC for routine analysis.
FT-IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirmation of functional groups (e.g., C=O, N-H, O-H).Fast and provides a characteristic fingerprint of the molecule.Provides limited structural information compared to NMR.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-D-Ala-OH in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of Fmoc-D-Ala-OH (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes.

    • Positive Ion Mode: Scan a mass range that includes the expected m/z for [M+H]⁺ and [M+Na]⁺ (e.g., m/z 100-500).

    • Negative Ion Mode: Scan a mass range that includes the expected m/z for [M-H]⁻ (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peaks and any characteristic fragment ions.

Chiral HPLC for Enantiomeric Purity
  • Sample Preparation: Dissolve a known concentration of Fmoc-D-Ala-OH in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexane (B92381) and a polar modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid). The exact composition will depend on the specific chiral column used.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: Monitor the elution at a suitable UV wavelength (e.g., 265 nm).

  • Data Analysis: The D- and L-enantiomers will elute as two separate peaks. Calculate the enantiomeric purity by determining the area percentage of each peak.

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Fmoc-D-Ala-OH NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC Chiral HPLC Sample->HPLC Structure Structural Confirmation NMR->Structure MolWeight Molecular Weight Verification MS->MolWeight Purity Enantiomeric Purity Assessment HPLC->Purity Final_Report Comprehensive Characterization Report Structure->Final_Report MolWeight->Final_Report Purity->Final_Report

Caption: Workflow for the comprehensive characterization of Fmoc-D-Ala-OH.

References

A Researcher's Guide to Selecting Fmoc-D-Ala-OH: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of reagents is paramount to the success of solid-phase peptide synthesis (SPPS). Fmoc-D-Ala-OH, a key building block for introducing D-alanine into peptides, is available from numerous suppliers. This guide provides an objective comparison of Fmoc-D-Ala-OH from various sources, supported by publicly available data and detailed experimental protocols for in-house verification.

The purity of Fmoc-protected amino acids is a critical factor, as impurities can lead to the formation of undesirable side-products, complicating purification and potentially compromising the biological activity of the final peptide.[1] Common impurities include dipeptides, β-alanine derivatives, and residual starting materials, which can arise during the manufacturing process.[2][3][4]

Supplier Comparison: A Data-Driven Overview

To facilitate an informed decision, the following table summarizes the product specifications for Fmoc-D-Ala-OH from several prominent suppliers based on their online product listings. It is crucial to note that lot-to-lot variability can occur, and it is always recommended to consult the Certificate of Analysis (CoA) for specific batches.

SupplierProduct Name/BrandPurity (HPLC)Enantiomeric PurityOther Purity SpecsCAS Number
Sigma-Aldrich Fmoc-D-Ala-OH, Novabiochem®≥99.0%≥99.5%≥98% (TLC)79990-15-1
Chem-Impex Fmoc-D-alanine≥99.5% (HPLC, Chiral purity)[5]Not explicitly stated separately-79990-15-1[5]
Omizzur Biotech Fmoc-D-Ala-OHProvides quality analysis report (COA, MS, HPLC) upon inquiry.[6]--79990-15-1[6]
Anaspec Fmoc-D-Ala-OH--Reagent for peptide synthesis.[7]-
Aapptec Fmoc-D-Ala-OHCertificate of Analysis available.[8]--79990-15-1[8]
Santa Cruz Biotechnology Fmoc-D-Ala-OH--For research use only.[9]79990-15-1[9]

Experimental Protocols for Quality Assessment

To ensure the quality and consistency of Fmoc-D-Ala-OH, it is advisable to perform in-house quality control. Below are detailed protocols for key analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is designed to determine the chemical purity of Fmoc-D-Ala-OH and identify potential impurities.

Objective: To quantify the purity of Fmoc-D-Ala-OH and detect related impurities.[1]

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • Fmoc-D-Ala-OH standard and samples from different suppliers

Procedure:

  • Sample Preparation: Dissolve a known concentration of Fmoc-D-Ala-OH in the sample solvent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm[10]

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes is a good starting point. This may need to be optimized depending on the specific column and system.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H NMR spectroscopy can be used to confirm the chemical structure of Fmoc-D-Ala-OH and detect impurities that may not be resolved by HPLC.

Objective: To verify the identity and structural integrity of Fmoc-D-Ala-OH.

Materials and Instrumentation:

  • NMR spectrometer (e.g., 300 or 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Fmoc-D-Ala-OH sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the Fmoc-D-Ala-OH sample in the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or expected chemical shifts. Key signals to look for in DMSO-d₆ include a doublet for the methyl group around 1.3 ppm, a multiplet for the alpha-proton around 4.0 ppm, and characteristic aromatic signals for the Fmoc group between 7.3 and 7.9 ppm.[11]

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in selecting and verifying Fmoc-D-Ala-OH, the following diagrams are provided.

Experimental_Workflow cluster_procurement Procurement & Initial Screening cluster_analysis Analytical Verification cluster_decision Decision & Synthesis s1 Source Fmoc-D-Ala-OH from multiple suppliers s2 Request & Compare Certificates of Analysis s1->s2 s3 Prepare Samples (e.g., dissolve in solvent) s2->s3 s4 HPLC Analysis (Purity & Impurity Profile) s3->s4 s5 NMR Spectroscopy (Structural Confirmation) s3->s5 s6 Compare Experimental Data (Purity, Impurities) s4->s6 s5->s6 s7 Select Optimal Supplier s6->s7 s8 Proceed to Solid-Phase Peptide Synthesis s7->s8

Caption: Workflow for comparing Fmoc-D-Ala-OH from different suppliers.

Signaling_Pathway_Relevance cluster_synthesis Peptide Synthesis cluster_peptide Resulting Peptide cluster_application Biological Application A High-Purity Fmoc-D-Ala-OH B Solid-Phase Peptide Synthesis A->B C D-Ala Containing Peptide (e.g., GLP-1 Analog) B->C D GPCR Binding & Signaling C->D E Therapeutic Effect D->E

Caption: Relevance of Fmoc-D-Ala-OH purity in therapeutic peptide development.

Conclusion

The selection of a high-quality Fmoc-D-Ala-OH is a critical first step in the synthesis of peptides containing D-alanine. While suppliers provide initial specifications, independent verification through methods like HPLC and NMR is highly recommended to ensure the purity and identity of the reagent. By following a systematic approach of comparing supplier data and conducting in-house quality control, researchers can minimize the risk of synthesis failure and ensure the integrity of their final peptide products. This diligence is particularly crucial in the development of therapeutic peptides where purity is directly linked to efficacy and safety.

References

Detecting D-Alanine in Peptides: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of D-alanine within peptides is crucial for understanding biological processes, ensuring drug efficacy and safety, and for quality control in peptide-based therapeutics. The presence of a D-amino acid like D-alanine, in place of its L-enantiomer, can significantly alter a peptide's structure, function, and immunogenicity. Mass spectrometry (MS) has emerged as a powerful and versatile tool for this analytical challenge.

This guide provides an objective comparison of common mass spectrometry-based methods for the detection of D-alanine in peptides, supported by experimental data and detailed protocols.

Comparison of Mass Spectrometry-Based Methods

The primary challenge in detecting D-alanine in peptides lies in the fact that D- and L-alanine are stereoisomers, meaning they have the same mass and elemental composition, making them indistinguishable by standard mass spectrometry alone. Therefore, analytical strategies focus on creating a detectable difference between the enantiomers, either through chromatography or by exploiting subtle differences in their gas-phase behavior.

MethodPrincipleAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
Indirect Method: Chiral Derivatization followed by LC-MS/MS Amino acids from hydrolyzed peptides are reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. These diastereomers have different physicochemical properties and can be separated by standard reversed-phase liquid chromatography.High sensitivity and reproducibility.[1] Utilizes standard, widely available LC-MS/MS instrumentation. Well-established and extensively documented methodology.[2][3][4][5]Requires an additional derivatization step, which can be time-consuming and may introduce variability.[1] Derivatization reaction rates can vary between amino acids.[3][4]As low as 1 pmol.[2]
Direct Method: Chiral Ligand-Exchange Chromatography-MS/MS Enantiomers are separated directly on a chiral stationary phase (CSP) column without prior derivatization. The separation is based on the differential formation of transient diastereomeric complexes with the chiral selector on the CSP.Simpler sample preparation (no derivatization).[1] Reduces potential for analytical errors associated with derivatization.Chiral columns can be more expensive and less robust than standard reversed-phase columns. Method development can be more complex.Method dependent, but generally offers high sensitivity.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) After hydrolysis, amino acids are derivatized to make them volatile. The derivatives are then separated on a chiral GC column and detected by MS.High chromatographic resolution. Can provide structural information through electron ionization (EI) fragmentation patterns.Requires derivatization.[6] Limited to volatile and thermally stable compounds.Varies depending on the derivatization and sample matrix.[7]
Tandem MS (MS/MS) of Diastereomeric Complexes Chiral recognition is achieved in the gas phase by forming non-covalent diastereomeric complexes with a chiral selector and then fragmenting them. The relative abundance of fragment ions can be used to distinguish between enantiomers.Rapid analysis without chromatographic separation.[8][9] Requires minimal sample preparation.[8][9]Method development can be complex, and the degree of chiral discrimination is highly dependent on the analyte and chiral selector.Can be sensitive, with analysis times of around 14 minutes for multiple amino acids.[8][9]
Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) After derivatization to form diastereomers, this technique separates the ions in the gas phase based on their size, shape, and charge. This provides an additional dimension of separation before mass analysis.Rapid analysis times (around 3 minutes per sample).[10] High-resolution separation of diastereomers.[10]Requires specialized instrumentation. Derivatization is still necessary.High sensitivity, reaching the lower nanomolar concentration range.[10]

Experimental Workflows and Protocols

Workflow for D-Alanine Detection using Chiral Derivatization LC-MS/MS

The most common approach involves peptide hydrolysis followed by chiral derivatization and LC-MS/MS analysis. The diagram below illustrates the typical workflow.

workflow Peptide Peptide Sample Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) Peptide->Hydrolysis AminoAcids Amino Acid Mixture Hydrolysis->AminoAcids Derivatization Chiral Derivatization (e.g., Marfey's Reagent) AminoAcids->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers LC Reversed-Phase LC Separation Diastereomers->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Analysis (Quantification of D- and L-Alanine) MS->Data decision_tree start Start: Need to detect D-alanine in peptide instrument Specialized instrumentation available (e.g., TIMS-MS)? start->instrument high_throughput High throughput required? instrument->high_throughput No tims Consider TIMS-MS for rapid, high-resolution analysis instrument->tims Yes derivatization_ok Is derivatization acceptable? high_throughput->derivatization_ok No derivatization_lcms Indirect Method: Chiral Derivatization LC-MS/MS high_throughput->derivatization_lcms Yes chiral_lc Consider Direct Method: Chiral LC-MS/MS derivatization_ok->chiral_lc No derivatization_ok->derivatization_lcms Yes gcms Consider GC-MS if volatility is not an issue derivatization_lcms->gcms Alternative

References

Fmoc vs. Boc: A Comparative Guide to Solid-Phase Peptide Synthesis for Sensitive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistry in solid-phase peptide synthesis (SPPS) is a critical decision that dictates the success of synthesizing complex and sensitive peptides. This guide provides an objective, data-driven comparison of these two cornerstone methodologies, with a particular focus on their application to sensitive peptide sequences, including those prone to side reactions, aggregation, or containing post-translational modifications.

Core Chemical Differences and Strategic Implications

The fundamental distinction between Fmoc and Boc chemistries lies in the nature of the α-amino protecting group and the conditions required for its removal. The Fmoc group is base-labile, typically removed with a mild base like piperidine (B6355638), while the Boc group is acid-labile, requiring a strong acid such as trifluoroacetic acid (TFA) for its cleavage.[1] This key difference underpins the concept of orthogonality and dictates the entire synthetic strategy, from the choice of side-chain protecting groups to the final cleavage from the solid support.

The Fmoc/tBu (tert-butyl) strategy is considered fully orthogonal. The base-labile Fmoc group is removed at each cycle, while the acid-labile side-chain protecting groups (e.g., tBu, Trt) remain intact until the final cleavage step with a strong acid like TFA.[] In contrast, the Boc/Bzl (benzyl) strategy is described as quasi-orthogonal, as both the Nα-Boc group and the benzyl-based side-chain protecting groups are acid-labile, relying on different strengths of acid for their removal.[1]

Performance Comparison for Sensitive Peptides

The choice of synthetic strategy is paramount when dealing with sensitive peptides, which can be susceptible to modifications, racemization, or aggregation.

Peptides with Acid-Sensitive Residues and Post-Translational Modifications (PTMs):

Fmoc chemistry is the preferred method for synthesizing peptides containing acid-sensitive amino acids such as tryptophan and methionine, as the mild basic deprotection conditions prevent unwanted side reactions.[] This advantage is particularly crucial for peptides with post-translational modifications like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc-SPPS, especially the final HF cleavage.[4]

Aggregation-Prone and Hydrophobic Peptides:

For sequences rich in hydrophobic amino acids or prone to aggregation, such as the β-amyloid peptide, the Boc strategy can offer distinct advantages. The strong acidic conditions used for Boc deprotection can help to disrupt the formation of secondary structures and break hydrogen bond networks, which can reduce interchain aggregation and improve coupling efficiency.[]

Quantitative Data on Performance

Direct head-to-head quantitative comparisons of the two methods for the synthesis of the same sensitive peptide are not abundant in the literature. However, illustrative data from various studies provide insights into the expected yields and purities.

Table 1: Illustrative Performance for a Model Pentapeptide

ParameterBoc StrategyFmoc Strategy
Average Coupling Efficiency >99%>99.5%
Crude Peptide Purity (by HPLC) ~70-80%>90%
Overall Crude Peptide Yield ~60-70%~75-85%
Final Purified Peptide Yield ~30-40%~50-60%

Data is illustrative and based on typical outcomes for a non-problematic model pentapeptide (e.g., H-Ala-Val-Pro-Gly-Tyr-NH₂). Actual results will vary depending on the sequence and synthesis conditions.[1]

Table 2: Synthesis of Aggregation-Prone Aβ(1-42) Peptide (Fmoc Strategy)

Modifications/CouplingCrude YieldPurity
Standard Fmoc/tBu SPPS 33%Not Reported
With Pseudoproline Dipeptides 57%Not Reported
HCTU coupling, microwave assistance 87%67%

This data highlights that while standard Fmoc synthesis of Aβ(1-42) is challenging, modifications can significantly improve the outcome. The Boc strategy remains a strong alternative for such sequences due to its aggregation-disrupting properties.[5]

Table 3: Representative Data for Phosphopeptide Synthesis

StrategyExample Peptide SequenceCrude Purity (%)Overall Yield (%)
Fmoc Ac-A-A-pY-A-A-A-G-NH₂~75%~30%
Boc H-Arg-Val-pTyr-Ile-His-Pro-Phe-OH>90% (crude)Not Specified

Disclaimer: This table presents representative data from different studies and is for illustrative purposes. It is not a direct head-to-head comparison under identical conditions.[6] The milder conditions of Fmoc-SPPS are generally favored to minimize side reactions involving the phosphate (B84403) group.[6]

Common Side Reactions and Mitigation

Aspartimide Formation: This is a significant side reaction in Fmoc-SPPS, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. The basic conditions of Fmoc deprotection can trigger the cyclization of the aspartic acid side chain.[7] The Boc strategy, which avoids strong bases for deprotection, is less prone to this issue.[7] In Fmoc-SPPS, using modified aspartic acid protecting groups like OBno can significantly reduce aspartimide formation. For a challenging Asp-Gly sequence, aspartimide formation was reduced to only 0.1% per cycle using Fmoc-Asp(OBno)-OH.

Racemization: The loss of stereochemical integrity can be a concern for all amino acids but is particularly problematic for histidine and cysteine. While the basic conditions of Fmoc deprotection can contribute to racemization, the choice of coupling reagents and conditions is a more significant factor. Modern, efficient coupling reagents used in Fmoc-SPPS generally result in low racemization rates.[7]

Experimental Protocols

General Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: Swell the appropriate Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF. Add an activation base (e.g., DIPEA) and add the mixture to the resin. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, isolate by centrifugation, and purify by reverse-phase HPLC.

General Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling and First Amino Acid Coupling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours. Couple the first Boc-protected amino acid to the resin.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin with DCM and isopropanol.

  • Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DCM.

  • Washing: Wash the resin with DCM.

  • Amino Acid Coupling: Dissolve the next Boc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., DCC/HOBt) in DMF/DCM and add to the resin. Allow the reaction to proceed for 2-4 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-7 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Treat the resin with anhydrous hydrogen fluoride (B91410) (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours in a specialized HF apparatus.

  • Peptide Precipitation and Purification: Evaporate the HF, precipitate and wash the crude peptide with cold diethyl ether, and purify by reverse-phase HPLC.

Visualizing the Synthesis Workflows

Fmoc_vs_Boc_Workflow cluster_Fmoc Fmoc SPPS Cycle cluster_Boc Boc SPPS Cycle Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 DMF Wash Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Coupling (Fmoc-AA, Activator, Base) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 DMF Wash Fmoc_Coupling->Fmoc_Wash2 Fmoc_End Fmoc-Dipeptide-Resin Fmoc_Wash2->Fmoc_End Boc_Start Boc-AA-Resin Boc_Deprotection Boc Deprotection (25-50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Wash1 DCM/IPA Wash Boc_Deprotection->Boc_Wash1 Boc_Neutralization Neutralization (DIPEA/DCM) Boc_Wash1->Boc_Neutralization Boc_Wash2 DCM Wash Boc_Neutralization->Boc_Wash2 Boc_Coupling Coupling (Boc-AA, Activator) Boc_Wash2->Boc_Coupling Boc_Wash3 DCM/DMF Wash Boc_Coupling->Boc_Wash3 Boc_End Boc-Dipeptide-Resin Boc_Wash3->Boc_End

Caption: High-level comparison of the cyclical workflows for Fmoc and Boc SPPS.

Orthogonality_Comparison Fmoc_Strategy Fmoc/tBu Strategy Nα-Fmoc Side-Chain tBu-based Deprotection Conditions Mild Base (Piperidine) Strong Acid (TFA) Orthogonality Orthogonality Fmoc_Strategy->Orthogonality True Orthogonality Boc_Strategy Boc/Bzl Strategy Nα-Boc Side-Chain Bzl-based Deprotection Conditions Strong Acid (TFA) Very Strong Acid (HF) Quasi_Orthogonality Quasi-Orthogonality Boc_Strategy->Quasi_Orthogonality Graded Acid Lability

Caption: Comparison of the orthogonality of Fmoc and Boc strategies.

Conclusion

The choice between Fmoc and Boc chemistry is not a one-size-fits-all decision and should be guided by the specific characteristics of the target peptide. For the synthesis of peptides with sensitive residues, post-translational modifications, and for general laboratory automation, the milder conditions and true orthogonality of the Fmoc strategy make it the superior choice. However, for challenging sequences prone to aggregation, the Boc strategy, with its aggregation-disrupting acidic deprotection steps, remains a powerful and relevant tool in the peptide chemist's arsenal. Careful consideration of the peptide sequence, desired purity, and potential side reactions will enable the selection of the most appropriate strategy for a successful synthesis.

References

D-Alanine Peptides Demonstrate Superior Stability Over L-Alanine Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in translating promising candidates into effective therapeutics. Rapid enzymatic degradation in vivo severely limits their bioavailability and therapeutic window. A well-established strategy to overcome this is the incorporation of D-amino acids, such as D-alanine, in place of their naturally occurring L-enantiomers. This guide provides an objective comparison of the stability of D-alanine containing peptides versus their L-alanine counterparts, supported by experimental data and detailed methodologies.

The fundamental principle behind the enhanced stability of D-alanine peptides lies in the stereospecificity of proteases, the enzymes responsible for peptide degradation. These enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids exclusively. The introduction of a D-alanine residue creates a stereochemical mismatch, altering the peptide's three-dimensional structure. This change prevents the peptide from fitting correctly into the active site of proteases, leading to a significant reduction in the rate of enzymatic cleavage.[1][2] This steric hindrance is the primary reason for the dramatically increased stability of peptides containing D-amino acids.[1][2]

Quantitative Comparison of Peptide Stability

Experimental studies consistently demonstrate the superior stability of peptides containing D-amino acids when exposed to enzymatic degradation. The following table summarizes quantitative data from various studies, highlighting the significant increase in stability observed for D-amino acid-containing peptides compared to their L-counterparts.

Peptide TypeExperimental ConditionStability MetricL-Peptide StabilityD-Peptide StabilityReference
Glucagon-like peptide-1 (GLP-1)Proteinase K% Remaining<1% after 1 hour~80% after 6 hours[3]
Small Peptide HydrogelatorsProteinase K% Remaining0% after 4 hours15% after 24 hours[4]
Antimicrobial PeptideTrypsinDegradationSusceptibleHighly Stable[5]
Antimicrobial PeptideFetal Calf Serum (FCS)DegradationSusceptibleResistant[5]

Visualizing the Mechanism of Enhanced Stability

The following diagram illustrates the differential interaction of L- and D-peptides with a protease, providing a visual representation of the protective mechanism conferred by D-amino acids.

Comparative Enzymatic Degradation of L-Ala and D-Ala Peptides cluster_L L-Alanine Peptide Degradation cluster_D D-Alanine Peptide Resistance L_Peptide L-Ala Peptide Binding_L Stereospecific Binding (Correct Fit) L_Peptide->Binding_L Interaction Protease_L Protease Protease_L->Binding_L Cleavage Peptide Bond Cleavage Binding_L->Cleavage Catalysis Fragments_L Degraded Fragments Cleavage->Fragments_L D_Peptide D-Ala Peptide Binding_D Steric Hindrance (Incorrect Fit) D_Peptide->Binding_D Interaction Protease_D Protease Protease_D->Binding_D No_Cleavage No Cleavage (Peptide Remains Intact) Binding_D->No_Cleavage No Catalysis Experimental Workflow for Peptide Stability Analysis start Start: Peptide Synthesis (L-Ala and D-Ala Variants) prepare_reagents Prepare Reagents (Plasma/Serum, Quenching Solution) start->prepare_reagents incubation Incubate Peptides in Plasma at 37°C prepare_reagents->incubation sampling Time-Point Sampling (e.g., 0, 15, 30, 60 min...) incubation->sampling quench Quench Reaction & Precipitate Proteins sampling->quench centrifuge Centrifuge to Separate Supernatant quench->centrifuge analysis Analyze Supernatant by HPLC/LC-MS centrifuge->analysis data_analysis Data Analysis (Calculate Half-Life) analysis->data_analysis comparison Compare Stability of L- vs. D-Ala Peptides data_analysis->comparison end End: Conclude on Stability comparison->end

References

A Comparative Guide to Assessing Diastereomeric Impurities in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of synthetic peptides is a critical quality attribute, profoundly impacting their biological activity, efficacy, and safety. During peptide synthesis, diastereomeric impurities can arise from the racemization of amino acids or the use of raw materials containing enantiomeric contaminants. Consequently, robust and accurate analytical methods for the detection and quantification of these impurities are paramount in both research and pharmaceutical development. This guide provides an objective comparison of the primary analytical techniques used for assessing diastereomeric impurities in peptide synthesis, supported by experimental data and detailed methodologies.

Workflow for Assessing Diastereomeric Impurities

A generalized workflow for the analysis of diastereomeric impurities in a synthetic peptide is illustrated below. The process typically begins with sample preparation, which may involve hydrolysis of the peptide into its constituent amino acids, followed by analysis using a suitable analytical technique.

Peptide Diastereomeric Impurity Analysis Workflow cluster_prep Sample Preparation cluster_output Data Analysis & Reporting start Synthetic Peptide Sample hydrolysis Peptide Hydrolysis (e.g., 6N HCl or DCl) start->hydrolysis nmr NMR Spectroscopy start->nmr Direct Analysis derivatization Derivatization (for GC analysis) hydrolysis->derivatization Optional hplc HPLC / UPLC (Chiral or RP) hydrolysis->hplc ce Capillary Electrophoresis (CE) hydrolysis->ce gc Gas Chromatography (GC-MS) derivatization->gc quantification Impurity Quantification hplc->quantification ce->quantification gc->quantification nmr->quantification report Purity Assessment Report quantification->report

Caption: General workflow for the assessment of diastereomeric impurities in synthetic peptides.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the nature of the peptide, the required sensitivity and resolution, and the available instrumentation. The following table summarizes the key performance metrics of the most common techniques.

Performance MetricHigh-Performance Liquid Chromatography (HPLC/UPLC)Capillary Electrophoresis (CE)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Separation Differential partitioning based on hydrophobicity (RP-HPLC) or stereospecific interactions (Chiral HPLC).[1][2]Differential migration based on charge-to-size ratio and interaction with a chiral selector.[3][4]Differential partitioning of volatile derivatives based on boiling point and interaction with a chiral stationary phase.[5]Nuclear spin transitions in a magnetic field, distinguishing diastereomers based on different chemical environments.[6]
Typical Limit of Detection (LOD) 0.05% - 0.1%~0.05%~0.1%0.5% - 1%
Typical Limit of Quantitation (LOQ) ~0.1%[7]~0.1%~0.1%[7]~1%
Resolution High to Very HighVery HighVery HighModerate to High
Throughput Moderate to HighHighModerateLow
Cost per Sample Low to ModerateLow to ModerateModerateHigh
Sample Preparation Minimal for intact peptide; hydrolysis for amino acid analysis.Minimal for intact peptide; hydrolysis for amino acid analysis.Requires hydrolysis and derivatization to volatile compounds.[5]Minimal, but requires higher sample concentration.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate assessment of diastereomeric impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Objective: To separate and quantify diastereomeric impurities in a synthetic peptide by analyzing its constituent amino acids after hydrolysis.

Methodology: Indirect Analysis using Marfey's Reagent

  • Peptide Hydrolysis:

    • Accurately weigh 1-2 mg of the peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl (or 6N DCl to monitor for hydrolysis-induced racemization).

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the acid to dryness under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the amino acid hydrolysate in 100 µL of deionized water.

  • Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide):

    • To 50 µL of the amino acid hydrolysate, add 20 µL of 1M sodium bicarbonate solution.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone (B3395972).

    • Incubate the mixture at 40°C for 1 hour in a water bath.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1N HCl.

    • Evaporate the acetone and dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Instrumentation: Standard HPLC or UPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed (e.g., 10-60% B over 30 minutes).

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 30-40°C.

    • Detection: UV at 340 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the L- and D-amino acid derivatives.

    • Calculate the percentage of each D-amino acid impurity relative to its corresponding L-amino acid.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and reagent consumption. Chiral selectors are typically added to the background electrolyte to achieve separation of enantiomers.

Objective: To resolve and quantify diastereomeric peptide impurities directly.

Methodology:

  • Sample Preparation:

    • Dissolve the synthetic peptide in the background electrolyte or deionized water to a concentration of 0.1-1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • CE Conditions:

    • Instrumentation: Capillary electrophoresis system with a UV detector.

    • Capillary: Fused-silica capillary (e.g., 50 µm ID, 50-70 cm total length).

    • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5, containing a chiral selector (e.g., 20 mM hydroxypropyl-β-cyclodextrin).

    • Voltage: 20-30 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 200-214 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the desired peptide and its diastereomeric impurities.

    • Calculate the percentage purity based on the corrected peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile compounds. For peptide analysis, this requires hydrolysis followed by derivatization of the resulting amino acids to make them volatile.

Objective: To determine the enantiomeric purity of the constituent amino acids of a synthetic peptide.

Methodology:

  • Peptide Hydrolysis:

    • Perform acid hydrolysis as described in the HPLC protocol. Using deuterated acid (e.g., 6N DCl in D₂O) allows for the correction of any racemization that occurs during the hydrolysis step itself.[7]

  • Derivatization:

    • To the dried hydrolysate, add 100 µL of an esterification reagent (e.g., 3N HCl in isopropanol) and heat at 110°C for 30 minutes.

    • Evaporate the reagent to dryness under a stream of nitrogen.

    • Add 100 µL of an acylation reagent (e.g., trifluoroacetic anhydride) and 50 µL of an appropriate solvent (e.g., dichloromethane). Heat at 60°C for 15 minutes.

    • Evaporate the excess reagent and solvent and reconstitute the sample in a suitable solvent for GC injection.

  • GC-MS Conditions:

    • Instrumentation: GC system coupled to a mass spectrometer.

    • Column: Chiral capillary column (e.g., Chirasil-Val).[5]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a controlled rate.

    • Injection: Split or splitless injection.

    • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

  • Data Analysis:

    • Monitor the characteristic ions for each derivatized amino acid.

    • Integrate the peaks for the L- and D-enantiomers and calculate their respective percentages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique that can provide detailed structural information, including the stereochemistry of molecules. While less sensitive than chromatographic methods, it can be used for quantitative analysis of diastereomers without the need for hydrolysis or derivatization.

Objective: To directly identify and quantify diastereomeric impurities in a peptide sample.

Methodology:

  • Sample Preparation:

    • Dissolve a relatively high concentration of the peptide (typically >1 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Add a known amount of an internal standard for quantification if required.

  • NMR Acquisition:

    • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).[8]

    • Experiments: Acquire a high-resolution one-dimensional proton (¹H) NMR spectrum. Two-dimensional experiments like COSY and NOESY can aid in signal assignment.

    • Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify distinct signals in the NMR spectrum that correspond to the major peptide diastereomer and the impurity. Diastereomers will have slightly different chemical shifts for some protons.[9]

    • Integrate the well-resolved signals of both the main component and the impurity.

    • The ratio of the integrals is directly proportional to the molar ratio of the diastereomers.

Method Selection Logic

The choice of analytical technique is often guided by a balance of performance, sample requirements, and the stage of drug development.

Method Selection Logic start Need to Assess Diastereomeric Purity decision1 High Sensitivity Required? start->decision1 decision2 Direct Analysis of Intact Peptide? decision1->decision2 Yes nmr NMR Spectroscopy decision1->nmr No decision3 Volatile Sample or Derivatizable? decision2->decision3 No (Hydrolysis) hplc Chiral HPLC/UPLC-MS decision2->hplc Yes ce Chiral CE decision2->ce Yes decision3->hplc No decision3->ce No gc GC-MS decision3->gc Yes

Caption: Decision tree for selecting an analytical method for diastereomeric purity assessment.

Conclusion

The assessment of diastereomeric impurities is a critical aspect of peptide synthesis and quality control. High-Performance Liquid Chromatography, particularly when coupled with mass spectrometry, remains the most widely used and robust technique due to its high resolution, sensitivity, and versatility.[1][10] Capillary Electrophoresis serves as an excellent orthogonal method, offering very high separation efficiency and low sample consumption.[4][11] Gas Chromatography, while requiring sample derivatization, provides very high sensitivity for the analysis of constituent amino acids.[5] Nuclear Magnetic Resonance spectroscopy is a powerful, non-destructive tool for structural confirmation and can provide quantitative information on diastereomeric ratios, although it is less sensitive than the other techniques.[6][12] The choice of method should be tailored to the specific requirements of the analysis, considering factors such as the peptide's properties, the desired level of sensitivity, and the available resources.

References

A Researcher's Guide to the Quantitative Analysis of D-Alanine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of D-alanine is crucial for various applications, including metabolic research and the study of bacterial cell walls. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used analytical technique for this purpose. This guide provides a comprehensive comparison of common derivatization methods for D-alanine analysis by GC-MS, complete with experimental data and detailed protocols to assist in method selection and implementation.

Comparison of Derivatization Methods for D-Alanine Analysis

The primary challenge in analyzing amino acids like D-alanine by GC-MS is their low volatility. Derivatization is a necessary step to convert the polar amino acid into a more volatile and thermally stable compound suitable for gas chromatography. The choice of derivatization reagent significantly impacts the method's sensitivity, reproducibility, and accuracy. Below is a comparison of commonly employed derivatization agents.

Derivatization ReagentKey AdvantagesKey DisadvantagesLinearity (R²)LOD (µM)LOQ (µM)
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA) High sensitivity, good reproducibility, stable derivatives.[1][2]Can be sensitive to moisture.>0.99[1][2]~0.1~0.5
N,N-dimethylformamide dimethyl acetal (B89532) (Methyl-8) Suitable for alanine (B10760859) analysis.[1][2]Can cause column damage, lower sensitivity and reproducibility compared to MtBSTFA.[1][2]>0.98[1][2]~1.0~5.0
Heptafluorobutyl chloroformate (HFBCF) Cost-effective, suitable for chiral analysis in biological matrices.[3][4][5]Multi-step derivatization process.[3][4]Not explicitly statedNot explicitly statedNot explicitly stated
Methyl chloroformate (MCF) Avoids racemization, good for proteinogenic amino acids.[6]Can cause protein and peptide hydrolysis in biological samples under alkaline conditions.[6]Not explicitly stated0.031–1.95[6]Not explicitly stated
Pentafluoropropionic anhydride (B1165640) (PFPA) / Heptafluorobutanol (HFB) Achieves best sensitivity among compared methods.[6]Can cause racemization during derivatization, precluding accurate enantiomer quantification.[6]Not explicitly stated3.2–446 nM[6]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are protocols for two of the most common derivatization methods for D-alanine analysis by GC-MS.

Protocol 1: Derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA)

This protocol is adapted from methods described for the analysis of alanine and its deuterated analogues.[1][2]

1. Sample Preparation: a. To 100 µL of the sample (e.g., plasma, cell lysate), add an internal standard (e.g., D-Alanine-d4). b. Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen gas.

2. Derivatization: a. To the dried residue, add 50 µL of acetonitrile (B52724) and 50 µL of MtBSTFA. b. Tightly cap the vial and heat at 80°C for 60 minutes. c. Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column like Chirasil-L-Val for enantiomeric separation.[3][5]

  • Injection Volume: 1 µL (splitless mode).

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature 90°C, hold for 1 minute; ramp to 200°C at 10°C/minute; ramp to 300°C at 20°C/minute, hold for 5 minutes.

  • MS System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). For the di-TBDMS derivative of D-alanine, monitor ions such as m/z 261 ([M-57]⁺) for quantification.

Protocol 2: Derivatization with Heptafluorobutyl chloroformate (HFBCF)

This protocol is based on a method for chiral profiling of secondary amino acids in biological matrices.[3][4]

1. Sample Preparation: a. Use an aqueous biological sample extract. b. An internal standard, such as ¹³C₅-L-proline, can be added.[3][4]

2. In-situ Derivatization and Extraction: a. Perform in-situ derivatization with heptafluorobutyl chloroformate (HFBCF). b. Simultaneously, perform a liquid-liquid microextraction of the nonpolar products into a hexane (B92381) phase.

3. Amidation: a. Treat the HFB esters with a methylamine (B109427) reagent solution to form the corresponding methylamides.

4. GC-MS Conditions:

  • GC System: Standard GC system.

  • Column: Chirasil-L-Val capillary column for chiral separation.[3][4]

  • MS System: Standard mass spectrometer.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative measurement.

Experimental Workflow and Signaling Pathways

To visualize the experimental process, the following diagrams illustrate the general workflow for D-alanine analysis and a conceptual representation of its relevance in a biological context.

D_Alanine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) InternalStandard Add Internal Standard (e.g., D-Ala-d4) Sample->InternalStandard ProteinPrecipitation Protein Precipitation (e.g., Methanol) InternalStandard->ProteinPrecipitation SupernatantCollection Supernatant Collection & Drying ProteinPrecipitation->SupernatantCollection Derivatization Add Derivatization Reagent (e.g., MtBSTFA) & Heat SupernatantCollection->Derivatization GCMS GC-MS Injection Derivatization->GCMS Separation Chromatographic Separation (Chiral Column) GCMS->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Quantification Quantification Detection->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis D_Alanine_Signaling_Context DAla D-Alanine Bacteria Bacterial Cell DAla->Bacteria Peptidoglycan Peptidoglycan Synthesis Bacteria->Peptidoglycan incorporation CellWall Cell Wall Integrity Peptidoglycan->CellWall DrugTarget Drug Target (e.g., Alanine Racemase) DrugTarget->DAla inhibition of synthesis

References

A Researcher's Guide to Coupling Reagents for Racemization-Prone Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences the stereochemical integrity of the final product. Racemization, the loss of chirality at the α-carbon of an amino acid, is a significant side reaction that can lead to the formation of diastereomeric impurities, potentially altering the biological activity and therapeutic efficacy of a synthetic peptide. This is particularly challenging when dealing with amino acids that are inherently susceptible to racemization, such as histidine (His) and cysteine (Cys).

This guide provides an objective comparison of commonly used coupling reagents, focusing on their performance with racemization-prone amino acids. We present a summary of quantitative data from various studies, detailed experimental protocols for racemization analysis, and visual representations of the underlying chemical pathways to facilitate informed decision-making in your peptide synthesis endeavors.

Understanding Racemization in Peptide Synthesis

The primary mechanism of racemization during peptide bond formation involves the activation of the carboxylic acid group of the N-protected amino acid. This activation, essential for amide bond formation, can also increase the acidity of the α-proton. Racemization can then proceed through two main pathways:

  • Oxazolone (B7731731) Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this planar intermediate is readily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine component can occur from either face of the oxazolone ring, resulting in a mixture of L- and D-isomers.[1]

  • Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid to form a planar enolate intermediate. Reprotonation of this enolate can occur from either side, leading to racemization.[1]

Several factors influence the extent of racemization, including the structure of the amino acid, the choice of protecting groups, the base used, and, most importantly, the coupling reagent and any additives.

Quantitative Comparison of Coupling Reagents

The selection of an appropriate coupling reagent and, where applicable, an additive is paramount in minimizing racemization. The following table summarizes the extent of racemization (expressed as the percentage of the undesired D-isomer) for various coupling reagent systems when used with racemization-prone amino acids. It is important to note that the data is collated from multiple sources, and direct comparisons should be made with caution as experimental conditions may vary.

N-Protected Amino AcidCoupling Reagent/Additive% D-Isomer FormationReference(s)
Fmoc-His(Trt)-OH DIC / HOBt5.1[2]
DIC / HOAt1.9[2]
DIC / OxymaPure3.0[2]
DIC / Oxyma-B 1.0 [2][3]
Fmoc-Cys(Trt)-OH DIC / HOBt0.5[2]
DIC / HOAt0.4[2]
DIC / OxymaPure 0.3 [2]
DIC / Oxyma-B 0.3 [2]
Fmoc-L-Ser(tBu)-OH HATU / NMM~5.0
DIC / Oxyma Negligible
Z-Phg-Pro-NH2 *DIC / HOBt11.0[2]
DIC / HOAt3.9[2]
DIC / OxymaPure 0.9 [2]
DIC / Oxyma-B 1.0 [2]
Z-Phe-Val-Pro-NH2 **DIC / HOBt14.8[2]
DIC / HOAt5.9[2]
DIC / Oxyma-B 5.1 [2]
DIC / OxymaPure7.7[2]

*Formation of Z-Phg-Pro-NH2 from Z-Phg-OH and H-Pro-NH2. **Formation from Z-Phe-Val-OH and H-Pro-NH2.

Key Observations:

  • Additives are Crucial: For carbodiimide-mediated couplings (e.g., DIC), the use of additives is essential to suppress racemization.

  • Oxime-Based Additives Show Superior Performance: OxymaPure and its derivative, Oxyma-B, consistently demonstrate excellent racemization suppression, often outperforming traditional additives like HOBt and even HOAt, particularly for sensitive amino acids like histidine.[2][3]

  • Aminium/Uronium Reagents: While modern aminium/uronium reagents like HATU and HBTU are highly efficient, their performance in terms of racemization can be sequence- and condition-dependent. For highly sensitive couplings, a carbodiimide (B86325) with an oxime-based additive may be a more prudent choice.[4]

  • Phosphonium (B103445) Reagents: Phosphonium salt reagents like PyBOP are also known for their ability to suppress racemization.[4]

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed protocols for a model peptide synthesis and the subsequent analysis of racemization.

Protocol 1: Synthesis of a Model Tripeptide for Racemization Analysis

This protocol describes the solid-phase synthesis of a model tripeptide, H-Gly-X-Phe-NH2, where 'X' is the racemization-prone amino acid being tested.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, and the Fmoc-protected test amino acid, e.g., Fmoc-His(Trt)-OH)

  • Coupling reagents to be tested (e.g., DIC, HATU, PyBOP)

  • Additives (e.g., HOBt, OxymaPure)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Phe):

    • Remove the Fmoc group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Phe-OH using your standard coupling protocol (e.g., DIC/HOBt).

    • Wash the resin.

  • Second Amino Acid Coupling (Test Amino Acid 'X'):

    • Remove the Fmoc group from the resin-bound phenylalanine.

    • Wash the resin thoroughly.

    • In a separate vial, dissolve the Fmoc-protected test amino acid (3 eq.), the coupling reagent (2.9 eq.), and any additive (3 eq.) in DMF.

    • Add the base (e.g., DIEA, 6 eq.) and immediately add the solution to the resin.

    • Agitate the reaction mixture for the desired coupling time (e.g., 2 hours).

    • Wash the resin.

  • Third Amino Acid Coupling (Gly):

    • Remove the Fmoc group from the resin-bound test amino acid.

    • Wash the resin.

    • Couple Fmoc-Gly-OH using your standard protocol.

    • Wash the resin.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Lyophilize the crude peptide.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines the analysis of the synthesized tripeptide to quantify the extent of racemization.

Materials:

  • Crude synthetic tripeptide (from Protocol 1)

  • Chiral HPLC column (e.g., C18 column for separating diastereomers)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the initial mobile phase conditions.

    • Inject the peptide sample.

    • Elute the diastereomers using a suitable gradient of Mobile Phase B. The L-X-L and D-X-L diastereomers should have different retention times.

    • Monitor the elution at a suitable wavelength (e.g., 220 nm).

  • Quantification:

    • Integrate the peak areas of the two diastereomeric peptides.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] x 100

Visualizing the Chemical Pathways

To better understand the processes involved, the following diagrams, generated using the Graphviz (DOT language), illustrate the key chemical pathways in peptide coupling and racemization, as well as the experimental workflow.

PeptideCouplingAndRacemization cluster_coupling Peptide Bond Formation cluster_racemization Racemization Pathway AA_COOH N-Protected Amino Acid (R-COOH) Activated_AA Activated Intermediate (R-COX) AA_COOH->Activated_AA Activation CouplingReagent Coupling Reagent CouplingReagent->Activated_AA PeptideBond Peptide Bond Formed (R-CO-NH-P) Activated_AA->PeptideBond Activated_AA_rac Activated Intermediate (L-Isomer) Peptide_NH2 N-terminal of Peptide (H2N-P) Peptide_NH2->PeptideBond Nucleophilic Attack Oxazolone Planar Oxazolone/ Enolate Intermediate Activated_AA_rac->Oxazolone -H+ Base Base Base->Oxazolone D_Isomer Racemized Intermediate (D-Isomer) Oxazolone->D_Isomer +H+

Caption: Peptide coupling versus the competing racemization pathway.

ExperimentalWorkflow Start Start: Select Coupling Reagents for Comparison SPPS Solid-Phase Peptide Synthesis (Protocol 1) Start->SPPS Cleavage Peptide Cleavage and Deprotection SPPS->Cleavage CrudePeptide Obtain Crude Diastereomeric Mixture Cleavage->CrudePeptide HPLC_Analysis Chiral HPLC Analysis (Protocol 2) CrudePeptide->HPLC_Analysis Data_Analysis Quantify Peak Areas and Calculate % Racemization HPLC_Analysis->Data_Analysis Comparison Compare Performance of Coupling Reagents Data_Analysis->Comparison

Caption: Experimental workflow for comparing coupling reagents.

Conclusion

The choice of coupling reagent is a critical parameter in modern peptide synthesis, directly impacting the stereochemical purity of the final product. While a universally "best" coupling reagent does not exist, the data strongly suggests that for racemization-prone amino acids, the combination of a carbodiimide like DIC with an oxime-based additive such as OxymaPure or Oxyma-B offers a superior strategy for minimizing epimerization. For routine couplings of less sensitive amino acids, the efficiency of aminium/uronium or phosphonium reagents often makes them an excellent choice.

It is recommended that for any critical synthesis involving racemization-prone residues, a preliminary study is conducted to evaluate a small panel of coupling reagents under the specific reaction conditions to be employed. By leveraging the quantitative data available and following systematic experimental protocols, researchers can confidently select the optimal coupling strategy to ensure the synthesis of high-purity peptides with the desired stereochemistry.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Ala-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Fmoc-D-Ala-OH, ensuring the safety of laboratory personnel and adherence to environmental regulations.

This document provides a comprehensive overview of the proper disposal procedures for Fmoc-D-Ala-OH, a common reagent in peptide synthesis. While not classified as a hazardous substance, adherence to standard laboratory safety protocols and chemical waste regulations is essential. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal practices.

Key Safety and Physical Data

A summary of the key quantitative data for Fmoc-D-Ala-OH is provided in the table below for easy reference.

PropertyValueSource(s)
CAS Number 79990-15-1[1][2][3][4][5]
Molecular Formula C₁₈H₁₇NO₄[1][2]
Molecular Weight 311.33 g/mol [1][3]
Appearance White to off-white powder/solid[3][6]
Melting Point 113-123 °C[3]
Solubility Soluble in DMSO[6]
Storage Temperature 2-30°C[3]

Experimental Disposal Protocols

The following protocols outline the step-by-step procedures for the disposal of Fmoc-D-Ala-OH in its various forms within a laboratory setting.

Protocol 1: Disposal of Unused or Expired Solid Fmoc-D-Ala-OH

This procedure applies to the pure, solid chemical that is no longer needed.

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Container Labeling: Obtain a designated and clearly labeled "Solid Chemical Waste" container. The label should include the chemical name ("Fmoc-D-Ala-OH") and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Transfer of Waste: Carefully transfer the solid Fmoc-D-Ala-OH into the designated waste container. Avoid creating dust. If there is a risk of dust generation, perform the transfer in a chemical fume hood.

  • Container Sealing: Securely seal the waste container.

  • Storage and Pickup: Store the sealed container in a designated waste accumulation area, away from incompatible materials. Arrange for disposal through your institution's approved chemical waste management service.

Protocol 2: Disposal of Solutions Containing Fmoc-D-Ala-OH

This procedure applies to solutions where Fmoc-D-Ala-OH has been dissolved in a solvent. The nature of the solvent is the primary determinant of the disposal route.

  • PPE: Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves suitable for the solvent used.

  • Waste Stream Identification: Determine if the solvent is hazardous (e.g., Dimethylformamide - DMF) or non-hazardous (e.g., aqueous buffers).

  • Waste Collection (Hazardous Liquid): If the solvent is hazardous, pour the solution into a designated "Hazardous Liquid Waste" container. Ensure the container is properly vented and labeled with the full chemical names of all components, including the solvent and Fmoc-D-Ala-OH.

  • Waste Collection (Non-Hazardous Liquid): If the solvent is non-hazardous, collect the solution in a container labeled for "Non-Hazardous Aqueous Chemical Waste."

  • Container Management: Do not overfill waste containers. Securely cap the containers when not in use.

  • Disposal: Arrange for the disposal of the waste containers through your institution's EHS-approved chemical waste pickup service.

Protocol 3: Disposal of Contaminated Labware

This procedure applies to items such as gloves, weighing paper, pipette tips, and wipes that have come into direct contact with Fmoc-D-Ala-OH.

  • Segregation: Do not dispose of chemically contaminated items in the regular trash.

  • Containment: Place all contaminated solid waste into a designated container for "Solid Chemical Waste." This is typically a pail or drum lined with a heavy-duty chemical waste bag.

  • Labeling: Ensure the container is clearly labeled as "Solid Chemical Waste" and includes a general description of the contents.

  • Disposal: Once the container is full, seal it and arrange for its disposal through your institution's approved chemical waste management service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Fmoc-D-Ala-OH and associated waste.

Fmoc_D_Ala_OH_Disposal_Workflow Fmoc-D-Ala-OH Disposal Workflow cluster_waste_identification Waste Identification cluster_waste_form Determine Waste Form cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_labware_disposal Contaminated Labware Disposal start Identify Fmoc-D-Ala-OH Waste Stream form_decision Solid, Liquid, or Contaminated Labware? start->form_decision solid_waste Unused/Expired Solid Fmoc-D-Ala-OH form_decision->solid_waste Solid liquid_waste Fmoc-D-Ala-OH in Solution form_decision->liquid_waste Liquid labware_waste Contaminated Gloves, Wipes, etc. form_decision->labware_waste Labware solid_container Place in Labeled 'Solid Chemical Waste' Container solid_waste->solid_container solid_disposal Arrange for EHS Pickup solid_container->solid_disposal solvent_decision Is the Solvent Hazardous? liquid_waste->solvent_decision hazardous_liquid Pour into Labeled 'Hazardous Liquid Waste' Container solvent_decision->hazardous_liquid Yes non_hazardous_liquid Pour into Labeled 'Non-Hazardous Aqueous Waste' Container solvent_decision->non_hazardous_liquid No liquid_disposal Arrange for EHS Pickup hazardous_liquid->liquid_disposal non_hazardous_liquid->liquid_disposal labware_container Place in Labeled 'Solid Chemical Waste' Container labware_waste->labware_container labware_disposal Arrange for EHS Pickup labware_container->labware_disposal

Caption: Decision workflow for the proper disposal of Fmoc-D-Ala-OH waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-[D]Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Fmoc-[D]Ala-OH, a key building block in peptide synthesis. Adherence to these protocols will not only ensure a safe laboratory environment but also maintain the integrity of your research.

Essential Safety and Handling Information

This compound is a white, powdered solid commonly used in solid-phase peptide synthesis.[1][2][3] While it is not classified as a hazardous substance, proper handling is crucial to minimize any potential risks.[4][5]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn when handling this compound:

PPE CategorySpecific Recommendations
Eye Protection Safety glasses or goggles approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[1]
Body Protection A standard laboratory coat should be worn to prevent skin contact.[1]
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not required. However, if dust is generated, a NIOSH-approved respirator for dust should be used.[1]
Storage and Handling

Proper storage is critical to maintain the quality and stability of this compound.

ParameterRecommendation
Storage Temperature Recommended storage temperature is between 2°C and 8°C.[1][6] Some suppliers suggest storage at room temperature (2-30°C) is also acceptable.[2]
Storage Conditions Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]
Incompatible Materials Avoid strong oxidizing agents.[1]

Step-by-Step Handling and Disposal Protocol

Following a clear, procedural workflow is essential for both safety and experimental success.

Experimental Workflow
  • Preparation : Before handling, ensure you are in a well-ventilated area, preferably a fume hood, and are wearing the appropriate PPE.

  • Weighing : To avoid generating dust, handle the powder carefully. Use a chemical spatula to transfer the desired amount of this compound to a weighing boat.

  • Dissolving : When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Reaction : Once dissolved, the solution can be used in your peptide synthesis protocol.

  • Post-Reaction : After the reaction is complete, any unused material and contaminated labware must be disposed of correctly.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Unused/Expired Solid : Collect any unused or expired this compound in a designated, sealed container for solid chemical waste.[4]

  • Contaminated Labware : Items such as gloves, weighing paper, and pipette tips that have come into direct contact with this compound should be placed in a designated container for solid chemical waste.[4] Do not dispose of these items in the regular trash.[4]

  • Liquid Waste :

    • Hazardous Solvents : If this compound is dissolved in a hazardous solvent (e.g., DMF, Piperidine), the solution must be collected in a designated hazardous liquid waste container.[4]

    • Non-Hazardous Solvents : If dissolved in a non-hazardous solvent (e.g., aqueous buffers), it should be collected in a container labeled for non-hazardous aqueous chemical waste.[4]

  • Waste Pickup : Arrange for the disposal of all chemical waste through your institution's approved chemical waste pickup service.[4] Do not mix different waste streams.[5]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the logical relationships and steps involved.

start Start: Handling this compound ppe 1. Don Appropriate PPE - Safety Glasses - Gloves - Lab Coat start->ppe handling 2. Weigh and Prepare Solution in a Ventilated Area ppe->handling use 3. Use in Experiment handling->use waste_id 4. Identify Waste Type use->waste_id solid_waste Solid Waste (Unused Reagent, Contaminated Labware) waste_id->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_id->liquid_waste Liquid solid_disposal 5a. Collect in Labeled Solid Chemical Waste Container solid_waste->solid_disposal liquid_disposal 5b. Collect in Labeled Liquid Chemical Waste Container liquid_waste->liquid_disposal pickup 6. Arrange for Chemical Waste Pickup solid_disposal->pickup liquid_disposal->pickup end End: Process Complete pickup->end

Safe Handling and Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-[D]Ala-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-[D]Ala-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.